Tetrachlorophthalic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3,4,5,6-tetrachlorophthalic acid | |
|---|---|---|
| Source | PubChem | |
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InChI |
InChI=1S/C8H2Cl4O4/c9-3-1(7(13)14)2(8(15)16)4(10)6(12)5(3)11/h(H,13,14)(H,15,16) | |
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InChI Key |
WZHHYIOUKQNLQM-UHFFFAOYSA-N | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C(=O)O)C(=O)O | |
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Molecular Formula |
C8H2Cl4O4 | |
| Record name | TETRACHLOROPHTHALIC ACID | |
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DSSTOX Substance ID |
DTXSID6060896 | |
| Record name | Tetrachlorophthalic acid | |
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Molecular Weight |
303.9 g/mol | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
Tetrachlorophthalic acid is a colorless plates. (NTP, 1992) | |
| Record name | TETRACHLOROPHTHALIC ACID | |
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Solubility |
Sparingly soluble (NTP, 1992) | |
| Record name | TETRACHLOROPHTHALIC ACID | |
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CAS No. |
632-58-6, 110471-67-5 | |
| Record name | TETRACHLOROPHTHALIC ACID | |
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| Record name | Tetrachlorophthalic acid | |
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| Record name | Tetrachlorophthalic acid | |
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| Record name | Phthalic acid, 3,4,5,6-tetrachloro- | |
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| Record name | TETRACHLOROPHTHALIC ACID | |
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| Record name | 1,2-Benzenedicarboxylic acid, 3,4,5,6-tetrachloro- | |
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| Record name | Tetrachlorophthalic acid | |
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| Record name | TETRACHLOROPHTHALIC ACID | |
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Melting Point |
208 °F (NTP, 1992) | |
| Record name | TETRACHLOROPHTHALIC ACID | |
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Foundational & Exploratory
Advanced Synthesis & Strategic Applications of Tetrachlorophthalic Acid
A Technical Guide for Process Chemists and Pharmaceutical Developers
Executive Summary
Tetrachlorophthalic acid (TCPA) and its anhydride derivative (TCPAA) are often categorized merely as reactive flame retardants.[1] However, in the context of modern drug development, they represent a critical scaffold for the synthesis of fluoroquinolone antibiotics. This guide moves beyond standard textbook definitions to analyze the industrial chlorination pathways that yield high-purity TCPA and details the downstream "Halex" transformation into 2,3,4,5-tetrafluorobenzoic acid—a vital pharmaceutical intermediate.
Part 1: Mechanistic Fundamentals
To optimize yield, one must understand the governing dynamics of the synthesis: Electrophilic Aromatic Substitution (EAS) driven by steric and electronic factors.
1.1 The Chlorination Barrier
Phthalic anhydride is deactivated towards EAS due to the electron-withdrawing carbonyl groups. Achieving tetrachloro-substitution requires forcing conditions.
-
Activation: The use of Lewis acid catalysts (FeCl₃, I₂) or iodine trichloride (ICl₃) is non-negotiable to generate the super-electrophile needed to overcome the ring's deactivation.
-
Steric Locking: The final chlorine additions (positions 3 and 6) are sterically hindered by the anhydride carbonyls. This necessitates high temperatures (>150°C) in the final stages to drive the reaction to completion.
1.2 Pathway Visualization
The following diagram illustrates the transformation from Phthalic Anhydride to TCPA and its subsequent hydrolysis.
Figure 1: Stepwise electrophilic chlorination and subsequent hydrolysis pathway.
Part 2: Industrial Synthesis Protocols
Two primary methods dominate the landscape: Solvent-Based (Chlorosulfonic Acid) and Melt Phase . The solvent-based approach is superior for pharmaceutical grades due to lower sublimation losses and higher purity.
2.1 The "Gold Standard": Chlorosulfonic Acid Method
This protocol yields TCPAA with >98% purity, minimizing the formation of hexachlorobenzene (HCB) byproducts.
Reagents & Stoichiometry:
-
Substrate: Phthalic Anhydride (1.0 equiv)[2]
-
Solvent: Chlorosulfonic Acid (ClSO₃H) (5-10 equiv) or Oleum (20-60% SO₃)
-
Reagent: Chlorine Gas (Cl₂) (Excess, typically 4.2 - 5.0 equiv)
-
Catalyst: Iodine (I₂) or Iodine Monochloride (ICl) (0.01 - 0.05 equiv)
Step-by-Step Protocol:
-
Dissolution: Charge the reactor with Chlorosulfonic acid. Add Phthalic Anhydride and Iodine catalyst.[1][2][3] Heat to 50-60°C until dissolved.
-
Initiation: Introduce Cl₂ gas slowly. The reaction is exothermic; control the rate to maintain temperature <70°C during the addition of the first 2 equivalents of chlorine.
-
Ramp: Once the di-chloro stage is reached (monitored via HPLC or specific gravity), gradually increase temperature to 130-150°C .
-
Completion: Maintain at 150-180°C while continuing Cl₂ flow. The high temperature is required to force chlorination at the sterically hindered 3,6-positions.
-
Degassing: Purge with nitrogen to remove residual HCl and Cl₂.
-
Isolation: Cool to room temperature. TCPAA precipitates. Filter and wash with concentrated H₂SO₄ followed by water (carefully) to remove sulfonated byproducts.
-
Hydrolysis (Optional): To obtain the acid form, boil the anhydride in water (100°C) until dissolution is complete, then cool to crystallize this compound.
Critical Control Point:
-
Safety: The reaction generates massive volumes of HCl gas. An efficient scrubber system is mandatory.
-
Moisture: The system must be dry. Water reacts with ClSO₃H to form H₂SO₄ and HCl, degrading the solvent power.
2.2 Comparative Analysis of Methods
| Feature | Chlorosulfonic Acid Method | Oleum (Fuming H2SO4) Method | Melt Phase Chlorination |
| Reaction Temp | 60°C → 160°C | 60°C → 180°C | 200°C → 270°C |
| Yield | High (>95%) | High (>90%) | Moderate (80-85%) |
| Purity | Excellent (>98%) | Good | Lower (Sublimation issues) |
| Byproducts | Minimal | Sulfonated impurities possible | Tars, Hexachlorobenzene |
| Suitability | Pharma Intermediates | Industrial Flame Retardants | Low-cost Additives |
Part 3: Pharmaceutical Application (The "Halex" Route)
For drug developers, TCPA is not the end product—it is the starting material for 2,3,4,5-Tetrafluorobenzoic Acid (TFBA) , a key scaffold for fluoroquinolone antibiotics (e.g., Lomefloxacin, Ofloxacin).
Direct fluorination of phthalic anhydride is chemically difficult. The industry uses the Imide-Halex route to bypass this limitation.
3.1 The Strategic Pathway
-
Imidization: Protects the anhydride and activates the ring.
-
Halex Reaction: Chlorine-Fluorine exchange using KF.
-
Hydrolysis & Decarboxylation: Yields the final fluorinated benzoic acid.[4]
Figure 2: The "Halex" route converting TCPA to high-value Pharma Intermediates.
3.2 Laboratory Protocol: Synthesis of Tetrafluorobenzoic Acid
Note: This protocol assumes possession of TCPAA.
Step 1: Imidization
-
Reactants: TCPAA (0.1 mol), Aniline (0.11 mol).
-
Solvent: Glacial Acetic Acid.
-
Procedure: Reflux for 1-2 hours. Cool to precipitate N-phenyl-tetrachlorophthalimide. Yield: ~98%.
Step 2: Halex Reaction (The Critical Step)
-
Reactants: Imide from Step 1 (0.05 mol), Potassium Fluoride (KF) (Spray-dried, 0.25 mol).
-
Solvent: Sulfolane or DMSO (Must be anhydrous).
-
Catalyst: Phase Transfer Catalyst (e.g., Tetraphenylphosphonium bromide) accelerates the reaction.
-
Procedure: Heat to 190-200°C for 5-8 hours under Nitrogen.
-
Mechanism: SNAr exchange of Cl for F. The electron-withdrawing imide group activates the ring positions.
Step 3: Hydrolysis & Decarboxylation
-
Procedure: Treat the fluorinated imide with 60% H₂SO₄ at reflux (130-140°C). The imide hydrolyzes to the di-acid, which spontaneously decarboxylates at this temperature to form 2,3,4,5-Tetrafluorobenzoic acid .
References
-
Industrial Chlorination Protocol: Process for purifying tetrachlorophthalic anhydride. (EP0632032A1). European Patent Office. Link
-
Kinetics of Hydrolysis: Andrés, G. O., et al. (2001). Kinetic study of the hydrolysis of phthalic anhydride and aryl hydrogen phthalates. Journal of Organic Chemistry. Link
-
Pharma Intermediate Synthesis: Preparation of 2,3,4,5-Tetrafluorobenzoic Acid.[5][4][6] (CN1201779A). Google Patents. Link
-
Halex Reaction Mechanism: Process for producing tetrafluorophthalic acid. (CA1305722C). Canadian Intellectual Property Office. Link
-
Organic Syntheses Reference: Allen, C. F. H., et al. Tetrachlorophthalic Anhydride. Organic Syntheses, Coll.[2] Vol. 3, p.796 (1955). Link
Sources
Tetrachlorophthalic Acid: Molecular Architecture & Synthetic Utility
Content Type: Technical Whitepaper Audience: Senior Researchers, Process Chemists, and Drug Development Scientists
Executive Summary: The Halogenated Scaffold
Tetrachlorophthalic acid (TCPA) and its dehydration product, tetrachlorophthalic anhydride (TCPA anhydride), represent a critical class of perhalogenated aromatic building blocks. Unlike their non-chlorinated parent (phthalic acid), the four chlorine substituents on the benzene ring induce profound electronic and steric effects, rendering the aromatic core electron-deficient and chemically robust.
This guide dissects the molecular structure, industrial synthesis, and downstream utility of TCPA, with a specific focus on its role as a "silent" scaffold in NMR spectroscopy and a precursor for high-performance fluorophores and fluoroquinolone antibiotics.
Molecular Architecture & Crystallography
Steric Crowding and Conformation
The steric bulk of four chlorine atoms creates significant "peri-strain" between the substituents and the carboxylic acid groups.
-
Crystal System: Monoclinic (Space group A2/a for the hemihydrate).
-
Conformation: To relieve steric repulsion between the ortho-chlorines and the carbonyl oxygens, the carboxylic acid groups twist out of the plane of the benzene ring. Dihedral angles are typically observed at ~68° and ~49° , preventing coplanarity and reducing conjugation compared to phthalic acid.
-
Halogen Bonding: The electron-withdrawing nature of the chlorine atoms creates "sigma-holes," facilitating intermolecular halogen bonding that stabilizes crystal packing in solid-state applications (e.g., MOFs).
The "Silent" Scaffold (NMR Signature)
A defining feature of TCPA is its lack of aromatic protons.
-
1H NMR: The spectrum is essentially "silent" in the aromatic region (no signals between 6.5–8.5 ppm). The only observable signals arise from the acidic protons (COOH) in aprotic polar solvents (e.g., DMSO-d6, broad singlet >10 ppm) or residual solvent/water peaks.
-
Utility: This makes TCPA an excellent internal standard or counter-ion for NMR studies of complex mixtures, as it does not obscure analyte signals in the aromatic region.
Synthesis & Industrial Production
The industrial synthesis of TCPA is almost exclusively performed via the chlorination of phthalic anhydride. The "Acid" form is typically generated via hydrolysis of the anhydride.
Protocol: Chlorosulfonic Acid Method
This method is preferred for its high yield and ability to manage the exotherm of chlorination.
Reagents: Phthalic Anhydride, Chlorosulfonic Acid (
-
Dissolution: Phthalic anhydride is dissolved in chlorosulfonic acid. The solvent acts as both a reaction medium and a dehydrating agent.
-
Catalysis: A catalytic amount of iodine is added. The iodine acts as a halogen carrier, forming electrophilic iodine-chlorine species.
-
Chlorination: Chlorine gas (
) is sparged through the mixture at elevated temperatures (60–170°C). -
Isolation: The product precipitates or is crystallized upon cooling.
-
Purification: Crude TCPA anhydride often contains hexachlorobenzene (HCB) or iodinated byproducts.[5] Purification is achieved via sublimation or recrystallization from chlorinated solvents.
Chemical Reactivity & Derivatization[6]
TCPA exhibits distinct reactivity patterns driven by its electron-deficient ring.
Anhydride Formation (Dehydration)
TCPA dehydrates readily to tetrachlorophthalic anhydride (MP: 255–257°C) upon heating above 100°C. This transformation is reversible in aqueous base.
Nucleophilic Aromatic Substitution ( )
Unlike phthalic acid, the perchlorinated ring is susceptible to nucleophilic attack, particularly at the 3,6-positions, allowing for fluoride exchange—a key step in drug synthesis.
Synthesis of Tetrachlorofluorescein (Rose Bengal Precursor)
One of the most valuable applications is the condensation with resorcinol to form tetrachlorofluorescein.
-
Reaction: TCPA Anhydride + 2 Resorcinol
Tetrachlorofluorescein. -
Mechanism: Friedel-Crafts acylation followed by cyclization. The resulting fluorophore is the scaffold for Rose Bengal (after further iodination), a vital dye in medical diagnostics and ophthalmology.
Applications in Drug Development & Materials
Antibiotic Synthesis: The 2,4,5-TFBA Pathway
TCPA is the raw material for 2,4,5-Trifluorobenzoic acid (2,4,5-TFBA) , a critical intermediate for fluoroquinolone antibiotics (e.g., Ciprofloxacin, Levofloxacin).
Pathway:
-
Imidization: TCPA Anhydride
Tetrachlorophthalimide. -
Fluorination (
): Reaction with KF in polar aprotic solvent (sulfolane) substitutes chlorines with fluorines. -
Hydrolysis/Decarboxylation: Yields 2,4,5-TFBA.
Metal-Organic Frameworks (MOFs)
The tetrachlorophthalate dianion serves as a rigid, angular ligand for MOFs.
-
Luminescence: Zn(II) and Cd(II) complexes of TCPA exhibit strong solid-state fluorescence, often blue-shifted compared to non-chlorinated analogs due to the heavy atom effect and altered pi-stacking.
-
Topology: The twisted carboxylate groups favor the formation of helical or wave-like coordination polymers rather than flat sheets.
Technical Data Summary
Table 1: Physicochemical Properties
| Property | Value | Notes |
| Formula | Acid Form | |
| MW | 303.91 g/mol | Acid Form |
| MW (Anhydride) | 285.90 g/mol | Commercial Form (CAS 117-08-8) |
| Melting Point | 255–257°C | Anhydride (Sublimes) |
| pKa | ~0.55 | Highly acidic due to -I effect of Cl |
| Solubility | Low in | Soluble in THF, DMF |
Table 2: Spectroscopic Signature
| Method | Characteristic Signal | Interpretation |
| 1H NMR | Silent (6.0–9.0 ppm) | Absence of aromatic protons. |
| 13C NMR | ~128–135 ppm (m) | Aromatic carbons split by Cl isotopes/coupling. |
| IR (Anhydride) | 1850 cm⁻¹ (w), 1770 cm⁻¹ (s) | Cyclic anhydride doublet (Sym/Asym stretch). |
| IR (Acid) | 1710 cm⁻¹ (broad) | Carboxylic acid C=O stretch.[6] |
Visualization of Workflows
Diagram 1: Synthesis & Fluorescent Probe Pathway
This workflow illustrates the conversion of Phthalic Anhydride to TCPA and its downstream conversion to the Tetrachlorofluorescein scaffold.
Caption: Synthetic route from Phthalic Anhydride to TCPA and subsequent derivatization to high-value fluorophores.
Diagram 2: The Antibiotic Intermediate Pathway (2,4,5-TFBA)
This diagram details the transformation of TCPA into the key fluoroquinolone precursor.
Caption: Industrial pathway for converting TCPA to 2,4,5-Trifluorobenzoic acid via nucleophilic aromatic substitution.
References
-
Crystal Structure & Properties: Ito, K. et al. "The Crystal and Molecular Structures of this compound Hemihydrate and Tetrabromophthalic Anhydride." Bulletin of the Chemical Society of Japan, Vol. 48, No. 11. Link
-
Industrial Synthesis: "Process for purifying tetrachlorophthalic anhydride." European Patent EP0632032B1.[5] Link
-
Fluorescent Probes: "Syntheses of fluorescein compounds with excess resorcinol as a solvent." US Patent 5637733A. Link
-
Drug Development (2,4,5-TFBA): "Application of HPLC in the Synthesis of 2,4,5-Trifluorobenzoic Acid." American Laboratory. Link
-
MOF Chemistry: Xiao, Z. et al. "Metal–organic hybrid materials built with tetrachlorophthalate acid and different N-donor coligands."[7] Journal of Solid State Chemistry, 2016.[7] Link[7]
Sources
- 1. chemistryconnected.com [chemistryconnected.com]
- 2. Recent Progress in the Development of Fluorescent Probes for Thiophenol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of fluorescent probes for bioimaging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN1059335A - The synthetic method of tetrachlorophthalic anhydride - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. chem.pg.edu.pl [chem.pg.edu.pl]
- 7. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Physical and Chemical Properties of Tetrachlorophthalic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrachlorophthalic acid (TCPA) is a halogenated aromatic dicarboxylic acid with the chemical formula C₈H₂Cl₄O₄.[1] At room temperature, it presents as a white to off-white or colorless crystalline solid.[1][2] The presence of four chlorine atoms on the benzene ring significantly influences its chemical and physical properties, making it a compound of interest in various fields, including polymer chemistry and as an intermediate in the synthesis of dyes, pigments, and flame retardants.[2] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, along with detailed experimental protocols for their determination and analysis.
Molecular Structure and Identification
A thorough understanding of the molecular structure is fundamental to comprehending the properties of this compound.
Caption: Workflow for Melting Point Determination.
Solubility
This compound is described as sparingly soluble in water. [1][2]This is expected due to the presence of the large, nonpolar tetrachlorobenzene ring, although the two carboxylic acid groups provide some capacity for hydrogen bonding with water. Its solubility is significantly better in polar organic solvents. While specific quantitative data for this compound is not readily available in the literature, studies on similar compounds like m-phthalic acid show that solubility in solvents like acetone and ethanol increases with temperature, indicating an endothermic dissolution process. [3]
This protocol is based on the principles of the OECD Guideline 105.
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the desired solvent (e.g., methanol, ethanol, acetone, ethyl acetate) in a flask.
-
Seal the flask and place it in a constant temperature water bath shaker.
-
Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Analysis:
-
Allow the solution to stand undisturbed at the same temperature until the excess solid has settled.
-
Carefully withdraw a known volume of the clear supernatant.
-
Determine the concentration of this compound in the aliquot using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
-
-
Calculation:
-
Calculate the solubility in g/100 mL or other desired units based on the concentration and the volume of the aliquot.
-
-
Causality: The isothermal shake-flask method is a reliable way to determine equilibrium solubility. Reaching equilibrium is critical, and this is why a long agitation time is necessary. Using a validated analytical technique ensures accurate quantification of the dissolved solute.
Acidity (pKa)
The pKa is a measure of the acidity of a compound. As a dicarboxylic acid, this compound has two pKa values (pKa₁ and pKa₂). The predicted pKa₁ is approximately 0.55, indicating that it is a relatively strong acid. [4]The electron-withdrawing effect of the four chlorine atoms on the aromatic ring increases the acidity of the carboxylic acid groups compared to unsubstituted phthalic acid.
-
Solution Preparation:
-
Accurately weigh a sample of this compound and dissolve it in a suitable solvent (e.g., a mixture of water and a co-solvent like ethanol if solubility in pure water is too low).
-
Use a standardized solution of a strong base (e.g., 0.1 M NaOH).
-
-
Titration:
-
Calibrate a pH meter with standard buffer solutions.
-
Place the this compound solution in a beaker with a magnetic stirrer and immerse the pH electrode.
-
Add the titrant (NaOH solution) in small, known increments.
-
Record the pH of the solution after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot a graph of pH versus the volume of titrant added.
-
The pKa values correspond to the pH at the half-equivalence points. The first half-equivalence point gives pKa₁, and the second gives pKa₂.
-
-
Causality: The titration curve reveals the points at which half of the acidic protons have been neutralized by the base. At these half-equivalence points, the concentrations of the acid and its conjugate base are equal, and according to the Henderson-Hasselbalch equation, the pH is equal to the pKa.
Chemical Properties and Reactivity
This compound exhibits the typical reactivity of a carboxylic acid, but its properties are modified by the presence of the four electron-withdrawing chlorine atoms.
Acidity and Salt Formation
As a dicarboxylic acid, it can donate two protons. It readily reacts with bases to form salts. [1]For example, with sodium hydroxide, it will form the monosodium and disodium salts of tetrachlorophthalate.
Esterification
This compound can undergo esterification with alcohols in the presence of an acid catalyst to form the corresponding mono- and di-esters. [5]The reaction is typically reversible and driven to completion by removing the water formed during the reaction.
Formation from Tetrachlorophthalic Anhydride
This compound can be synthesized by the hydrolysis of tetrachlorophthalic anhydride. [6][7]This reaction involves the nucleophilic attack of water on the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring to form the dicarboxylic acid.
Caption: Synthesis of this compound.
Spectroscopic Analysis
Spectroscopic techniques are indispensable for the structural elucidation and identification of this compound.
Infrared (IR) Spectroscopy
The IR spectrum of this compound provides valuable information about its functional groups.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400-2400 | Broad, Strong | O-H stretch of the carboxylic acid (hydrogen-bonded) |
| ~1700 | Strong | C=O stretch of the carboxylic acid |
| ~1600-1450 | Medium | C=C stretch of the aromatic ring |
| ~1300-1200 | Medium | C-O stretch of the carboxylic acid |
| ~900-600 | Strong | C-Cl stretch |
The most prominent feature of the IR spectrum of a carboxylic acid is the very broad O-H stretching band that typically spans from 3400 cm⁻¹ to 2400 cm⁻¹, often obscuring other signals in this region. This broadness is due to strong hydrogen bonding between the carboxylic acid molecules. The sharp, strong absorption around 1700 cm⁻¹ is characteristic of the carbonyl (C=O) group. The presence of both of these bands is a strong indicator of a carboxylic acid functional group. The absorptions in the fingerprint region, particularly the C-Cl stretching bands, provide further evidence for the structure.
-
Sample Preparation:
-
Thoroughly grind 1-2 mg of this compound with approximately 200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press.
-
-
Pellet Formation:
-
Apply pressure (typically 8-10 tons) to the powder to form a thin, transparent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of an FT-IR spectrometer.
-
Acquire the spectrum over the desired range (e.g., 4000-400 cm⁻¹).
-
-
Causality: The KBr acts as an IR-transparent matrix, allowing the IR beam to pass through the sample with minimal interference. Proper grinding and pressing are essential to minimize light scattering and obtain a high-quality spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
Due to the fully substituted benzene ring, the ¹H NMR spectrum of this compound is expected to be very simple, showing only a single, broad signal for the two acidic protons of the carboxylic acid groups. The chemical shift of this proton is typically in the range of 10-13 ppm and can be concentration and solvent dependent. The signal will disappear upon the addition of D₂O due to proton exchange.
The ¹³C NMR spectrum will provide more detailed structural information.
Table 4: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| Carboxylic Acid Carbonyl (C=O) | ~165-175 |
| Aromatic Carbons bonded to Chlorine (C-Cl) | ~130-140 |
| Aromatic Carbons bonded to Carboxylic Acids | ~135-145 |
Due to the symmetry of the molecule, only three unique carbon signals are expected in the proton-decoupled ¹³C NMR spectrum: one for the two equivalent carboxylic acid carbons, one for the two equivalent aromatic carbons attached to the carboxylic acid groups, and one for the four equivalent chlorine-substituted aromatic carbons. The carbonyl carbons will appear downfield (at a higher ppm value) due to the deshielding effect of the oxygen atoms. The aromatic carbons will appear in the typical aromatic region (120-150 ppm).
-
Sample Preparation:
-
Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄) in an NMR tube.
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
-
Data Acquisition:
-
Place the NMR tube in the spectrometer.
-
Acquire the ¹H and ¹³C NMR spectra using appropriate pulse sequences and acquisition parameters.
-
-
Data Processing and Analysis:
-
Process the raw data (Fourier transform, phase correction, baseline correction).
-
Integrate the peaks in the ¹H NMR spectrum and determine the chemical shifts relative to the reference standard.
-
Determine the chemical shifts of the peaks in the ¹³C NMR spectrum.
-
-
Causality: The choice of a deuterated solvent is essential to avoid large solvent signals that would obscure the analyte signals. The magnetic field causes the nuclei to align, and radiofrequency pulses are used to excite them. The relaxation of these nuclei back to their ground state produces the NMR signal, which is dependent on the chemical environment of each nucleus.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of four chlorine atoms, this peak will be accompanied by a characteristic isotopic pattern (M+2, M+4, M+6, M+8) due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl radical (•OH, M-17) and the loss of a carboxyl group (•COOH, M-45). [8]Further fragmentation may involve the loss of chlorine atoms and carbon monoxide.
Caption: Plausible Fragmentation Pathways of this compound.
-
Sample Introduction:
-
Introduce a small amount of the sample into the mass spectrometer, typically dissolved in a suitable solvent for techniques like Electrospray Ionization (ESI) or as a solid for techniques like Electron Impact (EI).
-
-
Ionization:
-
Ionize the sample using the chosen method (e.g., EI, ESI).
-
-
Mass Analysis:
-
Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
-
Detection and Data Analysis:
-
Detect the ions and generate a mass spectrum.
-
Analyze the spectrum to determine the molecular weight and identify the fragmentation patterns.
-
-
Causality: The ionization method imparts energy to the molecule, causing it to ionize and, in many cases, fragment in a predictable manner. The mass analyzer then separates these fragments based on their mass, allowing for the reconstruction of the molecule's structure.
Safety and Handling
This compound should be handled with care in a well-ventilated area, preferably in a fume hood. [9]It is known to cause skin and eye irritation. [1]Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. In case of spills, the solid material should be carefully collected and disposed of according to local regulations. [1]
Conclusion
This technical guide has provided a detailed overview of the physical and chemical properties of this compound, along with practical experimental protocols for their determination. A comprehensive understanding of these properties is essential for researchers and scientists working with this compound in various applications, from polymer science to the synthesis of fine chemicals. The provided methodologies and interpretations serve as a valuable resource for ensuring accurate and reliable characterization of this compound in a laboratory setting.
References
- Chen, J., et al. (2010). Solubilities of m-phthalic acid in acetone, ethanol and acetic ether.
- European Patent Office. (1971). DE1934174A1 - Tetrachlorophthalic anhydride manufacture- - ing process. Google Patents.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12442, this compound. Retrieved from [Link]
- Google Patents. (1995). CN1059335A - The synthetic method of tetrachlorophthalic anhydride.
- Li, F., et al. (2015). Application of HPLC in the Synthesis of 2,4,5-Trifluorobenzoic Acid.
-
PrepChem. (n.d.). Synthesis of this compound. Retrieved from [Link]
-
SpectraBase. (n.d.). Tetrachloro-phthalic acid, dipropyl ester. Retrieved from [Link]
-
Wikipedia. (2023, December 19). Ethyl acetate. Retrieved from [Link]
-
NP-MRD. (n.d.). 13C NMR Spectrum (1D, 252 MHz, D2O, predicted) (NP0000290). Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectrum of pure terephthalic acid and synthesized terephthalic acid. [Image]. Retrieved from [Link]
-
mzCloud. (n.d.). This compound. Retrieved from [Link]
-
A Plus Topper. (2022, September 14). To Study Esterification Reaction between Alcohol and Carboxylic Acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Solubility of o-Phthalic Acid in Methanol + Water and Methanol + Butyl Acetate from (295.87 to 359.75) K. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8857, Ethyl acetate. Retrieved from [Link]
-
University of Wisconsin-Madison, Department of Chemistry. (n.d.). pKa Data Compiled by R. Williams. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of Ethanol and Temperature on Partition Coefficients of Ethyl Acetate, Isoamyl Acetate, and Isoamyl Alcohol: Instrumental and Predictive Investigation. Retrieved from [Link]
-
Royal Society of Chemistry. (2014). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. Retrieved from [Link]
-
Chemguide. (n.d.). The Mechanism for the Esterification Reaction. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69544, 3,4,5,6-Tetrafluorophthalic acid. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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An In-Depth Technical Guide to the Reactivity of Tetrachlorophthalic Acid and its Anhydride with Amines
Introduction: The Significance of the Tetrachlorophthaloyl Moiety
Tetrachlorophthalic acid, and more commonly, its cyclic anhydride, are highly valuable building blocks in synthetic chemistry. The presence of four electron-withdrawing chlorine atoms on the aromatic ring significantly enhances the electrophilicity of the carbonyl carbons, making these compounds exceptionally reactive towards nucleophiles. This heightened reactivity, combined with the rigid planar structure, makes them crucial precursors for the synthesis of high-performance polymers, flame retardants, pigments, and, importantly, pharmacologically active molecules.[1][2] N-substituted tetrachlorophthalimides, the primary products of the reaction with amines, have shown promise as organocatalysts, α-glucosidase inhibitors, and anti-inflammatory agents.[2][3][4]
This guide provides an in-depth exploration of the reaction between this compound/anhydride and amines. It moves beyond simple procedural descriptions to elucidate the underlying mechanisms, explain the causal relationships behind experimental choices, and provide actionable protocols for researchers in organic synthesis and drug development.
Core Reaction Mechanism: A Two-Stage Process
The reaction of tetrachlorophthalic anhydride with a primary or secondary amine is a classic example of nucleophilic acyl substitution, proceeding through a well-defined two-stage pathway. The electron-withdrawing effect of the four chlorine atoms makes the carbonyl carbons significantly more electrophilic than those in standard phthalic anhydride, leading to faster reaction rates.
Stage 1: Nucleophilic Addition-Elimination to form Tetrachlorophthalamic Acid
The reaction initiates with the lone pair of the amine nitrogen acting as a nucleophile, attacking one of the highly electrophilic carbonyl carbons of the tetrachlorophthalic anhydride ring. This is the rate-determining step of the initial ring-opening.[1] The attack forms an unstable, negatively charged tetrahedral intermediate. This intermediate rapidly collapses, leading to the opening of the five-membered anhydride ring to form the corresponding N-substituted tetrachlorophthalamic acid. This initial reaction is typically rapid and often exothermic.
Caption: Stage 1: Nucleophilic attack and ring-opening.
Stage 2: Cyclodehydration to form N-Substituted Tetrachlorophthalimide
The intermediate phthalamic acid can be isolated or, more commonly, converted directly to the final imide product through cyclodehydration (imidization). This step involves the removal of a molecule of water and requires energy input (heat) or chemical intervention. The carboxylic acid group is protonated (often by a solvent like acetic acid), making the carbonyl carbon more electrophilic. The amide nitrogen then performs an intramolecular nucleophilic attack on this activated carbonyl, forming another tetrahedral intermediate which subsequently eliminates water to yield the stable, five-membered imide ring.
Caption: Stage 2: Intramolecular cyclodehydration (Imidization).
Key Reaction Parameters and Experimental Choices
The success of the synthesis hinges on the careful selection of reactants and conditions. The "why" behind these choices is critical for optimizing yield, purity, and reaction time.
Choice of Electrophile: this compound vs. Anhydride
While the topic specifies the acid, in practice, tetrachlorophthalic anhydride is the overwhelmingly preferred starting material .[5]
-
Tetrachlorophthalic Anhydride: As a cyclic anhydride, it is an "activated" form of the diacid. The ring strain and the two electron-withdrawing carbonyl groups make it highly susceptible to nucleophilic attack. Reactions are generally faster, cleaner, and occur under milder conditions.
-
This compound: The free dicarboxylic acid is significantly less reactive. To react with an amine to form an imide, it requires much higher temperatures (often >180-200°C) to drive off two equivalents of water. This can lead to thermal decomposition and side products. For practical laboratory synthesis, using the free acid would typically involve an initial step to convert it to the anhydride in situ, for example, by heating with acetic anhydride.
The Nature of the Amine Nucleophile
The structure of the amine dictates its reactivity, influencing both reaction rate and steric considerations.
-
Aliphatic vs. Aromatic Amines: Aliphatic amines (e.g., benzylamine, hexylamine) are stronger bases and more potent nucleophiles than aromatic amines (e.g., aniline).[6][7] The lone pair on an aromatic amine is delocalized into the benzene ring, reducing its availability for nucleophilic attack. Consequently, reactions with aliphatic amines are typically faster and can be conducted at lower temperatures. Aromatic amines often require higher temperatures or longer reaction times to achieve comparable yields.
-
Steric Hindrance: Highly branched amines (e.g., tert-butylamine) can significantly slow down the initial nucleophilic attack due to steric hindrance around the nitrogen atom.[8] In some cases, bulky substituents can inhibit the final cyclization to the imide.
-
Primary vs. Secondary Amines: Both primary (R-NH₂) and secondary (R₂NH) amines will react with the anhydride to open the ring. However, only primary amines can proceed to form the neutral imide product. Secondary amines will form a zwitterionic or salt-like phthalamic acid derivative that cannot undergo the final dehydration step.
The Role of the Solvent
The solvent is not merely a medium but an active participant in the reaction, influencing solubility, stabilizing intermediates, and in some cases, acting as a catalyst.
-
Glacial Acetic Acid: This is a common and highly effective solvent for this reaction.[9] Its polarity helps dissolve the reactants and stabilize the charged tetrahedral intermediate.[9] Crucially, it acts as a catalyst for the dehydration step, protonating the carboxylic acid group and facilitating the loss of water. It also has a high boiling point (118°C), allowing for thermal imidization to be carried out conveniently.
-
Aprotic Polar Solvents (DMF, DMAc, NMP): Solvents like N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), or N-methyl-2-pyrrolidone (NMP) are excellent for dissolving the reactants, particularly for polymer synthesis.[10] However, when imidization is the goal, they do not act as catalysts for dehydration. Thermal energy is the primary driver for cyclization in these solvents.
-
Azeotropic Solvents (Toluene, Xylene): For thermal imidization, adding a solvent like toluene or xylene can be highly effective. These solvents form an azeotrope with the water produced during cyclization. Using a Dean-Stark apparatus allows for the physical removal of water from the reaction, driving the equilibrium towards the imide product according to Le Châtelier's principle.
Imidization Method: Thermal vs. Chemical
Converting the intermediate phthalamic acid to the final imide is a critical step that can be accomplished in two primary ways.[11]
| Feature | Thermal Imidization | Chemical Imidization |
| Conditions | High temperature (typically 120-220°C).[12] | Low temperature (room temp. to 80°C).[13] |
| Reagents | Heat, often with an azeotroping solvent (e.g., Toluene). | A dehydrating agent (e.g., Acetic Anhydride) and a base catalyst (e.g., Triethylamine, Pyridine).[13] |
| Advantages | Simple procedure, no need to remove catalyst/reagents. | Milder conditions suitable for sensitive substrates; can lead to higher purity and less coloration.[11] |
| Disadvantages | High energy consumption; can cause side reactions or degradation in sensitive molecules. | Requires additional reagents that must be removed during workup; can be more expensive. |
| Best For | Simple, thermally stable molecules; driving reactions to completion via water removal. | Complex or thermally sensitive substrates; polymer synthesis where solution properties are critical. |
Validated Experimental Protocols
The following protocols are designed to be self-validating systems, incorporating best practices for achieving high yield and purity.
Protocol 1: Synthesis of N-Benzyl-3,4,5,6-tetrachlorophthalimide via Thermal Imidization
This protocol details a robust method using a common aliphatic amine and thermal cyclization in acetic acid.
Workflow Diagram:
Sources
- 1. echemi.com [echemi.com]
- 2. byjus.com [byjus.com]
- 3. Tetrachlorophthalimides as Organocatalytic Acceptors for Electron Donor-Acceptor Complex Photoactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Tetrachlorophthalic anhydride | C8Cl4O3 | CID 8326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. quora.com [quora.com]
- 7. thepharmajournal.com [thepharmajournal.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. gauthmath.com [gauthmath.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. daniuflex.com [daniuflex.com]
- 12. A Universal Study on the Effect Thermal Imidization Has on the Physico-Chemical, Mechanical, Thermal and Electrical Properties of Polyimide for Integrated Electronics Applications [mdpi.com]
- 13. dk.upce.cz [dk.upce.cz]
Technical Guide: Spectral Characterization of Tetrachlorophthalic Acid (TCPA)
Executive Summary
Tetrachlorophthalic acid (TCPA) is a fully halogenated derivative of phthalic acid, serving as a critical intermediate in the synthesis of xanthene dyes (e.g., Rose Bengal), flame retardants, and alkyd resins.
For researchers and drug development professionals, the characterization of TCPA presents unique challenges due to its high halogen content and symmetry. This guide provides a self-validating analytical framework, focusing on the Isotopic Fingerprint in Mass Spectrometry and the Symmetry-Derived Signals in
Structural Analysis & Symmetry
Understanding the symmetry of TCPA is the prerequisite for interpreting its spectral data.
-
Symmetry Group:
(Planar). -
Proton Environment: The benzene ring is fully substituted. There are no aromatic protons . The only protons present are the labile carboxylic acid protons.
-
Carbon Environment: Due to the plane of symmetry bisecting the C1-C2 and C4-C5 bonds, the 8 carbons resolve into only 4 unique signals in
NMR.
Mass Spectrometry (MS): The Isotopic Fingerprint
Mass spectrometry is the most definitive method for identifying TCPA due to the unique natural abundance of Chlorine isotopes (
Predicted Isotope Distribution (Calculated)
The following intensity ratios are derived from the Bernoulli distribution for a
| Ion Species | Composition ( | m/z (Nominal) | Relative Intensity (%) |
| M | 302 | 77.4% | |
| M+2 | 304 | 100.0% (Base Peak) | |
| M+4 | 306 | 48.5% | |
| M+6 | 308 | 10.5% | |
| M+8 | 310 | 0.8% |
Analyst Note: Unlike non-halogenated compounds, the "Base Peak" (100% intensity) for TCPA is often the M+2 ion (m/z 304), not the monoisotopic M ion (m/z 302).
Fragmentation Pathway
In Electron Ionization (EI), TCPA readily dehydrates to form Tetrachlorophthalic Anhydride (m/z ~284/286), followed by the loss of
Figure 1: Fragmentation logic distinguishing the intact acid from its anhydride dehydration product.
Infrared Spectroscopy (FT-IR)
IR is the critical tool for distinguishing TCPA from its most common impurity: Tetrachlorophthalic Anhydride . The anhydride forms spontaneously if the acid is dried too aggressively or stored improperly.
Diagnostic Peaks[1][2]
| Functional Group | Wavenumber ( | Spectral Feature |
| O-H Stretch | 3300–2500 | Broad, strong. Characteristic of carboxylic acid dimers. Absent in anhydride. |
| C=O Stretch (Acid) | 1730–1700 | Single, broad band. |
| C=O Stretch (Anhydride) | 1850 & 1780 | Sharp Doublet. If these peaks appear, the sample contains anhydride impurity. |
| C-Cl Stretch | 800–600 | Strong, multiple bands. |
| Aromatic Ring | 1600–1450 | Weak/Medium (often obscured by Cl substitution patterns). |
Protocol Tip: Use a KBr pellet or Nujol mull. ATR (Attenuated Total Reflectance) is acceptable but ensure the crystal pressure does not induce dehydration.
Nuclear Magnetic Resonance (NMR)[2][3][4][5][6][7][8][9]
NMR analysis of TCPA is counter-intuitive for junior scientists because the
NMR: The "Silent" Spectrum
-
Solvent: DMSO-
(Recommended due to solubility). -
Signals:
-
ppm (Broad Singlet): Carboxylic acid protons (
). -
Aromatic Region (6.0 - 9.0 ppm): SILENT.
-
ppm (Broad Singlet): Carboxylic acid protons (
-
Utility: Use the proton spectrum only to quantify non-chlorinated impurities or residual solvents. If you see aromatic peaks, the chlorination is incomplete.
NMR: The 4-Signal Signature
Due to
| Carbon Environment | Approx. Shift ( | Assignment Logic |
| C=O | 164.0 – 166.0 | Carboxyl carbons (Deshielded). |
| C-1 / C-2 | 135.0 – 138.0 | Quaternary aromatic, ipso to COOH. |
| C-3 / C-6 | 128.0 – 130.0 | Quaternary aromatic, ortho to COOH. |
| C-4 / C-5 | 126.0 – 128.0 | Quaternary aromatic, meta to COOH. |
Note: Exact shifts vary by solvent (DMSO vs Acetone) and concentration.
Figure 2: Symmetry mapping showing how 8 carbons resolve into 4 distinct NMR signals.
Experimental Protocols (SOP)
Sample Preparation for NMR
-
Solvent Selection: TCPA is sparingly soluble in
. Use DMSO- or Acetone- for optimal solubility. -
Concentration: Prepare a ~20 mg/mL solution.
-
Filtration: Filter through a glass wool plug if the solution appears cloudy (undissolved anhydride may cause turbidity).
-
Reference: Calibrate to residual DMSO pentet (
2.50 ppm for , 39.5 ppm for ).
Purity Assessment Workflow
To validate a batch of TCPA for pharmaceutical or research use:
-
Run IR: Check 1800-1700 cm⁻¹ region.
-
Single band? Proceed.
-
Doublet? Recrystallize (Water/Ethanol) to hydrolyze anhydride.
-
-
Run MS (ESI-): Check m/z 302-310 cluster.
-
Match calculated ratios? Identity Confirmed.
-
-
Run
NMR: Check 6.0-9.0 ppm.-
Peaks present? Reject (Incomplete chlorination or starting material contamination).
-
References
-
National Institute of Standards and Technology (NIST). Tetrachlorophthalic anhydride Mass Spectrum (Electron Ionization). NIST Chemistry WebBook, SRD 69. [Link]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12442, this compound.[Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515.[1] [Link]
-
Scientific Instrument Services. Isotope Distribution Calculator. (Used for Cl4 abundance verification). [Link]
Sources
Technical Guide: Thermal Stability and Decomposition of Tetrachlorophthalic Acid
Executive Summary
Tetrachlorophthalic acid (TCPA) serves as a critical halogenated building block in the synthesis of high-performance polymers, dyes, and pharmaceutical intermediates, particularly fluorinated quinolone precursors. Understanding its thermal decomposition profile is essential for process safety and yield optimization.
Unlike simple carboxylic acids, TCPA exhibits a complex thermal profile dominated by dehydration-driven cyclization . The acid does not merely "melt" but undergoes a chemical transformation into tetrachlorophthalic anhydride (TCPA-A) at relatively low temperatures (
This guide provides a definitive technical analysis of these transitions, offering validated experimental protocols for their determination and explaining their impact on pharmaceutical synthesis.
Physicochemical Identity
The distinction between the acid and the anhydride is the most common source of error in thermal analysis data. The acid is the hydrated precursor; the anhydride is the stable thermal product.
Table 1: Comparative Physicochemical Profile
| Property | This compound (TCPA) | Tetrachlorophthalic Anhydride (TCPA-A) |
| CAS Registry Number | 632-58-6 | 117-08-8 |
| Molecular Formula | ||
| Molecular Weight | ||
| Physical State | Colorless crystalline plates | White needles or powder |
| Melting Point | ||
| Boiling Point | N/A (Converts to anhydride) | |
| Solubility | Sparingly soluble in water; soluble in alkalis | Reacts with water to reform acid |
Critical Insight: Do not interpret the
endotherm in Differential Scanning Calorimetry (DSC) as a simple phase change. It represents a chemical dehydration event ().
Thermal Decomposition Mechanism
The thermal degradation of TCPA occurs in three distinct stages. Understanding this cascade is vital for designing reaction parameters, particularly in solvent-free or high-temperature syntheses.
Stage 1: Dehydration-Cyclization ( )
Upon heating, the vicinal carboxylic acid groups undergo intramolecular condensation. This is the primary "decomposition" event for the acid.
-
Reaction:
-
Observation: Mass loss of
(theoretical water loss).
Stage 2: Anhydride Stability & Melting ( )
The resulting anhydride is thermally robust. It melts at
Stage 3: Sublimation & Oxidative Breakdown ( )
Approaching its boiling point (
Figure 1: Thermal transformation pathway of this compound.[2][3] Note the distinct dehydration step prior to the melting of the anhydride.
Experimental Protocol: Validating Thermal Stability
To accurately characterize a specific lot of TCPA (e.g., for raw material qualification), use the following coupled TGA-DSC protocol. This method distinguishes between adsorbed moisture and chemically bound water.
Equipment Requirements
-
Instrument: Simultaneous TGA/DSC (e.g., TA Instruments SDT or Mettler Toledo TGA/DSC).
-
Purge Gas: Nitrogen (
) to prevent oxidative artifacts. -
Crucible: Alumina (
), open or with a pinhole lid (to allow water escape).
Step-by-Step Methodology
-
Sample Preparation:
-
Grind the TCPA sample to a fine powder to ensure uniform heat transfer.
-
Weigh
directly into the alumina crucible. -
Expert Tip: Do not compact the powder tightly; trapped water vapor can artificially broaden the dehydration peak.
-
-
Equilibration:
-
Hold at
for 5 minutes under purge to stabilize the microbalance.
-
-
Ramp Phase:
-
Heat from
to at a rate of .
-
-
Data Analysis (The "Self-Validating" Check):
-
Region 1 (
): Any mass loss here is adsorbed moisture. If , dry the starting material. -
Region 2 (
): Look for a sharp endotherm in DSC coupled with a mass loss step in TGA.-
Calculation: Theoretical mass loss for dehydration is
. -
Validation: If the observed mass loss is significantly different (e.g.,
), the sample may contain impurities or excess solvent.
-
-
Region 3 (
): Look for a sharp endotherm (melting of the anhydride) with zero mass loss. This confirms the intermediate is stable.
-
Applications in Drug Development & Synthesis[4][5]
The thermal behavior of TCPA directly influences its utility in pharmaceutical manufacturing, particularly for fluorinated intermediates.
Synthesis of 2,4,5-Trifluorobenzoic Acid
TCPA is a key precursor for 2,4,5-trifluorobenzoic acid, a vital intermediate for quinolone antibiotics (e.g., ciprofloxacin derivatives).
-
Workflow: TCPA Anhydride
Imidation Fluorination (Halex reaction) Hydrolysis. -
Thermal Implication: The initial reaction with amines (to form the imide) often requires heating. Since TCPA dehydrates at
, reactions run above this temperature effectively use the anhydride as the reactive species, even if the acid is charged. This generates water in situ, which must be removed (e.g., via Dean-Stark trap) to drive equilibrium.
Impurity Profiling
In drug substances derived from TCPA, residual chlorinated impurities are a major concern due to potential toxicity.
-
Thermal Risk: If reaction temperatures exceed
without adequate control, crude TCPA can degrade or sublime, altering stoichiometry. -
Analytical Marker: High-Performance Liquid Chromatography (HPLC) is preferred over GC for purity analysis of the acid, as the high injection port temperatures of GC will convert the acid to the anhydride, obscuring the true composition of the sample.
Figure 2: The role of TCPA's thermal dehydration in the synthesis of pharmaceutical intermediates.
References
-
CAS Common Chemistry. (n.d.).[4] this compound (CAS RN: 632-58-6).[4][5] American Chemical Society.[4] Retrieved January 31, 2026, from [Link]
-
American Laboratory. (2015). Application of HPLC in the Synthesis of 2,4,5-Trifluorobenzoic Acid. Retrieved January 31, 2026, from [Link]
-
National Institutes of Health (NIH). (n.d.). This compound - PubChem Compound Summary. PubChem.[5][6] Retrieved January 31, 2026, from [Link]
- Google Patents. (n.d.). Process for purifying tetrachlorophthalic anhydride (EP Patent).
Sources
- 1. DE1934174A1 - Tetrachlorophthalic anhydride manufacture- - ing process - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. prepchem.com [prepchem.com]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. This compound | C8H2Cl4O4 | CID 12442 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Tetrachlorophthalic anhydride | C8Cl4O3 | CID 8326 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Hydrolysis Kinetics of Tetrachlorophthalic Anhydride
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the hydrolysis kinetics of tetrachlorophthalic anhydride. While direct and extensive literature on the hydrolysis kinetics of this specific compound is limited, this guide synthesizes established principles from the well-studied hydrolysis of phthalic anhydride and outlines a robust experimental and analytical approach to thoroughly characterize this reaction. The insights and methodologies presented herein are designed to be self-validating and grounded in fundamental chemical kinetics.
Introduction: The Significance of Understanding Tetrachlorophthalic Anhydride Hydrolysis
Tetrachlorophthalic anhydride is a cyclic dicarboxylic anhydride featuring a phthalic anhydride core chlorinated at the 4, 5, 6, and 7 positions[1]. It serves as a crucial building block and cross-linking reagent in the synthesis of various materials[1]. In the context of drug development and formulation, understanding the hydrolysis kinetics of active pharmaceutical ingredients (APIs) and excipients is paramount for predicting shelf-life, ensuring product stability, and controlling degradation pathways. The hydrolysis of tetrachlorophthalic anhydride to tetrachlorophthalic acid represents a critical degradation pathway that can impact the efficacy and safety of formulations containing this moiety.
This guide will delve into the theoretical underpinnings of the hydrolysis reaction, provide detailed experimental protocols for its kinetic study, and discuss the analytical methodologies required for accurate monitoring.
Theoretical Framework: The Hydrolysis Mechanism and Influencing Factors
The hydrolysis of tetrachlorophthalic anhydride is expected to proceed via a mechanism analogous to that of phthalic anhydride, which involves the nucleophilic attack of water on one of the carbonyl carbons of the anhydride ring. This leads to the formation of a tetrahedral intermediate, which then collapses to yield the dicarboxylic acid product, this compound.
Several factors are anticipated to influence the rate of this hydrolysis reaction:
-
pH: The rate of hydrolysis is expected to be significantly dependent on the pH of the medium. The reaction can be catalyzed by both acid and base. At neutral pH, water acts as the primary nucleophile. In acidic conditions, protonation of the carbonyl oxygen can enhance the electrophilicity of the carbonyl carbon, accelerating the attack by water. In basic conditions, the hydroxide ion, a much stronger nucleophile than water, will directly attack the carbonyl carbon, leading to a significant increase in the reaction rate.
-
Temperature: As with most chemical reactions, the rate of hydrolysis is expected to increase with temperature. The relationship between the rate constant and temperature can be described by the Arrhenius equation, allowing for the determination of the activation energy of the reaction.
-
Catalysts: The hydrolysis of anhydrides can be catalyzed by various species. For instance, studies on phthalic anhydride have shown that bases such as acetate, phosphate, and N-methyl imidazole can accelerate the reaction[2]. These catalysts can act as nucleophiles or general bases[2].
-
Solvent: The polarity and protic nature of the solvent can influence the stability of the reactants, transition states, and products, thereby affecting the reaction rate.
The presence of four electron-withdrawing chlorine atoms on the aromatic ring of tetrachlorophthalic anhydride is expected to significantly increase the electrophilicity of the carbonyl carbons compared to unsubstituted phthalic anhydride. This should render tetrachlorophthalic anhydride more susceptible to nucleophilic attack and, consequently, a faster rate of hydrolysis under similar conditions.
Experimental Design for Kinetic Investigation
A robust experimental design is crucial for obtaining reliable kinetic data. The following sections outline a comprehensive approach to studying the hydrolysis kinetics of tetrachlorophthalic anhydride.
Materials and Reagents
-
Tetrachlorophthalic anhydride (high purity)
-
Deionized water (HPLC grade)
-
Buffer solutions of various pH values (e.g., phosphate, acetate, borate)
-
Acetonitrile (HPLC grade)
-
Hydrochloric acid and Sodium hydroxide (for pH adjustment)
-
This compound (as an analytical standard)
Experimental Workflow
The following diagram illustrates the proposed experimental workflow for the kinetic study.
Caption: Experimental workflow for the kinetic study of tetrachlorophthalic anhydride hydrolysis.
Detailed Experimental Protocol
-
Preparation of Solutions:
-
Prepare a series of buffer solutions with known pH values and ionic strength.
-
Prepare a stock solution of tetrachlorophthalic anhydride in a suitable organic solvent that is miscible with water, such as acetonitrile. The concentration should be chosen to be high enough to allow for dilution in the reaction mixture.
-
Prepare a stock solution of this compound in the mobile phase to be used for HPLC analysis, to serve as an analytical standard.
-
-
Kinetic Run:
-
Place a known volume of the desired buffer solution into a thermostatted reaction vessel equipped with a magnetic stirrer. Allow the temperature to equilibrate.
-
Initiate the reaction by adding a small, known volume of the tetrachlorophthalic anhydride stock solution to the buffer solution with vigorous stirring. Start a timer immediately.
-
At regular time intervals, withdraw a small aliquot of the reaction mixture.
-
Immediately quench the reaction in the aliquot to prevent further hydrolysis before analysis. This can be achieved by diluting the aliquot in a cold aprotic solvent like acetonitrile.
-
-
Analytical Procedure:
-
Analyze the quenched aliquots using a validated reverse-phase High-Performance Liquid Chromatography (HPLC) method with UV detection. HPLC is a suitable technique for separating and quantifying both the reactant (tetrachlorophthalic anhydride) and the product (this compound)[3].
-
Develop an HPLC method that provides good resolution between the peaks of tetrachlorophthalic anhydride and this compound. A typical method might involve a C18 column with a gradient elution of acetonitrile and water (with a small amount of acid, e.g., formic acid, to ensure good peak shape).
-
Create a calibration curve for both tetrachlorophthalic anhydride and this compound using the prepared standard solutions to allow for accurate quantification.
-
Data Analysis and Interpretation
Determination of Reaction Order and Rate Constants
The concentration of tetrachlorophthalic anhydride and this compound at each time point will be determined from the HPLC analysis. The reaction order with respect to tetrachlorophthalic anhydride can be determined by plotting the concentration data in different ways (e.g., ln[anhydride] vs. time for first-order kinetics, 1/[anhydride] vs. time for second-order kinetics). The hydrolysis of anhydrides in excess water typically follows pseudo-first-order kinetics.
The pseudo-first-order rate constant (k_obs) can be obtained from the slope of the linear plot of ln([Tetrachlorophthalic Anhydride]) versus time.
Influence of pH on the Reaction Rate
By determining the observed rate constants (k_obs) at various pH values, a pH-rate profile can be constructed. This profile will reveal the contributions of the uncatalyzed (water-mediated), acid-catalyzed, and base-catalyzed hydrolysis pathways. The following equation can be used to model the pH-rate profile:
k_obs = k_H[H⁺] + k_w + k_OH[OH⁻]
where:
-
k_H is the second-order rate constant for acid catalysis.
-
k_w is the first-order rate constant for the neutral hydrolysis.
-
k_OH is the second-order rate constant for base catalysis.
Determination of Activation Energy
To determine the activation energy (Ea) of the hydrolysis reaction, kinetic runs should be performed at several different temperatures while keeping other conditions (pH, ionic strength) constant. The activation energy can then be calculated from the Arrhenius plot, which is a plot of ln(k_obs) versus 1/T (where T is the absolute temperature in Kelvin). The slope of this plot is equal to -Ea/R, where R is the gas constant.
Expected Kinetic Data and Visualization
Based on the principles of physical organic chemistry and data from analogous reactions, we can anticipate the following trends in the kinetic data.
Hypothetical Kinetic Data Table
The following table presents hypothetical rate constants for the hydrolysis of tetrachlorophthalic anhydride at different pH values and temperatures.
| pH | Temperature (°C) | Observed Rate Constant (k_obs, s⁻¹) |
| 2.0 | 25 | 1.5 x 10⁻⁴ |
| 5.0 | 25 | 8.0 x 10⁻⁵ |
| 7.0 | 25 | 1.2 x 10⁻⁴ |
| 9.0 | 25 | 5.0 x 10⁻³ |
| 7.0 | 35 | 2.5 x 10⁻⁴ |
| 7.0 | 45 | 5.1 x 10⁻⁴ |
Visualizing the Hydrolysis Mechanism
The following diagram illustrates the proposed mechanism for the hydrolysis of tetrachlorophthalic anhydride.
Caption: Proposed mechanism for the hydrolysis of tetrachlorophthalic anhydride.
Conclusion and Future Directions
This technical guide provides a comprehensive roadmap for the systematic investigation of the hydrolysis kinetics of tetrachlorophthalic anhydride. By following the outlined experimental protocols and data analysis procedures, researchers can obtain a thorough understanding of the stability of this important chemical entity under various conditions. The expected enhanced reactivity due to the presence of the four chlorine atoms makes this a particularly interesting case study in physical organic chemistry.
Future work could involve investigating the influence of different buffer species on the hydrolysis rate to elucidate specific catalytic effects. Furthermore, studying the hydrolysis in mixed aqueous-organic solvent systems would provide valuable insights for formulation development in less polar environments. The kinetic data generated from these studies will be invaluable for the development of stable and effective products in the pharmaceutical and materials science industries.
References
-
Andrés, G. O., Granados, A. M., & de Rossi, R. H. (2001). Kinetic study of the hydrolysis of phthalic anhydride and aryl hydrogen phthalates. The Journal of Organic Chemistry, 66(23), 7653–7657. [Link][2]
-
ResearchGate. (n.d.). Kinetic Study of the Hydrolysis of Phthalic Anhydride and Aryl Hydrogen Phthalates. Retrieved from [Link][4]
-
Google Patents. (n.d.). CN1059335A - The synthetic method of tetrachlorophthalic anhydride. Retrieved from [5]
-
Analytice. (n.d.). Tetrachlorophthalic anhydride - analysis. Retrieved from [Link][3]
-
SciSpace. (n.d.). Kinetics of Hydrolysis of Acetic Anhydride by In-Situ FTIR Spectroscopy: An Experiment for the Undergraduate Laboratory. Retrieved from [Link]
-
PubChem. (n.d.). Tetrachlorophthalic anhydride. Retrieved from [Link][1]
-
Google Patents. (n.d.). EP0632032A1 - Process for purifying tetrachlorophthalic anhydride and high-purity.... Retrieved from [6]
-
Google Patents. (n.d.). DE1934174A1 - Tetrachlorophthalic anhydride manufacture- - ing process. Retrieved from [7]
-
RSC Publishing. (2023). Phthalic anhydride (PA): a valuable substrate in organic transformations. Retrieved from [Link]
-
Google Patents. (n.d.). EP0632032A1 - Process for purifying tetrachlorophthalic anhydride and high-purity.... Retrieved from [8]
-
ResearchGate. (n.d.). Observed rate constant for the hydrolysis of phthalic anhydride as a.... Retrieved from [Link][9]
-
Wikipedia. (n.d.). Phthalic anhydride. Retrieved from [Link]
-
Dissertation. (n.d.). Study on the Synthesis of 4-Chlorophthalic Anhydride. Retrieved from [Link]
-
American Laboratory. (2015). Application of HPLC in the Synthesis of 2,4,5-Trifluorobenzoic Acid. Retrieved from [Link][10]
-
Florida Online Journals. (2005). Kinetics of Hydrolysis of Acetic Anhydride by In-Situ FTIR Spectroscopy: An Experiment for the Undergraduate Laboratory. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Kinetic Modeling of the Hydrolysis of Acetic Anhydride at Hi. Retrieved from [Link]
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- 2. Kinetic study of the hydrolysis of phthalic anhydride and aryl hydrogen phthalates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tetrachlorophthalic anhydride - analysis - Analytice [analytice.com]
- 4. researchgate.net [researchgate.net]
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- 7. DE1934174A1 - Tetrachlorophthalic anhydride manufacture- - ing process - Google Patents [patents.google.com]
- 8. EP0632032A1 - Process for purifying tetrachlorophthalic anhydride and high-purity tetrachlorophthalic anhydride - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. americanlaboratory.com [americanlaboratory.com]
Understanding the Reactivity of Tetrachlorophthalic Anhydride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetrachlorophthalic anhydride (TCPA) is a pivotal reagent in modern chemistry, distinguished by a unique reactivity profile stemming from its heavily chlorinated aromatic core and cyclic anhydride functionality. The four electron-withdrawing chlorine atoms dramatically enhance the electrophilicity of the anhydride's carbonyl carbons, making it a potent acylating agent and a versatile building block for a diverse array of functional materials and complex molecules. This guide provides an in-depth exploration of TCPA's reactivity, detailing the mechanisms of its primary reactions, offering field-proven experimental protocols, and connecting its chemical behavior to its critical applications in polymer science, flame retardants, and as an intermediate for pharmaceuticals and pigments.
Introduction: The Molecular Architecture and Electronic Profile of TCPA
Tetrachlorophthalic anhydride, with the chemical formula C₈Cl₄O₃, is a derivative of phthalic anhydride where the four hydrogen atoms on the benzene ring have been substituted by chlorine atoms.[1][2] This substitution is the cornerstone of its reactivity. The strong inductive and resonance electron-withdrawing effects of the four chlorine atoms create a significantly electron-deficient aromatic system. This electronic pull is relayed to the cyclic anhydride group, profoundly increasing the partial positive charge on the two carbonyl carbons. Consequently, TCPA is exceptionally susceptible to attack by a wide range of nucleophiles, far more so than its non-halogenated counterpart, phthalic anhydride. This heightened reactivity makes it an indispensable monomer and chemical intermediate.[3]
Physicochemical Properties
Understanding the physical properties of TCPA is essential for its safe handling and for designing effective reaction conditions. It is typically a white, odorless, crystalline powder.[2][4]
| Property | Value | Source(s) |
| Molecular Weight | 285.90 g/mol | [1][4] |
| Melting Point | 253-257 °C | [2][4] |
| Boiling Point | 371 °C | [2][4] |
| Solubility | Slightly soluble in water and ether. | [4][5] |
| Appearance | White, odorless, needle-like crystals or powder. | [1][2] |
TCPA is sensitive to moisture and will slowly hydrolyze upon contact with water.[2] It is incompatible with strong bases, oxidizing agents, alcohols, and amines under uncontrolled conditions.[1][2]
Core Reactivity: Mechanisms and Transformations
The chemistry of TCPA is dominated by nucleophilic acyl substitution at the carbonyl centers. The general mechanism involves the attack of a nucleophile on one of the carbonyl carbons, leading to the opening of the anhydride ring.
Caption: General mechanism of nucleophilic acyl substitution on TCPA.
Esterification (Alcoholysis)
TCPA reacts readily with alcohols to form monoesters, and upon further reaction, diesters of tetrachlorophthalic acid.[6][7] The initial reaction is typically rapid, involving the alcohol's nucleophilic attack on a carbonyl carbon to open the ring and form a monoester with a free carboxylic acid group.
C₈Cl₄O₃ + ROH → C₆Cl₄(COOH)(COOR)
The formation of the diester is a more challenging, equilibrium-driven process that requires forcing conditions, such as high temperatures and the removal of water, to proceed to completion.
C₆Cl₄(COOH)(COOR) + R'OH ⇌ C₆Cl₄(COOR)(COOR') + H₂O
-
Causality in Experimental Choice : The choice of catalyst is critical. For simple monoester formation, the reaction can often proceed without a catalyst. For diesterification, acid catalysts (like sulfuric acid) are employed to protonate the carboxylic acid group, making it a better leaving group (as water) upon attack by the second alcohol molecule.
Amidation and Imidization (Aminolysis)
The reaction of TCPA with primary or secondary amines is a cornerstone of its application in polymer science. The reaction with a primary amine (R-NH₂) initially yields a phthalamic acid intermediate.
C₈Cl₄O₃ + RNH₂ → C₆Cl₄(COOH)(CONHR)
This step is typically fast and conducted at ambient temperatures. The subsequent and most crucial step is cyclodehydration (imidization), which involves heating the amic acid intermediate, usually at temperatures above 150°C, to form the highly stable N-substituted tetrachlorophthalimide ring and eliminate water.
C₆Cl₄(COOH)(CONHR) → C₆Cl₄(CO)₂NR + H₂O
-
Expertise in Practice : This two-step process is the fundamental route to producing high-performance polyimides.[8][9] When a diamine is used in place of a simple amine, a poly(amic acid) is formed first, which is then thermally or chemically cured into a robust polyimide polymer.[10] The properties of the final polymer (e.g., thermal stability, solubility) are dictated by the structure of the diamine co-monomer.
Caption: Synthesis of polyimides from TCPA and an aromatic diamine.
Friedel-Crafts Acylation
TCPA can act as an acylating agent in Friedel-Crafts reactions with aromatic compounds in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[11][12] This reaction attaches the tetrachlorobenzoyl group to the aromatic substrate. The reaction proceeds via an initial attack on one carbonyl group, leading to a 2-(aroyl)-3,4,5,6-tetrachlorobenzoic acid.
C₈Cl₄O₃ + Ar-H --(AlCl₃)--> C₆Cl₄(COOH)(CO-Ar)
-
Trustworthiness through Selectivity : Unlike Friedel-Crafts alkylations, acylations are not prone to carbocation rearrangements, leading to a single, predictable product isomer. The electron-withdrawing nature of the resulting keto-acid group deactivates the aromatic ring, preventing further acylation. This makes the reaction a highly reliable and clean method for synthesizing specific aromatic ketones.
Hydrolysis
TCPA reacts with water, though typically slowly at room temperature, to open the anhydride ring and form this compound.[1][2] This reaction is accelerated by heat or the presence of acids or bases.[2]
C₈Cl₄O₃ + H₂O → C₆Cl₄(COOH)₂
This reactivity underscores the need to handle and store TCPA under anhydrous conditions to maintain its integrity as a reagent.
Key Applications Driven by Reactivity
The specific chemical reactions of TCPA directly enable its most important industrial applications.
-
Flame Retardants : The high chlorine content (approx. 49% by weight) and the ability of TCPA to be chemically incorporated into polymer backbones via esterification or imidization make it an effective reactive flame retardant.[4][13] When the resulting polymer is exposed to fire, it decomposes to release chlorine radicals and HCl, which interfere with the gas-phase radical chain reactions of combustion, thus quenching the flame.[13]
-
High-Performance Polymers : The reaction of TCPA with diamines is a primary route to halogenated polyimides. These materials exhibit exceptional thermal stability, chemical resistance, and inherent flame retardancy, making them suitable for demanding applications in aerospace and electronics.[3][10]
-
Pigments and Dyes : TCPA serves as a crucial intermediate for certain high-performance pigments. For example, its reaction with 1,8-diaminonaphthalene is a key step in synthesizing specific red dyes.[13]
-
Pharmaceutical and Agrochemical Intermediates : The defined reactivity of TCPA allows it to be used as a starting material for creating complex, halogenated molecules. It is a precursor in the synthesis of compounds like 2,3,4,5-tetrafluorobenzoic acid, an important intermediate for fluoroquinolone antibacterial drugs.[13][14]
Detailed Experimental Protocol: Synthesis of an N-Aryl Tetrachlorophthalimide
This protocol describes a representative imidization reaction, a core transformation for TCPA. It is designed as a self-validating system, including purification and characterization steps.
Objective: To synthesize N-Phenyl-4,5,6,7-tetrachlorophthalimide from TCPA and aniline.
Materials:
-
Tetrachlorophthalic anhydride (TCPA)
-
Aniline
-
Glacial Acetic Acid (solvent and catalyst)
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine tetrachlorophthalic anhydride (5.72 g, 20 mmol) and glacial acetic acid (40 mL).
-
Addition of Nucleophile: While stirring, add aniline (1.86 g, 20 mmol) to the suspension. The mixture will warm slightly as the initial amic acid formation occurs.
-
Imidization (Cyclodehydration): Heat the reaction mixture to reflux (approx. 118°C) using a heating mantle. Maintain a gentle reflux for 2 hours. During this time, the intermediate amic acid will cyclize to the imide, and a precipitate will form.
-
Isolation: Allow the reaction mixture to cool to room temperature. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Purification: Wash the filter cake with cold ethanol (2 x 20 mL) to remove residual acetic acid and any unreacted starting materials.
-
Drying: Dry the purified product in a vacuum oven at 80°C to a constant weight.
-
Characterization:
-
Determine the melting point of the product.
-
Acquire an Infrared (IR) spectrum and confirm the presence of characteristic imide C=O stretches (~1775 and 1715 cm⁻¹) and the absence of amic acid O-H and N-H stretches.
-
Calculate the percentage yield.
-
Sources
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- 2. Tetrachlorophthalic anhydride | 117-08-8 [chemicalbook.com]
- 3. Tetrachlorophthalic Anhydride | High-Purity Reagent [benchchem.com]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. Tetrachlorophthalic Anhydride - High Quality at Best Price [hrameshkumar.com]
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- 12. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 13. Page loading... [wap.guidechem.com]
- 14. americanlaboratory.com [americanlaboratory.com]
Methodological & Application
"Experimental procedure for tetrachlorophthalic acid chlorination"
Executive Summary & Scope
This technical guide addresses the "chlorination" of Tetrachlorophthalic Acid (TCPA) and its anhydride (TCPAA). In the context of pharmaceutical and dye intermediate synthesis (e.g., for Rose Bengal or specific API scaffolds), this terminology refers to the deoxy-chlorination of the carboxylic acid/anhydride moiety to generate Tetrachlorophthaloyl Chloride (TCPC) .
While the ring chlorination of phthalic anhydride is the industrial route to generating TCPA, the critical step for drug development applications is the activation of TCPA into TCPC, a highly reactive electrophile. This guide focuses on the laboratory-scale synthesis of TCPC using Phosphorus Pentachloride (
Target Audience: Medicinal Chemists, Process Engineers, and CMC Leads.
Scientific Foundation & Mechanistic Logic
The Challenge: Steric and Electronic Deactivation
This compound is unique due to the four chlorine atoms on the benzene ring.
-
Electronic Effect: The electron-withdrawing nature of the halogens reduces the nucleophilicity of the carbonyl oxygen, making activation with standard reagents (like
) kinetically sluggish without catalysts. -
Steric Hindrance: The ortho-chlorine atoms create significant steric bulk, shielding the carbonyl carbons from nucleophilic attack.
The Solution: Phosphorus Pentachloride ( )
Unlike Thionyl Chloride (
Reaction Stoichiometry (Anhydride Route):
Note: Starting from the Anhydride is preferred over the Acid to minimize HCl gas evolution and improve atom economy.
Visualization: Reaction Workflow & Mechanism
The following diagrams illustrate the process flow and the critical control points (CCPs) for the synthesis.
Caption: Figure 1. Logical workflow for the conversion of TCPAA to TCPC, emphasizing the critical IPC checkpoint.
Experimental Protocol: Synthesis of Tetrachlorophthaloyl Chloride
Safety Alert:
Materials & Equipment
-
Substrate: Tetrachlorophthalic Anhydride (Dried at 110°C for 2 hours).
-
Reagent: Phosphorus Pentachloride (
), reagent grade. -
Apparatus: 3-neck Round Bottom Flask (RBF), reflux condenser with drying tube (
), mechanical stirrer (PTFE blade), oil bath.
Step-by-Step Procedure
-
Setup:
-
Equip the 3-neck RBF with the mechanical stirrer and reflux condenser.
-
Flush the system with dry Nitrogen (
) for 15 minutes to remove ambient moisture.
-
-
Reagent Loading:
-
Charge 28.6 g (0.1 mol) of Tetrachlorophthalic Anhydride into the flask.
-
Add 22.9 g (0.11 mol) of
. -
Note: A 10% molar excess of
ensures complete conversion.
-
-
Reaction (Melt Fusion Method):
-
Heat the mixture slowly to 140°C . The solids will melt and form a liquid phase.
-
Maintain temperature at 150°C ± 5°C for 4–6 hours .
-
Observation: The mixture should become a clear, homogeneous amber liquid. Evolution of minor HCl fumes (if trace acid was present) will cease.
-
-
In-Process Control (IPC) - Self-Validation:
-
Visual: Clarity of the melt indicates consumption of the insoluble anhydride.
-
FT-IR (Optional): Take a small aliquot. Disappearance of the anhydride doublet (1780/1850 cm⁻¹) and appearance of the acid chloride singlet (~1760 cm⁻¹) confirms completion.
-
-
Work-up & Purification:
-
Removal of Byproduct: Reconfigure the apparatus for vacuum distillation. Distill off the
byproduct (BP: 105°C) under reduced pressure (approx. 20 mmHg). -
Isolation of Product: The residue is crude Tetrachlorophthaloyl Chloride.
-
Final Purification: Recrystallize from dry toluene or hexane. Alternatively, sublime the solid under high vacuum if ultra-high purity is required.
-
Quantitative Data Summary
| Parameter | Specification / Range | Notes |
| Reaction Temp | 145°C – 155°C | Critical for overcoming steric hindrance. |
| Reaction Time | 4 – 6 Hours | Monitor until homogeneous. |
| Yield | 85% – 92% | Losses primarily due to transfer/recrystallization. |
| Melting Point | 136°C – 138°C | Sharp MP indicates high purity. |
| Appearance | White to Off-white Crystalline Solid | Yellowing indicates residual |
Troubleshooting & Critical Control Points
| Issue | Probable Cause | Corrective Action |
| Incomplete Reaction | Old/Hydrolyzed | Use fresh |
| Dark Product | Overheating (>170°C) | Maintain strict temp control. Use silicone oil bath. |
| Low Yield | Hydrolysis during isolation | Ensure all glassware is oven-dried. Keep under |
| Solidification in Condenser | Product sublimation | Use a warm water condenser or wider bore glassware. |
Contextual Synthesis: Precursor Preparation (Brief)
For researchers needing to synthesize the starting material (TCPA) from Phthalic Anhydride (PA), the following industrial logic applies. This is distinct from the acid chloride activation described above.
Caption: Figure 2. Industrial route for the ring chlorination of Phthalic Anhydride.
Protocol Summary: Phthalic anhydride is dissolved in oleum (fuming sulfuric acid). Chlorine gas is bubbled through the solution in the presence of an Iodine catalyst.[1] The temperature is ramped from 60°C to 150°C to drive the stepwise chlorination of the ring positions.
References
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
Kyrides, L. P. (1937). "The Chlorination of Phthalic Anhydride." Journal of the American Chemical Society, 59(1), 206–208.
-
Knobloch, J. O., & Ramirez, R. (1974). U.S. Patent No.[1][2][3] 3,833,652: Preparation of Tetrachloroterephthaloyl Chloride.[3] U.S. Patent and Trademark Office.
-
GuideChem. (n.d.). Tetrachlorophthalic Anhydride Synthesis and Properties.
-
Org. Synth. (1927). "Phthalyl Chloride."[1][4] Organic Syntheses, Coll.[4] Vol. 1, p.422. (Foundational methodology adapted for chlorinated derivatives).[1][5]
Sources
- 1. US3833652A - Preparation of tetrachloroterephthaloyl chloride from chlorination of terephthaloyl chloride or terephthalic acid in a solution of chlorosulfonic acid - Google Patents [patents.google.com]
- 2. US3234274A - Production of terephthalyl chloride and chloroacetyl chlorides - Google Patents [patents.google.com]
- 3. US5003105A - Preparation of 2-chloroterephthaloyl chloride - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application Notes and Protocols: Cross-linking of Polymers with Tetrachlorophthalic Anhydride
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Harnessing the Power of Tetrachlorophthalic Anhydride for Advanced Polymer Networks
In the realm of polymer chemistry, cross-linking stands as a fundamental strategy to elevate the performance of polymeric materials, transforming them from soluble, fusible substances into robust, three-dimensional networks with enhanced mechanical strength, thermal stability, and chemical resistance. Among the diverse array of cross-linking agents, cyclic dicarboxylic anhydrides, and specifically tetrachlorophthalic anhydride (TCPA), offer a unique combination of reactivity and the ability to impart desirable properties to the final polymer network. TCPA, a derivative of phthalic anhydride featuring four chlorine atoms on the benzene ring, is a solid, crystalline compound that serves as a versatile cross-linker for polymers bearing nucleophilic functional groups, such as hydroxyl (-OH), amine (-NH2), and epoxide moieties.
The incorporation of the chlorinated aromatic structure of TCPA into a polymer network can significantly enhance properties like thermal stability and flame retardancy. The cross-linking reaction proceeds through the opening of the anhydride ring by the polymer's functional groups, leading to the formation of ester or amide linkages and a highly interconnected polymer structure. This guide provides a comprehensive overview of the principles, protocols, and characterization techniques for the cross-linking of polymers with tetrachlorophthalic anhydride, with a particular focus on applications relevant to the development of advanced materials in the pharmaceutical and biomedical fields.
Chemical and Physical Properties of Tetrachlorophthalic Anhydride
A thorough understanding of the properties of TCPA is crucial for its safe and effective use.
| Property | Value | Source |
| Chemical Formula | C₈Cl₄O₃ | |
| Molecular Weight | 285.9 g/mol | |
| Appearance | White, needle-like crystals or powder | |
| Melting Point | 255 °C | |
| Boiling Point | 371 °C | |
| Solubility | Reacts slowly with water. Soluble in various organic solvents. |
Safety and Handling of Tetrachlorophthalic Anhydride
Tetrachlorophthalic anhydride requires careful handling due to its potential health hazards.
Hazard Statements:
-
Causes serious eye damage.
-
May cause an allergic skin reaction.
-
May cause allergy or asthma symptoms or breathing difficulties if inhaled.
-
May cause cancer.
-
May cause damage to organs through prolonged or repeated exposure.
-
Very toxic to aquatic life with long-lasting effects.
Precautionary Measures:
-
Obtain special instructions before use.
-
Do not handle until all safety precautions have been read and understood.
-
Use only outdoors or in a well-ventilated area.
-
Wear protective gloves, protective clothing, eye protection, and face protection.
-
In case of inadequate ventilation, wear respiratory protection.
-
Avoid breathing dust/fume/gas/mist/vapors/spray.
-
Avoid release to the environment.
First Aid:
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.
-
If on skin: Wash with plenty of water. If skin irritation or rash occurs, get medical advice/attention.
-
If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.
Mechanism of Cross-linking with Tetrachlorophthalic Anhydride
The cross-linking mechanism is fundamentally a nucleophilic acyl substitution reaction where the anhydride ring is opened by a nucleophile present on the polymer chain.
Cross-linking of Polyols
Polymers containing hydroxyl groups, such as poly(vinyl alcohol) or polyester polyols, react with TCPA to form ester cross-links. The reaction is typically catalyzed by a tertiary amine or a Lewis acid.
Caption: Reaction of TCPA with a polyol.
The reaction proceeds in two main steps:
-
Monoester Formation: A hydroxyl group from the polymer chain attacks one of the carbonyl carbons of the TCPA anhydride ring, leading to ring opening and the formation of a monoester with a free carboxylic acid group.
-
Diester (Cross-link) Formation: The newly formed carboxylic acid group can then react with a hydroxyl group on another polymer chain, forming a diester and thus a cross-link. This second step often requires higher temperatures or specific catalysts to proceed efficiently.
Cross-linking of Polyamines
Polymers with primary or secondary amine groups, such as polyethyleneimine or polyamidoamine, react with TCPA to form amide and amic acid linkages.
Caption: Reaction of TCPA with a polyamine.
The reaction with amines is typically faster than with alcohols and proceeds as follows:
-
Amic Acid Formation: The amine group attacks a carbonyl carbon of the TCPA, opening the ring to form an amic acid intermediate.
-
Imide Formation (Cross-linking): Upon heating, the amic acid can undergo dehydration (cyclization) to form a stable imide ring, creating a robust cross-link.
Cross-linking of Epoxy Resins
TCPA is a widely used curing agent for epoxy resins. The reaction is more complex and often involves a catalyst, such as a tertiary amine or an imidazole derivative.
Caption: Catalyzed cross-linking of epoxy resin with TCPA.
The curing of epoxy resins with anhydrides is a multi-step process:
-
Initiation: A catalyst, typically a Lewis base like a tertiary amine, activates the anhydride, making it more susceptible to nucleophilic attack.
-
Anhydride Ring Opening: A hydroxyl group (often present as an impurity or intentionally added) or the catalyst itself can open the anhydride ring to form a carboxylate anion.
-
Epoxy Ring Opening: The carboxylate anion then attacks the epoxide ring, opening it and generating an alkoxide anion.
-
Propagation and Cross-linking: The alkoxide anion can then react with another anhydride molecule, regenerating a carboxylate anion which can then react with another epoxy group. This chain reaction leads to the formation of a polyester network.
Experimental Protocols
The following protocols provide a general framework for the cross-linking of different polymer types with TCPA. Researchers should optimize these conditions based on the specific polymer, desired properties, and available equipment.
General Experimental Workflow
Caption: General workflow for polymer cross-linking.
Protocol 1: Cross-linking of a Polyester Polyol
Materials:
-
Polyester polyol (e.g., poly(caprolactone) diol)
-
Tetrachlorophthalic anhydride (TCPA)
-
Tertiary amine catalyst (e.g., triethylamine or DMAP)
-
Anhydrous solvent (e.g., N,N-dimethylformamide (DMF) or tetrahydrofuran (THF))
Procedure:
-
Dry the polyester polyol under vacuum at 80-100 °C for several hours to remove any residual water.
-
In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve the dried polyester polyol in the anhydrous solvent to a concentration of 10-20% (w/v).
-
Calculate the required amount of TCPA based on the desired cross-linking density. A molar ratio of hydroxyl groups to anhydride groups of 2:1 is a good starting point for achieving a high degree of cross-linking.
-
Add the calculated amount of TCPA to the polymer solution and stir until it is completely dissolved.
-
Add the tertiary amine catalyst (e.g., 1-2 mol% relative to TCPA).
-
Heat the reaction mixture to 80-120 °C and maintain the temperature for 4-24 hours under a nitrogen atmosphere. The progress of the reaction can be monitored by FTIR by observing the disappearance of the anhydride peaks.
-
After the reaction is complete, cool the mixture to room temperature.
-
Precipitate the cross-linked polymer by pouring the reaction mixture into a non-solvent such as methanol or water.
-
Wash the precipitate several times with the non-solvent to remove any unreacted reagents and catalyst.
-
Dry the cross-linked polymer in a vacuum oven at 60-80 °C until a constant weight is achieved.
Protocol 2: Curing of an Epoxy Resin
Materials:
-
Bisphenol A diglycidyl ether (DGEBA) based epoxy resin
-
Tetrachlorophthalic anhydride (TCPA)
-
Curing accelerator (e.g., 2-ethyl-4-methylimidazole)
-
Mold release agent
Procedure:
-
Preheat an oven to the desired curing temperature (e.g., 120 °C).
-
Calculate the stoichiometric amount of TCPA required to react with the epoxy resin. The stoichiometry is typically based on the epoxy equivalent weight (EEW) of the resin and the molecular weight of the anhydride.
-
In a disposable container, weigh the epoxy resin and TCPA and mix them thoroughly at an elevated temperature (e.g., 80-100 °C) until the TCPA is completely dissolved and the mixture is homogeneous.
-
Add the accelerator (typically 0.5-2 parts per hundred parts of resin) to the mixture and stir for another 2-3 minutes.
-
Pour the mixture into a preheated mold that has been treated with a mold release agent.
-
Place the mold in the preheated oven and cure for the desired time (e.g., 2-4 hours at 120 °C followed by a post-cure at a higher temperature, such as 150-180 °C, for 2-4 hours to ensure complete cross-linking).
-
After the curing cycle is complete, turn off the oven and allow the mold to cool down slowly to room temperature to avoid thermal stress.
-
Demold the cured epoxy part.
Characterization of Cross-linked Polymers
A variety of analytical techniques can be employed to characterize the structure and properties of the TCPA-cross-linked polymers.
| Technique | Information Obtained |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Confirmation of cross-linking by observing the disappearance of anhydride peaks (around 1850 and 1780 cm⁻¹) and the appearance of ester or amide peaks. |
| Differential Scanning Calorimetry (DSC) | Determination of the glass transition temperature (Tg), which typically increases with increasing cross-link density. Can also be used to monitor the curing exotherm. |
| Thermogravimetric Analysis (TGA) | Evaluation of the thermal stability of the cross-linked polymer. |
| Dynamic Mechanical Analysis (DMA) | Measurement of the storage modulus, loss modulus, and tan delta to determine the viscoelastic properties and the glass transition temperature. |
| Swell Test | Estimation of the cross-link density by measuring the amount of solvent absorbed by the polymer network. |
| Mechanical Testing (e.g., tensile testing) | Determination of mechanical properties such as tensile strength, Young's modulus, and elongation at break. |
Applications in Drug Development
The unique properties of polymers cross-linked with TCPA open up possibilities for their use in drug development, particularly in the area of controlled drug delivery.
-
Sustained Release Formulations: The cross-linked network can act as a matrix to entrap drug molecules, which are then released over an extended period through diffusion or as the polymer matrix degrades. The hydrophobic and hydrolytically stable nature of the TCPA cross-links can contribute to a slower and more controlled release profile.
-
Targeted Drug Delivery: The polymer backbone can be functionalized with targeting ligands before or after cross-linking to direct the drug-loaded matrix to specific cells or tissues.
-
Biomedical Implants and Devices: The enhanced mechanical strength and thermal stability of TCPA-cross-linked polymers make them suitable for the fabrication of biomedical implants and devices that require long-term stability in a physiological environment. The flame-retardant properties imparted by the chlorine atoms can also be beneficial in certain medical device applications.
Conclusion
The cross-linking of polymers with tetrachlorophthalic anhydride is a powerful technique for creating advanced materials with superior thermal, mechanical, and chemical properties. By understanding the underlying reaction mechanisms and carefully controlling the reaction conditions, researchers can tailor the properties of the resulting polymer networks to meet the demands of a wide range of applications, including the development of innovative drug delivery systems and biomedical devices. The protocols and characterization methods outlined in this guide provide a solid foundation for scientists and engineers to explore the full potential of TCPA as a versatile and effective cross-linking agent.
References
- Loba Chemie. (2015, April 9). TETRACHLOROPHTHALIC ANHYDRIDE EXTRA PURE MSDS.
- ChemicalBook. (2026, February 1). Chemical Safety Data Sheet MSDS / SDS - Tetrachlorophthalic anhydride.
- CAMEO Chemicals - NOAA. TETRACHLOROPHTHALIC ANHYDRIDE.
- Fisher Scientific. (2010, November 24).
- ICSC 1374 - TETRACHLOROPHTHALIC ANHYDRIDE.
- Benchchem. Tetrachlorophthalic Anhydride | High-Purity Reagent.
- datapdf.com. Cross-linking Reaction of an Epoxy Resin with Phthalic Anhydride.
- PubChem. Tetrachlorophthalic anhydride | C8Cl4O3 | CID 8326.
- ChemPoint.com. The Chemistry of Polymer Cross-Linkers.
- MDPI. (2024, September 23).
- ACS Publications. Reactions and Uses of Tetrachlorophthalic Anhydride | Industrial & Engineering Chemistry.
- MDPI.
- RSC Publishing.
- YouTube. (2020, December 22). #76 Crosslinking | Polymers Concepts, Properties, Uses & Sustainability.
- ResearchGate. (2026, August 6). Synthesis and application of fluorescently labeled phthalic anhydride (PA)
- European Journal of Pharmaceutics and Biopharmaceutics. (2020, March 3). Photo-crosslinked anhydride-modified polyester and -ethers for pH-sensitive drug release.
- MDPI. Comparative Structural Study of Three Tetrahalophthalic Anhydrides: Recognition of X···O(anhydride) Halogen Bond and πh···O(anhydride) Interaction.
- Fraunhofer-Publica. Cross-linking characterization of polymers based on their optical dispersion utilizing a white-light interferometer.
- MDPI.
- Fenyo Lab. A Modular Cross-Linking Approach for Exploring Protein Interactions.
- ASCRS. Corneal crosslinking: Current protocols and clinical approach.
- PMC. Significance of Crosslinking Approaches in the Development of Next Generation Hydrogels for Corneal Tissue Engineering.
- ResearchGate. (2016, July 7). (PDF) TECHNIQUES FOR THE ANALYSIS OF CROSSLINKED POLYMERS.
- YouTube. (2020, September 8).
Synthesis of Tetrachlorophthalic Acid: A Detailed Protocol for Laboratory and Developmental Applications
Abstract
This application note provides a comprehensive, step-by-step protocol for the synthesis of tetrachlorophthalic acid via the base-catalyzed hydrolysis of tetrachlorophthalic anhydride. Designed for researchers in organic synthesis, materials science, and drug development, this guide offers a detailed methodology grounded in established chemical principles. Beyond a simple recitation of steps, this document elucidates the underlying reaction mechanism, outlines critical safety protocols, and provides a framework for the characterization of the final product. The protocol is structured to ensure reproducibility and high purity of the resulting diacid, a valuable intermediate in the synthesis of polymers, dyes, and pharmaceuticals.
Introduction
This compound is a halogenated aromatic dicarboxylic acid whose rigid structure and chemical functionality make it a significant building block in several areas of chemical manufacturing. Its derivatives are utilized as flame retardants, crosslinking agents in epoxy resins, and as precursors for high-performance pigments and pharmaceuticals.[1] The most direct and common route to this diacid is the hydrolysis of its corresponding cyclic anhydride, tetrachlorophthalic anhydride.
The conversion relies on the nucleophilic attack of a hydroxide ion on one of the carbonyl carbons of the anhydride ring, leading to its opening and the formation of a dicarboxylate salt. Subsequent acidification protonates the carboxylate groups to yield the desired this compound. While the reaction is straightforward in principle, achieving high purity and yield requires careful control of reaction conditions and a systematic approach to purification. This document provides a robust and validated protocol to that end.
Reaction Overview and Mechanism
The synthesis proceeds in two primary stages:
-
Saponification: Base-catalyzed hydrolysis of the anhydride to its corresponding dicarboxylate salt.
-
Acidification: Protonation of the dicarboxylate salt to precipitate the this compound.
The Causality of Base Catalysis
While acid anhydrides can be hydrolyzed with neutral water, the reaction is often slow.[2] Base catalysis is employed to significantly accelerate the rate of reaction. The hydroxide ion (OH⁻) is a more potent nucleophile than water and readily attacks the electrophilic carbonyl carbon of the anhydride. This initial attack forms a tetrahedral intermediate. The ring then opens by cleavage of the acyl-oxygen bond, a process driven by the reformation of a carbonyl group. Because the reaction is conducted in a basic medium, the initially formed carboxylic acid is immediately deprotonated by another hydroxide ion to form the highly stable dicarboxylate salt. This deprotonation step is essentially irreversible and drives the reaction to completion.[3][4]
The subsequent acidification step with a strong mineral acid, such as hydrochloric acid (HCl), provides the protons necessary to convert the soluble dicarboxylate salt into the sparingly soluble this compound, causing it to precipitate from the aqueous solution.[1]
Materials and Safety
Reagents and Equipment
| Reagent/Equipment | Grade | Supplier Example | Notes |
| Tetrachlorophthalic Anhydride (C₈Cl₄O₃) | ≥98% | Sigma-Aldrich, TCI | Starting Material. |
| Sodium Hydroxide (NaOH) | Reagent Grade | Fisher Scientific | Used to prepare 10% (w/v) aqueous solution. |
| Hydrochloric Acid (HCl) | 37% (Concentrated) | VWR | For acidification. |
| Deionized Water | High Purity | Millipore or equivalent | Used as solvent and for washing. |
| Round-bottom flask with reflux condenser | --- | Kimble Chase | Standard laboratory glassware. |
| Magnetic stirrer with heating mantle | --- | IKA, Corning | For controlled heating and mixing. |
| pH indicator strips or pH meter | --- | --- | To monitor acidification. |
| Büchner funnel and filter flask | --- | --- | For vacuum filtration. |
| Glass beakers and graduated cylinders | --- | Pyrex |
Safety Precautions
This procedure must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
| Chemical | Hazards | Handling Precautions |
| Tetrachlorophthalic Anhydride | Causes serious eye damage, may cause allergic skin reaction, may cause allergy or asthma symptoms or breathing difficulties if inhaled, may cause cancer. | Avoid breathing dust. Prevent dust dispersion. Keep container tightly closed. |
| Sodium Hydroxide (10% aq.) | Corrosive. Causes severe skin burns and eye damage. | Handle with care, avoiding contact with skin and eyes. |
| Hydrochloric Acid (Conc.) | Corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation. Releases toxic fumes. | Handle only in a fume hood. Avoid inhaling vapors. |
Detailed Synthesis Protocol
This protocol is based on the hydrolysis conditions reported for tetrachlorophthalic anhydride in the initial step of a multi-step synthesis.[5]
Step 1: Hydrolysis of Tetrachlorophthalic Anhydride
-
Preparation of Base Solution: Prepare a 10% (w/v) aqueous solution of sodium hydroxide. For a 0.1 mol scale reaction, dissolve 8.8 g of NaOH pellets in approximately 80 mL of deionized water in a beaker, then transfer to a 100 mL volumetric flask and dilute to the mark. Caution: The dissolution is exothermic.
-
Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 28.6 g (0.1 mol) of tetrachlorophthalic anhydride.
-
Initiation of Hydrolysis: Add 250 mL of the 10% NaOH solution to the flask.
-
Heating: Begin stirring the mixture and heat it to 60-70°C using a heating mantle.
-
Reaction Monitoring: Maintain the temperature and continue stirring for 4 hours. During this time, the solid anhydride will dissolve as it converts to the soluble disodium tetrachlorophthalate salt. The reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the disappearance of the starting material.[5]
Step 2: Isolation and Purification of this compound
-
Cooling: After the 4-hour reaction period, turn off the heat and allow the reaction mixture to cool to room temperature. The solution should be clear and homogeneous.
-
Acidification: Place the flask in an ice bath to cool it further. Slowly and with continuous stirring, add concentrated hydrochloric acid (approx. 20-25 mL) to the solution. Monitor the pH with indicator strips or a pH meter. Continue adding acid until the solution is strongly acidic (pH 1-2).
-
Precipitation: A voluminous white precipitate of this compound will form.
-
Digestion: Continue stirring the cold suspension for another 30 minutes to ensure complete precipitation.
-
Filtration: Collect the white solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with several portions of cold deionized water (e.g., 3 x 50 mL) to remove any residual sodium chloride and excess HCl.
-
Drying: Press the solid as dry as possible on the filter. Transfer the solid to a watch glass or crystallization dish and dry it in an oven at 80-100°C to a constant weight.
Step 3: (Optional) Recrystallization
For applications requiring very high purity, the crude this compound can be recrystallized. Carboxylic acids are often recrystallized from water or aqueous alcohol mixtures.
-
Place the crude, dried acid in a beaker.
-
Add a minimal amount of a suitable solvent (e.g., a mixture of ethanol and water).
-
Heat the mixture with stirring until the solid completely dissolves.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry thoroughly.
Experimental Workflow Diagram
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- 1. Page loading... [guidechem.com]
- 2. Tetrachlorophthalic anhydride | 117-08-8 [chemicalbook.com]
- 3. This compound (632-58-6) IR Spectrum [m.chemicalbook.com]
- 4. DE1934174A1 - Tetrachlorophthalic anhydride manufacture- - ing process - Google Patents [patents.google.com]
- 5. spectrabase.com [spectrabase.com]
Application Notes & Protocols: The Utility of Tetrachlorophthalic Acid as a Chemical Intermediate
Executive Summary: The Versatile Halogenated Intermediate
Tetrachlorophthalic acid (TCPA), and more commonly its dehydrated form, Tetrachlorophthalic Anhydride (TCPA), represents a cornerstone intermediate in the synthesis of high-performance materials.[1] This chlorinated aromatic dicarboxylic acid derivative, appearing as a white to off-white crystalline solid, is not a naturally occurring compound but is produced exclusively through industrial chemical processes.[1] Its significance lies in the combination of a reactive anhydride or dicarboxylic acid functionality with the stability and unique properties imparted by four chlorine atoms on the aromatic ring. This structure makes TCPA an indispensable precursor for a range of products, including advanced polymers, reactive flame retardants, chemically resistant pigments, and specialized dyes.[2][3][4][5] This document provides an in-depth guide to the primary applications of TCPA, complete with detailed experimental protocols, mechanistic insights, and safety considerations.
Core Applications & Synthesis Protocols
The utility of TCPA stems from the reactivity of its anhydride group, which readily participates in condensation, esterification, and imidization reactions. The high chlorine content (approximately 49% by mass in the anhydride) is central to its role in flame retardancy.
Application: Synthesis of Reactive Flame Retardants for Polymers
Mechanistic Insight: TCPA is widely employed as a reactive flame retardant, meaning it is chemically incorporated into the polymer backbone.[6] This approach provides permanent flame retardancy that does not leach out over time, unlike additive flame retardants. The mechanism of action is triggered by heat; during combustion, the polymer decomposes and releases chlorine radicals and hydrogen chloride (HCl) gas.[6] These species interrupt the gas-phase radical chain reaction of combustion, effectively quenching the flame.[6] Its integration into unsaturated polyester resins and polyurethanes is a common industrial practice.[3][6]
This protocol details the synthesis of a polyester resin where Tetrachlorophthalic Anhydride provides flame-retardant properties.
Step-by-Step Methodology:
-
Reactor Setup: Charge a three-neck round-bottom flask (equipped with a mechanical stirrer, nitrogen inlet, and a Dean-Stark trap with a condenser) with propylene glycol and maleic anhydride.
-
Inert Atmosphere: Begin purging the system with a slow stream of nitrogen gas to prevent oxidation and discoloration at high temperatures.
-
Reagent Addition: While stirring, add Tetrachlorophthalic Anhydride to the mixture.
-
Polycondensation: Heat the reaction mixture gradually to 190-200°C.[6] Water will begin to be generated as a byproduct of the esterification reaction and should be collected in the Dean-Stark trap.
-
Reaction Monitoring: The progress of the polycondensation is monitored by periodically taking samples and measuring the acid number. The reaction is considered complete when the acid number drops to a target value (e.g., < 30 mg KOH/g).
-
Cooling and Dilution: Once the target acid number is reached, turn off the heat and allow the reactor to cool to approximately 100°C.
-
Final Formulation: Slowly add styrene monomer (containing a polymerization inhibitor like hydroquinone) to the hot resin with vigorous stirring. The final product is a solution of the unsaturated polyester in styrene, ready for curing applications.
Data Presentation: Typical Formulation & Parameters
| Parameter | Value | Purpose |
| Propylene Glycol | 1.1 moles | Diol for polyester backbone |
| Maleic Anhydride | 0.5 moles | Provides unsaturation for cross-linking |
| Tetrachlorophthalic Anhydride | 0.5 moles | Provides flame retardancy & diacid component |
| Reaction Temperature | 190 - 200°C | To drive polycondensation |
| Target Acid Number | < 30 mg KOH/g | Indicates completion of reaction |
| Styrene Content | 30-40% w/w | Reactive diluent for curing |
Experimental Workflow: Polyester Synthesis
Caption: Workflow for Flame-Retardant Polyester Synthesis.
Application: Synthesis of Halogenated Phthalocyanine Pigments
Mechanistic Insight: Tetrachlorophthalic derivatives are crucial precursors for producing chlorinated phthalocyanine pigments.[7] The introduction of chlorine atoms into the phthalocyanine macrocycle shifts the absorption spectrum, changing the color from the typical blue of copper phthalocyanine to shades of green. These halogenated pigments also exhibit superior stability, lightfastness, and resistance to chemicals and heat, making them ideal for demanding applications like automotive coatings and high-end plastics.
This protocol outlines a common method for synthesizing a chlorinated phthalocyanine pigment.
Step-by-Step Methodology:
-
Reactant Slurry: In a suitable high-temperature reactor, create a slurry of Tetrachlorophthalic Anhydride, urea (as the nitrogen source), copper(I) chloride (as the metal donor), and a catalytic amount of ammonium molybdate in a high-boiling inert solvent (e.g., trichlorobenzene or a dialkyl phthalate).[7]
-
Heating and Reaction: Heat the stirred mixture to 180-200°C. The reaction is typically accompanied by the evolution of ammonia and carbon dioxide. Maintain this temperature for several hours (e.g., 4-8 hours) to ensure complete formation of the pigment complex.[7]
-
Isolation of Crude Pigment: Cool the reaction mixture. The crude pigment can be isolated by filtration or by "drowning" the mixture in a solvent like methanol, followed by filtration.
-
Solvent Removal: Wash the crude pigment cake thoroughly with methanol or another suitable solvent to remove the reaction solvent and unreacted starting materials.
-
Acid Pasting (Purification): For highest purity and desired crystal form, the crude pigment is dissolved in concentrated sulfuric acid. This solution is then carefully poured into a large volume of ice-water, causing the purified pigment to precipitate.
-
Final Processing: The precipitated pigment is filtered, washed with hot water until the washings are neutral, and then dried to yield the final high-performance green pigment.
Data Presentation: Synthesis Parameters
| Parameter | Material/Value | Purpose |
| Phthalic Source | Tetrachlorophthalic Anhydride | Pigment backbone |
| Nitrogen Source | Urea | Forms the macrocycle's nitrogen bridge |
| Metal Donor | Copper(I) Chloride | Central metal ion |
| Catalyst | Ammonium Molybdate | Promotes the cyclization reaction |
| Solvent | Trichlorobenzene | High-boiling reaction medium |
| Reaction Temperature | 180 - 200°C | Drives pigment formation |
Experimental Workflow: Phthalocyanine Green Synthesis
Caption: Synthesis and Purification of Phthalocyanine Pigment.
Application: Synthesis of Xanthene Dyes
Mechanistic Insight: TCPA is a key building block for producing a class of fluorescent dyes known as xanthenes. Specifically, it is used to synthesize dyes like Phloxine B (Acid Red 92) and Rose Bengal.[8] The reaction involves a Friedel-Crafts-type acylation where the anhydride condenses with substituted phenols (like resorcinol) to form the characteristic tricyclic xanthene core. The chlorine atoms on the phthalic portion of the molecule enhance the dye's tinctorial strength and photostability.
This protocol describes the first step in creating many chlorinated xanthene dyes.
Step-by-Step Methodology:
-
Reactant Mixture: In a flask equipped for heating and stirring, combine Tetrachlorophthalic Anhydride and resorcinol (in a 1:2 molar ratio).
-
Catalyst Addition: Carefully add a dehydrating catalyst, such as anhydrous zinc chloride or concentrated sulfuric acid.
-
Condensation Reaction: Heat the mixture to approximately 180-210°C. The mixture will melt and darken as the condensation reaction proceeds and water is eliminated. Maintain the temperature for 2-3 hours until the reaction is complete (indicated by a cessation of water evolution).
-
Isolation: Allow the reaction mixture to cool until it becomes a viscous mass. Carefully and slowly pour the hot mass into a large volume of water with vigorous stirring. This will solidify the crude dye and dissolve the catalyst.
-
Purification: Collect the solid precipitate by filtration. Wash it thoroughly with water. The crude tetrachlorofluorescein can be further purified by dissolving it in dilute sodium hydroxide solution, filtering to remove insoluble impurities, and re-precipitating with hydrochloric acid.
-
Drying: Dry the purified product in an oven at a moderate temperature (e.g., 80-100°C).
Data Presentation: Key Reaction Data
| Parameter | Material/Value | Role |
| Phthalic Source | Tetrachlorophthalic Anhydride | Forms the base of the xanthene structure |
| Phenolic Source | Resorcinol | Forms the fluorescing part of the molecule |
| Catalyst | Anhydrous ZnCl₂ | Promotes condensation/dehydration |
| Reaction Temperature | 180 - 210°C | Drives the condensation reaction |
| Purification Method | Base dissolution / Acid precipitation | Removes catalyst and unreacted starting materials |
Experimental Workflow: Xanthene Dye Synthesis
Caption: General Workflow for Tetrachlorofluorescein Synthesis.
Synthesis, Analysis, and Safety
Industrial Synthesis of Tetrachlorophthalic Anhydride
A proficient understanding of a chemical intermediate requires knowledge of its synthesis. The most common industrial route is the direct chlorination of phthalic anhydride.[2][6] This electrophilic substitution reaction is typically performed by dissolving phthalic anhydride in a solvent like chlorosulfonic acid or fuming sulfuric acid, with iodine or iodine(III) chloride as a catalyst.[6][9] Chlorine gas is bubbled through the solution at elevated temperatures (100-140°C) until the desired degree of chlorination is achieved.[2] A 95% yield can be obtained through this method.[2]
Analytical Quality Control
Purity assessment of TCPA and its reaction products is critical. High-Performance Liquid Chromatography (HPLC) with UV detection is the predominant analytical technique.[10][11] A typical method involves reversed-phase chromatography to separate the main component from starting materials, intermediates, and by-products.
Critical Safety & Handling Protocols
This compound and its anhydride are hazardous materials that require careful handling.[12]
-
Inhalation/Contact Hazard: The dust is irritating to the eyes, skin, and respiratory tract.[1][13][14] Prolonged exposure may lead to more severe conditions like dermatitis or bronchitis.[13][15]
-
Reactivity: TCPA reacts exothermically with water, a reaction that can be slow but may accelerate with heat.[3][4][13] It is incompatible with strong bases, alcohols, and oxidizing agents.[4][13]
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood.[12][15] Mandatory PPE includes chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[14][15][16]
-
Storage: Store in a cool, dry, well-ventilated area away from moisture and incompatible substances.[12][14][15] Keep containers tightly sealed.[12][14]
-
Spill Response: In case of a spill, avoid generating dust.[15] Remove ignition sources.[13] Dampen the solid material with a suitable solvent like 60-70% methanol before carefully sweeping it into a sealed container for disposal.[13]
Conclusion
This compound and its anhydride are powerful and versatile chemical intermediates. Their unique combination of a reactive acid/anhydride functionality and a heavily chlorinated aromatic core enables the synthesis of materials with high-performance characteristics. From providing essential fire safety in polymers to creating vibrant and durable pigments and dyes, TCPA is a testament to the impact of tailored molecular architecture on material science. Proper understanding of its reaction chemistry, coupled with stringent adherence to safety protocols, allows researchers and developers to fully leverage its potential in creating next-generation products.
References
- Google Patents. DE1934174A1 - Tetrachlorophthalic anhydride manufacture- - ing process.
-
PubChem. Tetrachlorophthalic anhydride | C8Cl4O3 | CID 8326. [Link]
-
LookChem. Tetrachlorophthalic Anhydride: Industrial Uses and Global Supply Chain Insights. [Link]
- Google Patents. CN1059335A - The synthetic method of tetrachlorophthalic anhydride.
- Google Patents.
-
American Laboratory. Application of HPLC in the Synthesis of 2,4,5-Trifluorobenzoic Acid. [Link]
-
World Of Dyes. 3,4,5,6-Tetrachlorophthalic acid. [Link]
Sources
- 1. guidechem.com [guidechem.com]
- 2. DE1934174A1 - Tetrachlorophthalic anhydride manufacture- - ing process - Google Patents [patents.google.com]
- 3. Tetrachlorophthalic anhydride | C8Cl4O3 | CID 8326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Tetrachlorophthalic anhydride | 117-08-8 [chemicalbook.com]
- 5. nbinno.com [nbinno.com]
- 6. Page loading... [wap.guidechem.com]
- 7. US5393339A - Preparation of phthalocyanine pigments - Google Patents [patents.google.com]
- 8. 3,4,5,6-Tetrachlorophthalic acid [dyestuffintermediates.com]
- 9. CN1059335A - The synthetic method of tetrachlorophthalic anhydride - Google Patents [patents.google.com]
- 10. Tetrachlorophthalic anhydride - analysis - Analytice [analytice.com]
- 11. americanlaboratory.com [americanlaboratory.com]
- 12. This compound - Safety Data Sheet [chemicalbook.com]
- 13. TETRACHLOROPHTHALIC ANHYDRIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 14. tcichemicals.com [tcichemicals.com]
- 15. cdhfinechemical.com [cdhfinechemical.com]
- 16. tcichemicals.com [tcichemicals.com]
Troubleshooting & Optimization
Technical Support Center: Tetrachlorophthalic Acid (TCPA) Synthesis & Purification
[1]
Current Status: Online Role: Senior Application Scientist Topic: Troubleshooting Impurities in TCPA Synthesis
Core Synthesis Overview
Tetrachlorophthalic acid (TCPA) is primarily synthesized via the exhaustive chlorination of phthalic anhydride in oleum (fuming sulfuric acid) or chlorosulfonic acid, using iodine (
High purity is critical because TCPA is a precursor for xanthene dyes (e.g., Rose Bengal), flame retardants, and active pharmaceutical ingredients (APIs).[1] The most persistent and regulated impurity is Hexachlorobenzene (HCB) , a carcinogen formed via decarboxylation.[1]
Reaction Pathway & Impurity Formation
The following diagram illustrates the critical nodes where impurities are introduced during the chlorination process.[1]
Figure 1: Reaction network showing the progression from Phthalic Anhydride to TCPA and the decarboxylation side-pathway leading to Hexachlorobenzene (HCB).[1][3][4][5]
Troubleshooting Guide (Q&A)
Issue 1: High Levels of Hexachlorobenzene (HCB)
User Question: "Our GC analysis detects HCB levels >50 ppm. We are maintaining the reaction at 160°C to push conversion. How do we reduce this?"
Technical Diagnosis:
HCB is formed via the decarboxylation of the fully chlorinated phthalic ring.[1] This side reaction is thermally driven and accelerates significantly above 150°C. While higher temperatures speed up the chlorination of the difficult 3rd and 4th positions, they inevitably degrade the product into HCB and
Corrective Protocol:
-
Temperature Control: Cap your maximum reaction temperature at 135–140°C . The rate of chlorination should be maintained by optimizing the
catalyst load (0.5–1.0% w/w) rather than increasing heat. -
Solvent Wash (Purification): HCB is significantly more soluble in chlorinated solvents than TCPA.[1]
-
Chemical Decomposition (Advanced): If washing is insufficient, treat the crude mixture with
in oleum at 100°C.[1] This promotes the selective breakdown of HCB into soluble sulfonated byproducts while leaving TCPA intact [1].[1]
Issue 2: Presence of Trichlorophthalic Acid (Under-chlorination)
User Question: "HPLC shows a persistent peak at RRT 0.85. Mass spec confirms it's a trichloro- species.[1] Adding more
Technical Diagnosis:
The addition of the final chlorine atom is sterically hindered and electronically unfavorable due to the deactivating effect of the existing chlorines.[1] If the catalyst (
Corrective Protocol:
-
Catalyst Replenishment: Iodine is volatile.[1] Ensure your reactor has an efficient reflux condenser (set to <20°C) to return iodine to the melt.[1] If the reaction stalls, add a "spike" of fresh iodine (0.1% w/w).[1]
-
Agitation: The reaction mixture becomes viscous in oleum/chlorosulfonic acid.[1] Poor mass transfer prevents
gas from reaching the active sites.[1] Increase impeller speed or switch to a high-shear mixer. -
End-Point Verification: Do not rely on time. Monitor the specific gravity of the off-gas or use in-process HPLC.[1] The reaction is complete only when the trichloro- peak falls below 0.5%.[1]
Issue 3: Product Discoloration (Yellow/Brown Tint)
User Question: "The final acid crystals are off-white to brownish, interfering with our dye synthesis. Recrystallization from water didn't clear it."[1]
Technical Diagnosis: Coloration is typically caused by iodine residues (iodotrichlorophthalic species) or transition metal contaminants from the reactor walls (corrosion by chlorosulfonic acid).[1]
Corrective Protocol:
-
Bisulfite Wash: During the hydrolysis step (converting anhydride to acid), add Sodium Bisulfite (
) or Sodium Thiosulfate to the aqueous slurry.[1] -
Radical Treatment: If the iodine is chemically bound to the ring (iodo-impurities), reflux the crude anhydride in a chlorinated solvent with a radical initiator (like benzoyl peroxide) and
to displace the iodine before hydrolysis [2].[1]
Experimental Protocols
Protocol A: Optimized Chlorination (Low HCB Method)
Target: Synthesis of Tetrachlorophthalic Anhydride (Precursor)
-
Setup: 1L Hastelloy reactor with overhead stirrer, gas inlet tube (sparger), and vigorous reflux condenser.
-
Charge:
-
Reaction:
-
Workup:
-
Cool to 80°C.
-
Dilute slowly with concentrated sulfuric acid (to keep HCB in solution) or filter the crude solid if using a solvent wash later.[1]
-
Protocol B: Hydrolysis & Purification (Acid Formation)
Target: Pure this compound[1]
-
Hydrolysis:
-
Bleaching:
-
Add 2 g activated carbon and 1 g Sodium Bisulfite. Stir for 30 mins at reflux.
-
-
Crystallization:
Analytical Data & Impurity Limits
| Impurity / Parameter | Analytical Method | Typical Limit (Pharm/Dye Grade) | Retention Time (Relative) |
| This compound | HPLC (C18, Phosphate buffer/MeOH) | > 99.0% | 1.00 |
| Trichlorophthalic Acid | HPLC | < 0.5% | 0.85 |
| Phthalic Acid | HPLC | < 0.1% | 0.42 |
| Hexachlorobenzene (HCB) | GC-ECD or GC-MS | < 10 ppm (Strict) | N/A (Extract separately) |
| Iodine/Iodides | Ion Chromatography / Titration | < 50 ppm | N/A |
| Iron (Fe) | ICP-MS | < 10 ppm | N/A |
Table 1: Specification guide for high-purity TCPA. Relative Retention Times (RRT) are approximate and depend on specific gradient conditions.
References
-
European Patent Office. (1995).[1] Process for purifying tetrachlorophthalic anhydride and high-purity tetrachlorophthalic anhydride (EP0632032A1).[1][3] Retrieved from [1]
-
German Patent Office. (1970).[1] Tetrachlorophthalic anhydride manufacturing process (DE1934174A1).[1] Retrieved from
-
National Toxicology Program (NTP). (1992).[1][6] NTP Technical Report on the Toxicology and Carcinogenesis Studies of Tetrachlorophthalic Anhydride.[1] NIH Publication No. 92-3129.[1] Retrieved from [1]
-
American Laboratory. (2015).[1] Application of HPLC in the Synthesis of 2,4,5-Trifluorobenzoic Acid.[1][5] (Discusses TCPA analysis). Retrieved from [1]
Disclaimer: This guide is for research and development purposes only. Handling chlorinated aromatic compounds requires strict adherence to safety protocols, including the use of fume hoods and PPE to prevent exposure to potent sensitizers and carcinogens.[1]
Sources
- 1. prepchem.com [prepchem.com]
- 2. DE1934174A1 - Tetrachlorophthalic anhydride manufacture- - ing process - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. EP0632032A1 - Process for purifying tetrachlorophthalic anhydride and high-purity tetrachlorophthalic anhydride - Google Patents [patents.google.com]
- 5. americanlaboratory.com [americanlaboratory.com]
- 6. This compound | C8H2Cl4O4 | CID 12442 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude Tetrachlorophthalic Acid
This guide provides in-depth technical support for researchers, scientists, and professionals involved in the purification of crude tetrachlorophthalic acid (TCPA). It is structured as a series of frequently asked questions and troubleshooting scenarios to directly address challenges encountered during experimental work. The methodologies described are grounded in established chemical principles to ensure reliability and reproducibility.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the purification of this compound, providing foundational knowledge for designing your purification strategy.
Q1: What are the typical impurities in crude this compound?
A1: The impurity profile of crude TCPA is heavily dependent on the synthesis method. When prepared via chlorination of phthalic anhydride, several byproducts and unreacted materials can be present.[1][2]
-
Hexachlorobenzene (HCB): A common and often harmful impurity that can be challenging to remove.[3][4]
-
Iodotrichlorophthalic Anhydrides: These form when iodine or iodine-containing compounds are used as catalysts during the chlorination process.[4]
-
Incompletely Chlorinated Phthalic Anhydrides: Species with fewer than four chlorine atoms on the aromatic ring.
-
Color-conferring Impurities: Dark-colored byproducts of the chlorination reaction that can be difficult to separate.[2]
-
Residual Catalysts: Traces of catalysts like ferric chloride, molybdenum chloride, or iodine trichloride may remain.[2][5]
Understanding the likely impurities based on your synthesis route is the first step in selecting an appropriate purification method.
Q2: What is the most common and effective method for purifying crude TCPA?
A2: For general laboratory-scale purification, recrystallization by washing with a suitable solvent is the most common and effective initial approach. This technique exploits the differences in solubility between TCPA and its impurities at varying temperatures.[3] The core principle is to use a solvent where TCPA has high solubility at an elevated temperature but very low solubility at room or sub-ambient temperatures. Impurities, ideally, should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble (removed by hot filtration). For persistent impurities like HCB, this method is particularly effective when using chlorinated solvents.[3][4]
Q3: How do I select the optimal solvent for recrystallization/washing?
A3: The ideal solvent should meet several criteria:
-
High Solvating Power at High Temperatures: It must effectively dissolve the crude TCPA when heated.
-
Low Solvating Power at Low Temperatures: It must allow for high recovery of pure TCPA crystals upon cooling.
-
Favorable Impurity Solubility: Impurities should remain dissolved in the solvent even after the TCPA has crystallized.
-
Non-reactive: The solvent must not react with TCPA.
-
Volatility: It should be sufficiently volatile to be easily removed from the purified crystals during drying.
For removing HCB, chlorinated solvents are highly recommended.[3] The choice of solvent directly impacts both the purity and the final yield. It is always advisable to perform small-scale solubility tests with a few candidate solvents before committing to a large-scale purification.
Q4: How can I confirm the purity of my final product?
A4: A combination of analytical techniques should be used to assess purity comprehensively.
-
Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS): These are powerful methods for determining the purity of the final product and quantifying volatile impurities like HCB.[3][4] A common procedure involves dissolving a sample in a solvent like toluene for analysis.[3]
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is another excellent method for analyzing TCPA and its non-volatile impurities.[6][7]
-
Spectroscopic Methods (FT-IR, NMR): Fourier-Transform Infrared Spectroscopy (FT-IR) and Nuclear Magnetic Resonance (NMR) can confirm the chemical identity and structure of the purified compound and detect structural impurities.[6][8]
Section 2: Troubleshooting Guide
This section provides solutions to specific problems that may arise during the purification process.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Recovery Yield | 1. Excessive Solvent Volume: Using too much solvent will cause a significant portion of the product to remain dissolved in the mother liquor even after cooling.[3] 2. Cooling Too Rapidly: Fast cooling promotes the formation of small, impure crystals and can trap impurities. 3. Inappropriate Solvent Choice: The selected solvent may have too high a solvating power for TCPA at low temperatures. | 1. Reduce the solvent-to-solute ratio. A general guideline is 10-50 parts solvent to 1 part crude TCPA by weight.[3][4] 2. Allow the solution to cool slowly and undisturbed to room temperature before placing it in an ice bath for final crystallization. 3. Re-evaluate the solvent choice through small-scale solubility tests. |
| Product is Discolored (Yellow/Brown) | 1. Purification Temperature Too High: Heating above 150°C during the washing or recrystallization process can lead to thermal degradation and discoloration of the TCPA.[3][4] 2. Presence of Persistent Colored Impurities: Some impurities may co-crystallize with the product. | 1. Carefully control the heating temperature, keeping it within the recommended range of 80-120°C.[3][4] 2. Consider a secondary purification step, such as treatment with activated carbon to adsorb colored impurities, or explore more advanced chemical purification methods if the discoloration is severe. |
| Hexachlorobenzene (HCB) Still Detected | 1. Ineffective Solvent: The solvent used may not be optimal for solubilizing HCB. 2. Insufficient Washing Temperature: Washing at temperatures below 50°C is often insufficient for effective HCB removal.[3][4] | 1. Switch to a chlorinated solvent, which is known to be effective for washing away HCB.[3] 2. Ensure the washing/heating step is performed between 80-120°C to maximize the dissolution of HCB.[3][4] 3. For very high purity requirements, a chemical decomposition method may be necessary. This involves treating the crude material with chlorine gas in fuming sulfuric acid in the presence of an iodine catalyst to selectively decompose HCB.[3][4] |
| Crystals Do Not Form Upon Cooling | 1. Solution is Too Dilute: Too much solvent was used. 2. "Oiling Out": The compound may be separating as a liquid phase instead of solid crystals, which often happens if the boiling point of the solvent is higher than the melting point of the solute. | 1. Evaporate some of the solvent to increase the concentration of the TCPA and attempt to recrystallize. 2. Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a seed crystal of pure TCPA. |
Section 3: Protocols and Methodologies
This section provides detailed experimental workflows and visual diagrams for key purification processes.
Protocol 1: Standard Recrystallization by Washing
This protocol is designed for the general-purpose removal of common impurities, particularly HCB.
Step-by-Step Methodology:
-
Solvent Selection: Choose an appropriate chlorinated solvent. Perform preliminary solubility tests if necessary.
-
Dissolution: In a fume hood, add the crude this compound to an Erlenmeyer flask. Add the chlorinated solvent in a ratio of approximately 10-50 times the weight of the crude TCPA.[3][4]
-
Heating: Gently heat the mixture with stirring to a temperature between 80°C and 120°C.[3][4] Do not exceed 150°C to prevent discoloration.[3][4] Continue heating until the TCPA is fully dissolved.
-
Cooling (Crystallization): Remove the flask from the heat source and allow it to cool slowly and undisturbed to room temperature. This slow cooling phase is critical for the formation of large, pure crystals.
-
Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Filtration: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold, fresh chlorinated solvent to remove any remaining mother liquor.[3]
-
Drying: Dry the purified crystals under a vacuum to remove all residual solvent.
Workflow Diagrams
Section 4: Safety Precautions
Handling this compound and the solvents used in its purification requires strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[9][10] TCPA is known to cause skin and serious eye irritation.[9][10]
-
Ventilation: All procedures should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or solvent vapors.[11]
-
Handling: Avoid contact with skin, eyes, and clothing.[9] Wash hands thoroughly after handling.[10]
-
Storage: Store crude and purified TCPA in a tightly closed container in a cool, dark, and dry place.[9][11]
-
Spill Cleanup: In case of a spill, dampen the solid material with a solvent like acetone, then carefully transfer it to a sealed container for proper disposal.[12][13] Wash the contaminated area with acetone followed by soap and water.[12][13]
Always consult the Safety Data Sheet (SDS) for this compound and any solvents used before beginning your experiment.[9][10][11]
References
- Process for purifying tetrachlorophthalic anhydride and high-purity... - Google Patents.
-
Process for purifying tetrachlorophthalic anhydride and high-purity tetrachlorophthalic anhydride - European Patent Office. Available at: [Link]
-
Recrystallization is the most common method for purifying solid compoun. Available at: [Link]
-
Synthesis of this compound - PrepChem.com. Available at: [Link]
-
This compound | C8H2Cl4O4 | CID 12442 - PubChem - NIH. Available at: [Link]
- Tetrachlorophthalic anhydride manufacture- - ing process - Google Patents.
-
EXTRACTION PROCESS FOR REMOVAL OF IMPURITIES FROM TEREPHTHALIC ACID FILTRATE - European Patent Office. Available at: [Link]
-
Application of HPLC in the Synthesis of 2,4,5-Trifluorobenzoic Acid | American Laboratory. Available at: [Link]
- The synthetic method of tetrachlorophthalic anhydride - Google Patents.
- Purification of tetrachlorophthalic anhydrides - Google Patents.
-
Analysis of impurities in crude and highly-purified terephthalic acid by capillary electrophoresis - ResearchGate. Available at: [Link]
-
Tetrachlorophthalic anhydride - analysis - Analytice. Available at: [Link]
-
Facile Analytical Methods to Determine the Purity of Titanium Tetrachloride - ResearchGate. Available at: [Link]
Sources
- 1. CN1059335A - The synthetic method of tetrachlorophthalic anhydride - Google Patents [patents.google.com]
- 2. US2547504A - Purification of tetrachlorophthalic anhydrides - Google Patents [patents.google.com]
- 3. EP0632032A1 - Process for purifying tetrachlorophthalic anhydride and high-purity tetrachlorophthalic anhydride - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. DE1934174A1 - Tetrachlorophthalic anhydride manufacture- - ing process - Google Patents [patents.google.com]
- 6. americanlaboratory.com [americanlaboratory.com]
- 7. Tetrachlorophthalic anhydride - analysis - Analytice [analytice.com]
- 8. researchgate.net [researchgate.net]
- 9. tcichemicals.com [tcichemicals.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. This compound | C8H2Cl4O4 | CID 12442 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
"Troubleshooting low purity in tetrachlorophthalic acid production"
Welcome to the dedicated technical support center for troubleshooting challenges in the synthesis and purification of tetrachlorophthalic acid. This guide is designed for researchers, scientists, and professionals in drug development and materials science who are encountering purity issues in their experimental or production workflows. Our goal is to provide you with in-depth, actionable insights rooted in established chemical principles and field-proven experience.
Troubleshooting Guide: Addressing Low Purity in this compound
This section addresses specific, common problems encountered during the synthesis of this compound, which is typically produced by the chlorination of phthalic anhydride.
Question 1: My final this compound product has a noticeable yellow or brownish tint. What are the likely causes and how can I obtain a pure white product?
Answer:
A colored product is a frequent issue and typically points to the presence of organic impurities. The most common culprits are residual chlorinated intermediates, byproducts from side reactions, or degradation products.
Root Causes and Explanations:
-
Incomplete Chlorination: The reaction to form this compound from phthalic anhydride is a stepwise process. If the reaction is not driven to completion, you may have residual mono-, di-, or trichlorinated phthalic acid derivatives, which can be colored.
-
Side Reactions: At elevated temperatures, side reactions such as decarboxylation or the formation of polymeric materials can occur, leading to colored impurities.
-
Iron Contamination: If the reaction is carried out in a vessel that is not properly glass-lined or made of a corrosion-resistant alloy, trace amounts of iron can leach into the reaction mixture. Iron chlorides are known to impart a yellow or brownish color.
Troubleshooting Protocol: Decolorization and Purification
-
Activated Carbon Treatment: A common and effective method for removing colored impurities is treatment with activated carbon.
-
Step 1: Dissolve the crude this compound in a suitable hot solvent, such as acetic acid or a mixture of acetic acid and water.
-
Step 2: Add a small amount of activated carbon (typically 1-2% by weight) to the hot solution.
-
Step 3: Stir the mixture at an elevated temperature for 30-60 minutes.
-
Step 4: Perform a hot filtration to remove the activated carbon. This step is critical and must be done quickly to prevent premature crystallization of the product.
-
Step 5: Allow the filtrate to cool slowly to induce crystallization of the purified this compound.
-
Step 6: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry thoroughly.
-
-
Recrystallization: This is a fundamental technique for purifying solid organic compounds. The choice of solvent is critical for effective purification.
-
Rationale: An ideal recrystallization solvent will dissolve the desired compound well at high temperatures but poorly at low temperatures, while the impurities will either be highly soluble or insoluble at all temperatures.
-
Recommended Solvents:
-
Glacial Acetic Acid
-
Aqueous Acetic Acid (e.g., 80-90% acetic acid in water)
-
Nitrobenzene (Use with appropriate safety precautions due to toxicity)
-
Recrystallization Workflow Diagram:
Caption: Workflow for the purification of this compound via recrystallization.
-
Question 2: My purity analysis (e.g., by HPLC or titration) indicates the presence of unreacted phthalic anhydride. How can I improve the reaction conversion?
Answer:
The presence of unreacted starting material is a clear indication that the reaction has not gone to completion. This can be addressed by optimizing the reaction conditions.
Key Reaction Parameters and Optimization Strategies:
| Parameter | Impact on Purity | Optimization Strategy |
| Reaction Temperature | Too low: Slow reaction rate, incomplete conversion. Too high: Increased side reactions and impurity formation. | The optimal temperature range is typically between 180-220°C. Monitor the reaction temperature closely and ensure even heating. |
| Catalyst | The choice and concentration of the catalyst (often an iron-containing compound) are critical. | Ensure the catalyst is active and used in the correct proportion. For example, ferric chloride (FeCl₃) is a common catalyst. |
| Chlorine Gas Flow Rate | Insufficient chlorine will lead to incomplete reaction. An excessively high flow rate can lead to poor absorption and waste. | The chlorine gas should be bubbled through the molten phthalic anhydride at a controlled rate. Ensure good dispersion of the gas in the reaction mixture. |
| Reaction Time | Insufficient reaction time will result in incomplete conversion. | Monitor the reaction progress by taking samples and analyzing for the disappearance of the starting material. The reaction is typically complete when the theoretical amount of weight has been gained from the addition of chlorine. |
Post-Reaction Removal of Phthalic Anhydride:
If optimizing the reaction is not feasible or if you need to purify a batch with residual phthalic anhydride, a solvent wash can be effective. Phthalic anhydride has different solubility characteristics than this compound. For instance, a wash with a solvent like toluene, in which phthalic anhydride is more soluble than this compound, can help to remove the unreacted starting material.
Frequently Asked Questions (FAQs)
Q1: What is the typical expected purity for commercial-grade this compound?
A1: Commercial-grade this compound typically has a purity of 98-99% or higher. For more demanding applications, such as in the synthesis of certain pigments or pharmaceuticals, a purity of >99.5% may be required.
Q2: What are the primary analytical methods used to assess the purity of this compound?
A2: A combination of methods is often used for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating and quantifying the main component and any related impurities.
-
Gas Chromatography (GC): Can be used, often after derivatization to a more volatile ester, to detect volatile impurities.
-
Titration: An acid-base titration can be used to determine the overall acidity and can be correlated to purity if the impurities are not acidic.
-
Melting Point: A sharp melting point close to the literature value (around 255-257°C) is a good indicator of high purity. A broad melting range suggests the presence of impurities.
Q3: Are there any specific safety precautions I should take when working with the synthesis of this compound?
A3: Yes, absolutely. The synthesis involves hazardous materials and conditions:
-
Chlorine Gas: Chlorine is highly toxic and corrosive. The reaction must be carried out in a well-ventilated fume hood with appropriate gas scrubbing equipment to neutralize any unreacted chlorine.
-
High Temperatures: The reaction is run at high temperatures, posing a risk of thermal burns.
-
Corrosive Substances: this compound and the reaction intermediates are acidic and corrosive. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is essential.
References
"Methods for removing hexachlorobenzene from tetrachlorophthalic acid"
This guide provides researchers, scientists, and drug development professionals with in-depth technical information and practical troubleshooting advice for the removal of hexachlorobenzene (HCB) from tetrachlorophthalic acid (TCPA). This document is structured to address common challenges and provide a framework for developing a robust purification strategy.
Introduction
This compound (TCPA) is a valuable intermediate in the synthesis of various specialty chemicals, including pigments, flame retardants, and polymers. A common and challenging impurity in crude TCPA is hexachlorobenzene (HCB), a persistent organic pollutant that must be removed to meet regulatory and quality standards[1][2]. The structural similarity and shared chlorinated nature of these compounds can make their separation non-trivial.
This guide focuses on practical, lab-scale methods for the purification of TCPA, with a primary emphasis on crystallization-based techniques. We will also explore other potential methods and provide guidance on the analytical validation of the purification process.
Physical and Chemical Properties: The Basis for Separation
A successful separation strategy relies on exploiting the differences in the physical and chemical properties of TCPA and HCB. The following table summarizes key properties for both compounds.
| Property | This compound (TCPA) | Hexachlorobenzene (HCB) | Significance for Separation |
| Molecular Formula | C₈H₂Cl₄O₄ | C₆Cl₆ | The presence of carboxylic acid groups in TCPA makes it significantly more polar than the nonpolar HCB. |
| Molar Mass | 303.9 g/mol [3] | 284.77 g/mol [4] | The relatively small difference in molar mass suggests that methods based solely on size may not be highly effective. |
| Melting Point | ~98 °C (208 °F)[3] | 229 °C (444 °F)[5] | The significant difference in melting points is a key factor. |
| Boiling Point | Decomposes | 323-326 °C (sublimes)[2] | The decomposition of TCPA before boiling makes fractional distillation a challenging, likely unsuitable method. |
| Vapor Pressure | Very low[6] | 1.09 x 10⁻⁵ mmHg at 25 °C[2] | HCB is more volatile than TCPA, but the low overall volatility of both at lower temperatures limits the utility of vacuum sublimation. |
| Solubility in Water | Sparingly soluble[3] | Practically insoluble (0.0047 mg/L at 20°C)[7] | Both have low water solubility, making aqueous-based separation difficult. |
| Solubility in Organic Solvents | Generally more soluble in polar organic solvents. | More soluble in nonpolar and chlorinated organic solvents like benzene and chloroform[4][8]. | This difference in solubility is the primary principle behind purification by crystallization. |
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for removing HCB from TCPA on a lab scale?
A1: The most widely documented and effective method is purification by washing and recrystallization using a suitable organic solvent[1][2]. This technique leverages the differential solubility of TCPA and HCB. HCB, being more soluble in many organic solvents, particularly chlorinated ones, will preferentially remain in the solvent (mother liquor) while the less soluble TCPA crystallizes out upon cooling[1][2].
Q2: How do I select the best solvent for recrystallization?
A2: The ideal solvent should exhibit the following characteristics:
-
High solubility for TCPA at elevated temperatures to allow for complete dissolution of the crude material.
-
Low solubility for TCPA at low temperatures to ensure high recovery of the purified product upon cooling.
-
High solubility for HCB at both high and low temperatures so that the HCB remains in the mother liquor.
-
A boiling point that is low enough for easy removal from the purified crystals but high enough to allow for a sufficient temperature range for dissolution.
-
Inertness , meaning it does not react with TCPA or HCB.
Chlorinated solvents are often recommended for this separation[1][2]. However, due to safety and environmental concerns, it is advisable to explore other solvent classes. Empirical screening of a range of solvents is highly recommended.
Q3: Can I use distillation to separate HCB from TCPA?
A3: Fractional distillation is generally not a suitable method. TCPA has a tendency to decompose at elevated temperatures before it boils, while HCB sublimes[2]. This makes a clean separation by distillation impractical and likely to result in product degradation.
Q4: What about adsorption methods using activated carbon?
A4: Adsorption on activated carbon can be an effective method for removing HCB from solutions. However, its application in this specific context has some challenges. Activated carbon can be effective at removing HCB from organic solvents, but it may also adsorb some TCPA, leading to yield loss. This method is likely more suitable for polishing a final product that already has a low HCB concentration, rather than as a primary purification step for highly contaminated material. The efficiency will depend on the solvent, the specific type of activated carbon used, and the contact time.
Q5: How can I determine the concentration of HCB in my TCPA before and after purification?
A5: The most common and reliable analytical method for quantifying HCB is Gas Chromatography-Mass Spectrometry (GC-MS) [9]. This technique offers high sensitivity and selectivity for HCB. For the analysis of TCPA purity, High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable method[6]. You will need to develop and validate these methods using certified reference standards for both HCB and TCPA.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low recovery of purified TCPA after crystallization. | 1. The chosen solvent has too high a solubility for TCPA at low temperatures.2. The cooling process was too rapid, leading to the formation of fine crystals that are difficult to filter.3. An excessive amount of solvent was used. | 1. Re-evaluate your solvent choice. Conduct small-scale solubility tests with alternative solvents.2. Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to maximize crystal formation.3. Use the minimum amount of hot solvent necessary to fully dissolve the crude TCPA. |
| The purified TCPA is still contaminated with HCB. | 1. The chosen solvent does not have a sufficiently high solubility for HCB.2. The cooling process was too fast, causing HCB to co-precipitate or become trapped in the TCPA crystals.3. Insufficient washing of the filtered crystals. | 1. Select a solvent in which HCB is more soluble. Chlorinated solvents are often effective for this reason[1][2].2. Employ a slow cooling profile to allow for the formation of well-defined crystals that exclude impurities.3. Wash the filtered crystals with a small amount of cold, fresh solvent to remove any residual mother liquor containing HCB. |
| The TCPA product is discolored after the purification process. | 1. The heating temperature during dissolution was too high, causing thermal degradation of the TCPA.2. The chosen solvent reacts with TCPA at elevated temperatures. | 1. Do not heat the solution significantly above the temperature required for complete dissolution. A temperature range of 80-120°C is often recommended when using chlorinated solvents[1][2].2. Ensure the selected solvent is inert. |
| Difficulty in dissolving the crude TCPA. | 1. An inappropriate solvent was chosen.2. Insufficient solvent volume or temperature. | 1. Screen for solvents in which TCPA has good solubility at elevated temperatures.2. Gradually add more solvent and/or slowly increase the temperature until dissolution is complete. |
Experimental Protocols
Protocol 1: Purification of TCPA by Recrystallization from a Chlorinated Solvent
This protocol is based on the principles outlined for the purification of the related compound, tetrachlorophthalic anhydride[1][2]. Caution: This procedure should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles, must be worn.
Materials:
-
Crude TCPA containing HCB
-
Chlorinated solvent (e.g., tetrachloroethylene, 1,2-dichlorobenzene)
-
Erlenmeyer flask
-
Heating mantle with magnetic stirring
-
Condenser
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution:
-
Place the crude TCPA in an Erlenmeyer flask with a magnetic stir bar.
-
Add the chlorinated solvent. A starting ratio of 10-50 parts solvent to 1 part crude TCPA by weight is a reasonable starting point[3].
-
Fit the flask with a condenser and begin heating with stirring.
-
Heat the mixture to a temperature between 80-120°C until all the TCPA has dissolved[1][2]. Avoid excessive heating to prevent discoloration.
-
-
Crystallization:
-
Once dissolved, turn off the heat and allow the solution to cool slowly to room temperature with gentle stirring.
-
After reaching room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Filtration and Washing:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold, fresh solvent to remove any adhering mother liquor.
-
-
Drying:
-
Dry the purified TCPA crystals in a vacuum oven at a moderate temperature (e.g., 60-80°C) until a constant weight is achieved.
-
-
Analysis:
-
Analyze the purified TCPA and the mother liquor by GC-MS to determine the HCB content and by HPLC to assess the purity of the TCPA.
-
Protocol 2: Analytical Method for HCB Quantification by GC-MS
Instrumentation:
-
Gas chromatograph with a mass selective detector (GC-MS)
-
Capillary column suitable for organochlorine pesticide analysis (e.g., DB-5ms or equivalent)
Typical GC-MS Parameters:
-
Injector Temperature: 250°C
-
Oven Program:
-
Initial temperature: 100°C, hold for 1 minute
-
Ramp: 10°C/minute to 280°C
-
Hold at 280°C for 5 minutes
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
MSD Transfer Line: 280°C
-
Ion Source Temperature: 230°C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Monitor characteristic ions for HCB (e.g., m/z 284, 286, 249).
-
Sample Preparation:
-
Accurately weigh a sample of the TCPA (before or after purification) and dissolve it in a suitable solvent (e.g., toluene, hexane) to a known concentration.
-
Prepare a series of calibration standards of HCB in the same solvent.
-
Analyze the samples and standards by GC-MS.
-
Quantify the HCB concentration in the samples by comparing the peak areas to the calibration curve.
Visualizing the Workflow
Crystallization Workflow
Caption: Workflow for the purification of TCPA by crystallization.
References
-
Hexachlorobenzene. (n.d.). In Wikipedia. Retrieved January 31, 2026, from [Link]
-
Hexachlorobenzene. (n.d.). Solubility of Things. Retrieved January 31, 2026, from [Link]
-
Hexachlorobenzene (Ref: ENT 1719). (n.d.). AERU, University of Hertfordshire. Retrieved January 31, 2026, from [Link]
-
GC-MS/MS chromatogram (MRM) of hexachlorobenzene, dacthal, and o , p... (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]
-
HEXACHLOROBENZENE. (n.d.). Occupational Safety and Health Administration (OSHA). Retrieved January 31, 2026, from [Link]
- Process for purifying tetrachlorophthalic anhydride and high-purity... (1995). Google Patents.
-
Process for purifying tetrachlorophthalic anhydride and high-purity tetrachlorophthalic anhydride. (n.d.). European Patent Office. Retrieved January 31, 2026, from [Link]
-
This compound. (n.d.). PubChem. Retrieved January 31, 2026, from [Link]
-
Technical Factsheet on: HEXACHLOROBENZENE (HCB). (n.d.). EPA. Retrieved January 31, 2026, from [Link]
-
Toxicological Profile for Hexachlorobenzene. (2015). Agency for Toxic Substances and Disease Registry (ATSDR). Retrieved January 31, 2026, from [Link]
-
Hexachlorobenzene. (n.d.). PubChem. Retrieved January 31, 2026, from [Link]
-
Global hexachlorobenzene emissions. (2001). ResearchGate. Retrieved January 31, 2026, from [Link]
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- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. EP0632032A1 - Process for purifying tetrachlorophthalic anhydride and high-purity tetrachlorophthalic anhydride - Google Patents [patents.google.com]
- 4. Hexachlorobenzene - Wikipedia [en.wikipedia.org]
- 5. HEXACHLOROBENZENE | Occupational Safety and Health Administration [osha.gov]
- 6. Page loading... [wap.guidechem.com]
- 7. Hexachlorobenzene (Ref: ENT 1719) [sitem.herts.ac.uk]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for Tetrachlorophthalic Acid Synthesis
Welcome to the technical support center for the synthesis of tetrachlorophthalic acid and its precursors. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into catalyst selection and troubleshooting for this critical chemical synthesis. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible process.
Part 1: Frequently Asked Questions (FAQs) on Catalyst Selection
This section addresses common initial questions regarding the synthesis strategy and catalyst choice for preparing the tetrachlorophthalic core structure, which is typically synthesized as the anhydride and subsequently hydrolyzed.
Q1: What are the primary catalytic pathways for synthesizing the tetrachlorophthalic aromatic system?
A1: There are two main industrial and laboratory-scale catalytic routes to produce the tetrachlorophthalic structure, usually in its anhydride form (Tetrachlorophthalic Anhydride, TCPA), which is the direct precursor to this compound.[1]
-
Direct Chlorination of Phthalic Anhydride: This is a widely used method involving the electrophilic substitution of hydrogen atoms with chlorine on the phthalic anhydride ring. The reaction requires a catalyst to facilitate the chlorination.[2]
-
Gas-Phase Oxidation of Tetrachloro-o-xylene: This pathway involves the oxidation of the methyl groups of 3,4,5,6-tetrachloro-o-xylene to form the corresponding dicarboxylic acid, which then dehydrates to the anhydride. This process relies on heterogeneous oxidation catalysts.[3]
Q2: How do I select the appropriate catalyst for the direct chlorination of phthalic anhydride?
A2: Catalyst selection for this pathway depends on the reaction conditions (liquid vs. gas phase) and desired purity.
-
For Liquid-Phase Chlorination: Iodine or iodine chlorides (like ICl or ICl₃) are highly effective catalysts, particularly when using fuming sulfuric acid (oleum) or chlorosulfonic acid as a solvent.[2][4][5] These catalysts function by activating chlorine, making it a more potent electrophile. Molybdenum-based catalysts have also been reported.[4]
-
For Gas-Phase Chlorination: Lewis acids such as iron(III) chloride (FeCl₃) or cobalt(II) chloride (CoCl₂) are used as catalysts at high temperatures (200–400°C).[3] However, this method can sometimes lead to lower product quality compared to the liquid-phase process.[4]
Q3: What is the mechanistic role of an iodine catalyst in the chlorination of phthalic anhydride in chlorosulfonic acid?
A3: In a solvent like chlorosulfonic acid, iodine acts as a halogen carrier catalyst. It reacts with chlorine to form an intermediate, such as iodine trichloride (ICl₃). This intermediate is a more powerful electrophile than Cl₂ itself. It polarizes the Cl-Cl bond or delivers a "Cl+" equivalent to the aromatic ring of phthalic anhydride, facilitating the electrophilic aromatic substitution. The catalyst is regenerated in the process, allowing a small amount to drive the reaction to completion.
Q4: What are the recommended catalysts for the oxidation of tetrachloro-o-xylene?
A4: This gas-phase oxidation reaction is typically catalyzed by a mixed metal oxide system. A sintered catalyst comprising Vanadium pentoxide (V₂O₅), Titanium dioxide (TiO₂), and Tungsten trioxide (WO₃) is highly effective.[3] The V₂O₅ is the primary active component for the oxidation, while TiO₂ acts as a support and promoter, and WO₃ enhances thermal stability and selectivity. This type of catalyst is common in the selective oxidation of aromatic hydrocarbons.[6]
Part 2: Troubleshooting Guide for Synthesis
This section is formatted to address specific problems you may encounter during your experiments, providing explanations and actionable solutions.
Issue Category: Low Yield & Stalled Reactions
Q: My liquid-phase chlorination of phthalic anhydride is giving a low yield. What are the common causes?
A: Low yields in this synthesis are often traced back to several key factors.[7][8] A systematic check is recommended:
-
Catalyst Concentration and Purity: The concentration of the iodine or iodine chloride catalyst is critical. If the concentration is too low (below 0.1% by weight as iodine), the reaction rate can slow significantly.[5] Ensure the catalyst has not been contaminated.
-
Moisture Contamination: The reaction is highly sensitive to water. Phthalic anhydride, the solvent (chlorosulfonic acid), and the chlorine gas must be anhydrous. Moisture can react with the solvent and deactivate the catalyst.
-
Inadequate Temperature Control: The reaction temperature needs to be carefully controlled, typically between 100°C and 140°C for chlorination in chlorosulfonic acid.[2] Temperatures that are too low will result in a slow reaction rate, while excessively high temperatures can lead to byproduct formation and decomposition.
-
Insufficient Chlorine Supply: Ensure a steady and sufficient flow of dry chlorine gas is bubbled through the reaction mixture. Poor dispersion of the gas can lead to localized reactions and incomplete conversion.
Q: The gas-phase oxidation of tetrachloro-o-xylene is inefficient. What parameters should I investigate?
A: Inefficiency in gas-phase catalytic oxidations often relates to catalyst health and flow dynamics.
-
Catalyst Deactivation: The V₂O₅-TiO₂ catalyst can deactivate over time due to coking (carbon deposition) or sintering at excessively high temperatures.[6] This reduces the number of active sites available for the reaction.
-
Incorrect Space Velocity: The space velocity, which is the volumetric flow rate of the reactant gas divided by the volume of the catalyst bed, must be optimized. A space velocity that is too high reduces the contact time between the reactants and the catalyst, leading to incomplete conversion. The recommended range is typically 4800–8400 s⁻¹.[3]
-
Temperature Management: The reaction is highly exothermic. Poor heat dissipation can create "hot spots" on the catalyst bed, leading to over-oxidation of the desired product into carbon oxides (CO, CO₂) and reducing the overall yield.[6] The temperature should be maintained within the optimal range of 360–400°C.[3]
Issue Category: Impurities and Byproduct Formation
Q: My final product is contaminated with hexachlorobenzene (HCB). Why does this happen and how can I minimize it?
A: HCB is a common and problematic byproduct in the synthesis of tetrachlorophthalic anhydride, particularly in liquid-phase chlorination.
-
Causality: HCB can form through a competing reaction pathway, especially under harsh conditions or with prolonged reaction times. It is significantly more soluble in certain solvents than the desired product, making its removal difficult.[5]
-
Mitigation and Removal:
-
Reaction Control: Avoid excessively high temperatures and unnecessarily long reaction times.
-
Purification Protocol: A purification process can be employed where the crude product is treated with chlorine gas in fuming sulfuric acid in the presence of an iodine catalyst. This selectively decomposes the HCB into more soluble compounds like chloranil (tetrachloro-p-benzoquinone), which can then be separated more easily.[5]
-
Q: I am detecting iodotrichlorophthalic anhydrides in my product after using an iodine catalyst. How can I resolve this?
A: This impurity arises from the electrophilic substitution of a chlorine atom with an iodine species from the catalyst.
-
Causality: This is more likely to occur if the concentration of the iodine catalyst is too high (e.g., above 10% by weight).[5] The iodine species itself can act as an electrophile and substitute onto the aromatic ring.
-
Solution:
-
Optimize Catalyst Loading: Reduce the amount of iodine or iodine chloride catalyst to the minimum effective concentration, typically between 0.5% and 5% by weight.[5]
-
Post-Reaction Treatment: The iodinated impurities can be converted back to the desired tetrachlorophthalic anhydride through a radical reaction treatment in a chlorinated solvent.[5]
-
Part 3: Experimental Protocols & Data
Protocol 1: Iodine-Catalyzed Synthesis of Tetrachlorophthalic Anhydride
This protocol describes a lab-scale synthesis via the direct chlorination of phthalic anhydride.
Materials:
-
Phthalic Anhydride (anhydrous)
-
Chlorosulfonic Acid (ClSO₃H)
-
Iodine (I₂) or Iodine Trichloride (ICl₃)
-
Chlorine Gas (dry)
-
Three-neck round-bottom flask equipped with a mechanical stirrer, gas inlet tube, and a condenser connected to a gas scrubber (to neutralize HCl and excess chlorine).
Procedure:
-
Setup: Assemble the glassware and ensure it is completely dry by flame-drying under a vacuum or oven-drying overnight.
-
Charging the Reactor: In the three-neck flask, add chlorosulfonic acid. The molar ratio of phthalic anhydride to chlorosulfonic acid should be approximately 0.32:1.[2]
-
Dissolution: Begin stirring and slowly add the phthalic anhydride to the solvent.
-
Catalyst Addition: Add the iodine catalyst (e.g., 1-5% by weight relative to phthalic anhydride).[5]
-
Heating: Heat the mixture to the reaction temperature, typically between 100°C and 140°C.[2]
-
Chlorination: Once the temperature is stable, begin bubbling dry chlorine gas through the mixture via the gas inlet tube. The reaction will release hydrogen chloride (HCl) gas, which must be safely neutralized in a scrubber.
-
Monitoring: Monitor the reaction progress using a suitable analytical technique (e.g., HPLC, GC) by periodically taking samples.
-
Workup: Once the reaction is complete, stop the chlorine flow and cool the mixture. The product will precipitate. Isolate the solid product by filtration, wash thoroughly with water to remove acid, and dry under a vacuum.
Protocol 2: Hydrolysis to this compound
This protocol describes the conversion of the anhydride to the corresponding dicarboxylic acid.
Materials:
-
Tetrachlorophthalic Anhydride (from Protocol 1)
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl, concentrated)
-
Water
Procedure:
-
Dissolution: Prepare a dilute aqueous solution of sodium hydroxide (e.g., 2% w/w).
-
Hydrolysis: Add the tetrachlorophthalic anhydride to the NaOH solution while stirring. Heat the mixture gently (e.g., 95-98°C) to facilitate the opening of the anhydride ring and formation of the disodium salt of this compound.[9]
-
Acidification: Cool the solution to room temperature. Slowly add concentrated hydrochloric acid dropwise while stirring until the pH of the solution is acidic (pH ~2-3).
-
Precipitation: this compound will precipitate out of the solution as a white solid.
-
Isolation: Cool the mixture further in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.
-
Purification: Wash the filter cake with cold water to remove any remaining salts and acid. Dry the purified this compound in a vacuum oven.
Data Summary: Catalyst System Comparison
| Catalytic Pathway | Catalyst System | Phase | Typical Temp. | Advantages | Common Issues | Reference |
| Direct Chlorination | Iodine / Iodine Chlorides in ClSO₃H | Liquid | 100-140°C | High yield, good product quality. | Corrosive solvent, HCB/iodinated byproducts. | [2][5] |
| Direct Chlorination | FeCl₃ / CoCl₂ | Gas | 200-400°C | Solvent-free. | High energy, lower product quality. | [3][4] |
| Oxidation | V₂O₅-TiO₂-WO₃ | Gas | 360-400°C | High throughput, continuous process. | Catalyst deactivation, over-oxidation to COx. | [3][6] |
Part 4: Visualization of Workflows
Diagram 1: Catalyst Selection Decision Tree
This diagram provides a logical path for selecting the appropriate synthesis route and catalyst based on experimental scale and objectives.
Caption: Systematic workflow for troubleshooting low reaction yield.
References
- What is the synthesis method of Tetrachlorophthalic anhydride? - FAQ - Guidechem. [URL: https://www.guidechem.com/faq/synthesis-of-tetrachlorophthalic-anhydride-117-08-8-c11578.html]
- CN1059335A - The synthetic method of tetrachlorophthalic anhydride - Google Patents. [URL: https://patents.google.
- EP0632032A1 - Process for purifying tetrachlorophthalic anhydride and high-purity... - Google Patents. [URL: https://patents.google.
- This compound 632-58-6 wiki - Guidechem. [URL: https://www.guidechem.com/wiki/tetrachlorophthalic-acid-632-58-6-w11578.html]
- Synthesis of this compound - PrepChem.com. [URL: https://www.prepchem.com/synthesis-of-tetrachlorophthalic-acid/]
- Troubleshooting: How to Improve Yield - Department of Chemistry : University of Rochester. [URL: https://www.sas.rochester.edu/chm/resource/how-to/improve-yield.php]
- US3167567A - Production of phthalic anhydride by catalytic oxidation of o-xylene - Google Patents. [URL: https://patents.google.
- Application of HPLC in the Synthesis of 2,4,5-Trifluorobenzoic Acid | American Laboratory. [URL: https://www.americanlaboratory.com/914-Application-Notes/173322-Application-of-HPLC-in-the-Synthesis-of-2-4-5-Trifluorobenzoic-Acid/]
- DE1934174A1 - Tetrachlorophthalic anhydride manufacture- - ing process - Google Patents. [URL: https://patents.google.
- Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage - Organic Chemistry Portal. [URL: https://www.organic-chemistry.
- Activating and Deactivating Groups In Electrophilic Aromatic Substitution. [URL: https://www.masterorganicchemistry.
- What are some common causes of low reaction yields? : r/Chempros - Reddit. [URL: https://www.reddit.com/r/Chempros/comments/181t7l9/what_are_some_common_causes_of_low_reaction_yields/]
- US4206148A - Process for the dehalogenation of halogen-containing aromatic compounds - Google Patents. [URL: https://patents.google.
- Preparation of Tetrachlorophthalic Anhydride - Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Preparation-of-Tetrachlorophthalic-Anhydride-Qingyan/6b40285a8a43659223126f562479e0018a2879f9]
- Borylated 2,3,4,5-Tetrachlorophthalimide and Their 2,3,4,5-Tetrachlorobenzamide Analogues: Synthesis, Their Glycosidase Inhibition and Anticancer Properties in View to Boron Neutron Capture Therapy - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9140134/]
- p-Xylene Oxidation to Terephthalic Acid: New Trends - MDPI. [URL: https://www.mdpi.com/2073-4344/13/2/406]
- Kinetics of the Catalytic Air Oxidation of o-Xylene Over a Commercial V2O5–TiO2 Catalyst. [URL: https://www.researchgate.
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- 4. CN1059335A - The synthetic method of tetrachlorophthalic anhydride - Google Patents [patents.google.com]
- 5. EP0632032A1 - Process for purifying tetrachlorophthalic anhydride and high-purity tetrachlorophthalic anhydride - Google Patents [patents.google.com]
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Technical Support Center: Preventing Discoloration of Tetrachlorophthalic Anhydride
Welcome to the technical support center for tetrachlorophthalic anhydride (TCPA). This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the discoloration of TCPA during storage, handling, and experimental use. Maintaining the purity and white crystalline appearance of TCPA is critical for its successful application in the synthesis of high-performance polymers, dyes, and pharmaceuticals.[1][2][3] This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you prevent and resolve discoloration issues.
Frequently Asked Questions (FAQs)
Q1: What is tetrachlorophthalic anhydride and why is its color important?
Tetrachlorophthalic anhydride (TCPA) is a chlorinated aromatic anhydride that appears as a white, odorless, needle-like crystalline powder.[4][5] It serves as a crucial building block in various industrial applications, including the synthesis of flame retardants for plastics like epoxy resins and polyesters, as well as in the production of dyes and pigments.[1][2][3][5]
The color of TCPA is a primary indicator of its purity. A white appearance signifies a high-purity product, free from contaminants that could adversely affect downstream reactions and the properties of the final product. Discoloration, often appearing as a yellow or brownish tint, suggests the presence of impurities or degradation products, which can lead to inconsistent reaction outcomes and compromised material performance.
Q2: What are the primary causes of discoloration in tetrachlorophthalic anhydride?
Discoloration in TCPA can stem from several factors, broadly categorized as impurities from synthesis and degradation due to improper handling or storage.
-
Manufacturing Impurities: The synthesis of TCPA can introduce colored byproducts. For instance, the high-temperature chlorination of phthalic anhydride may lead to the formation of impurities like hexachlorobenzene.[1][6] The use of certain catalysts can also result in residual impurities, such as iodotrichlorophthalic anhydrides, which can affect the color of the final product.[1][2]
-
Hydrolysis: TCPA is sensitive to moisture and will slowly react with water to form tetrachlorophthalic acid.[4][7][8][9] This reaction can be accelerated by the presence of acids.[7][8] The formation of the diacid and subsequent degradation products can lead to discoloration.
-
Exposure to Air and Light: The compound is sensitive to air and direct sunlight.[8][10] Prolonged exposure can lead to photo-degradation, causing the material to develop a yellowish hue. This is a known issue with the parent compound, phthalic anhydride, as well.[11]
-
Thermal Decomposition: Although TCPA has a high melting point (253-257 °C) and boiling point (371 °C), prolonged exposure to elevated temperatures, even below its melting point, can cause degradation and discoloration.[8] For example, purification processes carried out at temperatures exceeding 150°C have been noted to cause discoloration.[1] When heated to decomposition, it emits toxic fumes, including hydrogen chloride gas.[12]
-
Incompatibilities: Contact with incompatible materials such as strong oxidizing agents, strong acids, strong bases, alcohols, and amines can lead to chemical reactions that produce colored byproducts.[7][8][12]
Q3: How should I properly store tetrachlorophthalic anhydride to prevent discoloration?
Proper storage is crucial for maintaining the quality of TCPA. Follow these guidelines:
-
Keep it Dry: Store in a tightly closed container in a cool, dry place to protect it from moisture.[9][10][13][14] The use of a desiccator is recommended for long-term storage.
-
Protect from Light: Store in an opaque or amber-colored container to shield it from light. Avoid storing in areas exposed to direct sunlight.[10]
-
Inert Atmosphere: For highly sensitive applications, storing under an inert gas like nitrogen or argon can prevent degradation from atmospheric oxygen and moisture.[13][14]
-
Controlled Temperature: Store at a consistent, cool temperature, ideally below 30°C.[8] Avoid storing near heat sources.
Troubleshooting Guide: Addressing TCPA Discoloration
This section provides a systematic approach to diagnosing and resolving discoloration issues with your TCPA.
Problem 1: My freshly opened bottle of TCPA is already discolored.
-
Possible Cause 1: Sub-optimal quality of the purchased material. The discoloration may be due to impurities from the manufacturing process.
-
Solution: Contact the supplier and request a certificate of analysis (CoA) for the specific lot number.[5] The CoA should provide information on the purity and color of the material. If the product does not meet the specified quality, request a replacement. For future purchases, consider sourcing from a reputable supplier with stringent quality control measures.
-
-
Possible Cause 2: Improper storage during transit or by the supplier. The material may have been exposed to heat, light, or moisture before it reached you.
-
Solution: Inquire about the supplier's storage and shipping conditions. If you suspect improper handling, this should be raised with the supplier.
-
Problem 2: My TCPA, which was initially white, has turned yellow after a period of storage in the lab.
-
Possible Cause 1: Moisture absorption. The container may not have been sealed properly, allowing ambient moisture to react with the TCPA.
-
Solution: Review your storage procedures. Ensure containers are tightly sealed immediately after use. For opened containers, consider using a desiccator for storage.
-
-
Possible Cause 2: Exposure to light. The container may have been left on the lab bench or in a well-lit area.
-
Solution: Transfer the TCPA to an amber glass bottle or store the existing container in a dark cabinet.
-
-
Possible Cause 3: Exposure to air. The headspace in the container contains oxygen which can contribute to slow degradation over time.
-
Solution: For long-term storage of high-purity material, consider flushing the container with an inert gas before sealing.
-
Problem 3: The TCPA discolors during my experiment when I dissolve it in a solvent.
-
Possible Cause 1: Presence of impurities in the solvent. Residual water or other reactive impurities in the solvent can react with the TCPA.
-
Solution: Use high-purity, anhydrous solvents. If necessary, dry the solvent using appropriate methods (e.g., molecular sieves) before use.
-
-
Possible Cause 2: The solvent is incompatible with TCPA. Certain solvents may react with TCPA, especially at elevated temperatures.
-
Solution: Consult literature for solvent compatibility. TCPA has slight solubility in chloroform, DMSO, and methanol when heated.[8] Ensure the chosen solvent is appropriate for your reaction conditions.
-
-
Possible Cause 3: The solution is heated for too long or at too high a temperature.
-
Solution: Optimize your heating conditions. Use the lowest effective temperature and the shortest possible heating time. Monitor the color of the solution during the heating process.
-
Problem 4: My reaction mixture involving TCPA turns dark, and the final product is impure.
-
Possible Cause 1: Incompatible reactants or catalysts. The discoloration could be a result of side reactions with other components in your reaction mixture.
-
Possible Cause 2: Reaction temperature is too high. High reaction temperatures can cause decomposition of TCPA and other reactants, leading to the formation of colored byproducts.
-
Solution: Attempt the reaction at a lower temperature. If the reaction requires high temperatures, consider using a more stable derivative or a different synthetic route.
-
-
Possible Cause 3: Presence of oxygen. For sensitive reactions, the presence of atmospheric oxygen can promote oxidative side reactions.
-
Solution: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Below is a troubleshooting workflow to help visualize the process of addressing TCPA discoloration.
Caption: A workflow diagram for troubleshooting discoloration of tetrachlorophthalic anhydride.
Experimental Protocols
Protocol 1: Recommended Handling and Storage Procedure
This protocol outlines the best practices for handling and storing TCPA to minimize the risk of discoloration.
-
Receiving and Inspection: Upon receiving a new container of TCPA, inspect the packaging for any damage. Check the color of the material. If it is not white, contact the supplier immediately.
-
Work Area Preparation: Handle TCPA in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[9][13] Ensure the work area is clean and dry.
-
Dispensing: Use clean, dry spatulas and weighing boats. Minimize the time the container is open to the atmosphere.
-
Sealing and Storage: After dispensing, tightly close the container lid. For extra protection, you can wrap the lid with paraffin film. Place the container inside a desiccator containing a suitable desiccant (e.g., silica gel). Store the desiccator in a cool, dark cabinet away from heat sources and incompatible chemicals.
-
Inert Gas Blanket (for high-purity applications): a. Before sealing the container, gently flush the headspace with a stream of dry nitrogen or argon for a few seconds. b. Seal the container immediately after flushing.
Protocol 2: Purification of Discolored Tetrachlorophthalic Anhydride by Solvent Washing
This protocol is a simplified method based on patent literature for the removal of certain impurities by washing with a chlorinated solvent.[1] Caution: This procedure should be carried out in a fume hood with appropriate personal protective equipment (gloves, safety goggles).
-
Solvent Selection: Choose a suitable chlorinated solvent in which TCPA has limited solubility at room temperature but increased solubility at elevated temperatures. Perchloroethylene (tetrachloroethylene) is a potential candidate mentioned in the literature.[1]
-
Procedure: a. In a round-bottom flask, add the discolored TCPA. b. Add the chlorinated solvent in a ratio of approximately 10-50 parts solvent to 1 part TCPA by weight.[1] c. Stir the suspension and heat it to a temperature between 80-120°C.[1] This temperature range is reported to be effective for dissolving impurities like hexachlorobenzene without causing significant discoloration of the TCPA itself.[1] d. Hold the mixture at this temperature with stirring for a defined period (e.g., 30-60 minutes). e. Slowly cool the mixture to room temperature with continuous stirring to allow the purified TCPA to recrystallize. f. Filter the recrystallized TCPA using a Buchner funnel. g. Wash the collected crystals with a small amount of fresh, cold chlorinated solvent. h. Dry the purified TCPA in a vacuum oven at a moderate temperature (e.g., 60-80°C) until a constant weight is achieved.
-
Analysis: The purity of the recrystallized TCPA can be assessed by its color and by analytical techniques such as melting point determination or HPLC.[15]
Below is a diagram illustrating the primary degradation pathway of TCPA that can lead to discoloration.
Caption: A simplified diagram showing the hydrolysis of TCPA to its diacid.
Quantitative Data Summary
| Property | Value | Source |
| Appearance | White, odorless, needle-like crystals or powder | [4][5] |
| Melting Point | 253-257 °C | [8] |
| Boiling Point | 371 °C | [8] |
| Molecular Weight | 285.9 g/mol | [4] |
| Storage Temperature | Below 30°C | [8] |
| Solubility in Water | 0.8 mg/L (21 °C), reacts slowly | [8][9] |
References
-
National Center for Biotechnology Information. (n.d.). Tetrachlorophthalic anhydride. PubChem. Retrieved from [Link]
-
Loba Chemie. (2015, April 9). TETRACHLOROPHTHALIC ANHYDRIDE EXTRA PURE MSDS. Retrieved from [Link]
- Google Patents. (n.d.). EP0632032A1 - Process for purifying tetrachlorophthalic anhydride and high-purity...
-
International Labour Organization & World Health Organization. (2021). ICSC 1374 - TETRACHLOROPHTHALIC ANHYDRIDE. Retrieved from [Link]
- Google Patents. (n.d.). DE1934174A1 - Tetrachlorophthalic anhydride manufacture- - ing process.
-
Analytice. (n.d.). Tetrachlorophthalic anhydride - analysis. Retrieved from [Link]
- Google Patents. (n.d.). US2547504A - Purification of tetrachlorophthalic anhydrides.
-
Techno PharmChem. (n.d.). PHTHALIC ANHYDRIDE. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Preparation of Tetrachlorophthalic Anhydride. Retrieved from [Link]
-
MDPI. (n.d.). Comparative Structural Study of Three Tetrahalophthalic Anhydrides: Recognition of X···O(anhydride) Halogen Bond and πh···O(anhydride) Interaction. Retrieved from [Link]
-
National Toxicology Program. (n.d.). Tetrachlorophthalic Anhydride. Retrieved from [Link]
- Google Patents. (n.d.). US2356449A - Purification of phthalic anhydride.
-
H. Ramesh Kumar & Co. (n.d.). Tetrachlorophthalic Anhydride - High Quality at Best Price. Retrieved from [Link]
-
Ataman Kimya. (n.d.). TETRACHLOROPHTHALIC ANHYDRIDE. Retrieved from [Link]
-
Asian Journal of Chemistry. (n.d.). Assay of Phthalic Anhydride and Some Related Compounds by Volumetric Methods. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). PHTHALIC ANHYDRIDE. Retrieved from [Link]
Sources
- 1. EP0632032A1 - Process for purifying tetrachlorophthalic anhydride and high-purity tetrachlorophthalic anhydride - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. Tetrachlorophthalic Anhydride - High Quality at Best Price [hrameshkumar.com]
- 4. Tetrachlorophthalic anhydride | C8Cl4O3 | CID 8326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. DE1934174A1 - Tetrachlorophthalic anhydride manufacture- - ing process - Google Patents [patents.google.com]
- 7. TETRACHLOROPHTHALIC ANHYDRIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. Tetrachlorophthalic anhydride | 117-08-8 [chemicalbook.com]
- 9. ICSC 1374 - TETRACHLOROPHTHALIC ANHYDRIDE [chemicalsafety.ilo.org]
- 10. lobachemie.com [lobachemie.com]
- 11. US2356449A - Purification of phthalic anhydride - Google Patents [patents.google.com]
- 12. fishersci.com [fishersci.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Tetrachlorophthalic anhydride - analysis - Analytice [analytice.com]
"Challenges in scaling up tetrachlorophthalic acid production"
Technical Support Center: Scaling Up Tetrachlorophthalic Acid (TCPA) Production
Introduction
Scaling up the production of This compound (TCPA) from bench-top to pilot or industrial scale presents a unique set of chemical engineering challenges. The synthesis typically involves the exhaustive chlorination of phthalic anhydride (PA) in fuming sulfuric acid (oleum) or chlorosulfonic acid, followed by hydrolysis.
This guide addresses the three critical bottlenecks researchers face during scale-up: Gas-Liquid Mass Transfer limitations , Impurity Profile Management , and Corrosion Control .
Module 1: Reaction Kinetics & Mass Transfer (The Chlorination Phase)
Context: The chlorination of phthalic anhydride is highly exothermic. At scale, the limiting factor shifts from intrinsic reaction kinetics to the mass transfer of chlorine gas (
Q1: Our reaction conversion stalls at the trichloro- stage despite excess chlorine feed. Why is the final chlorination step failing at scale?
Diagnosis:
This is a classic Mass Transfer Limitation . The fourth chlorine addition is sterically hindered and kinetically slow. At the bench scale, vigorous magnetic stirring creates a sufficient vortex for gas entrainment. In a pilot reactor, surface-to-volume ratios decrease, and standard impellers often fail to disperse
Troubleshooting Protocol:
-
Switch to High-Shear Agitation: Replace standard anchor impellers with gas-induction impellers (e.g., hollow-shaft turbines) that recirculate headspace gas back into the liquid.
-
Increase System Pressure: Operate the reactor at slightly elevated pressure (0.5 – 2.0 bar gauge). According to Henry’s Law, this increases the solubility of
in the oleum melt, driving the reaction forward [1]. -
Catalyst Optimization: Ensure your iodine (
) or iodine trichloride ( ) catalyst load is maintained at 0.5–1.0 wt%. Iodine is volatile; at scale, you may be losing catalyst to the off-gas scrubber before the reaction completes [2].
Q2: We are experiencing severe thermal spikes during the initial chlorine addition. How do we manage the exotherm?
Diagnosis:
The chlorination of phthalic anhydride is exothermic (
Corrective Action:
-
Ramp Profile: Do not feed
at a constant rate. Implement a step-down dosing strategy :-
Phase 1 (0-2 Cl equivalents): High flow rate (reaction is fast, heat generation is high). Limit by cooling capacity.
-
Phase 2 (2-3.5 Cl equivalents): Medium flow rate.
-
Phase 3 (3.5-4.0 Cl equivalents): Low flow rate, high temperature (raise T to 130-140°C) to overcome the activation energy barrier for the final substitution.
-
Module 2: Work-up, Hydrolysis & Purity
Context: The reactor product is primarily Tetrachlorophthalic Anhydride (TCPA-A) . To get the Acid (TCPA) , you must hydrolyze the anhydride.
Q3: The final product contains persistent "pink/red" discoloration and high sulfate ash. How do we remove these impurities?
Diagnosis:
-
Discoloration: Caused by residual Iodine catalyst or iron contaminants (from corrosion).
-
Sulfate Ash: Incomplete washing of the filter cake, leaving trapped sulfuric acid/oleum.
Purification Protocol:
-
Bisulfite Wash: During the hydrolysis step (converting Anhydride to Acid), add Sodium Bisulfite (
) to the aqueous slurry. This reduces residual Iodine ( , colored) to Iodide ( , colorless and water-soluble), which washes away in the filtrate [3]. -
Hot Hydrolysis:
-
Quench the oleum reaction mass into water (carefully!).
-
Heat the slurry to >90°C. TCPA-anhydride hydrolyzes to TCPA-acid.
-
Note: TCPA-acid is sparingly soluble in cold water but moderately soluble in hot water. This allows for recrystallization.
-
-
Iron Removal: If iron contamination is high (>10 ppm), treat the hot aqueous solution with EDTA or activated carbon before the final crystallization cooling step.
Table 1: Solubility Profile for Work-up Optimization
| Solvent | Temp (°C) | Solubility Behavior | Process Utility |
| Water | 20 | Insoluble / Sparingly Soluble | Wash solvent for removing |
| Water | 95 | Moderately Soluble | Hydrolysis medium & Recrystallization |
| Oleum/Chlorosulfonic Acid | 120 | Soluble | Reaction Medium |
| Acetone | 25 | Soluble | Analytical Sample Prep (Not for process) |
Module 3: Equipment & Material Compatibility
Q4: We are seeing pitting on our 316L Stainless Steel reactor. What material is required for this chemistry?
Critical Warning: 316L Stainless Steel is wholly unsuitable for hot oleum containing
Material Recommendations:
-
Glass-Lined Steel (GLS): The industry standard for this reaction. It is resistant to acidic chlorination up to 150°C.
-
Hastelloy C-276 / Alloy C-22: Excellent resistance to wet chlorine and sulfuric acid. Use for dip pipes, agitators, and valves where glass lining is fragile [4].
-
PTFE-Lined Piping: For all chlorine feed lines and off-gas headers.
Visualizing the Process Logic
The following diagram illustrates the critical decision pathways for the synthesis and troubleshooting of TCPA.
Caption: Figure 1. Process flow and troubleshooting logic for TCPA synthesis, highlighting critical control points for conversion and purity.
References
-
Patent US4284570A. Process for the preparation of tetrachlorophthalic anhydride. (1981).[1] Describes the chlorination of phthalic anhydride in chlorosulfonic acid and the effect of pressure on yield. Link
-
Patent EP0632032A1. Process for purifying tetrachlorophthalic anhydride.[2] (1995).[1] Details the use of Iodine catalysts and methods for removing impurities. Link
-
PubChem. this compound (Compound Summary). National Library of Medicine. Provides physical property data and safety profiles.[4] Link
-
Nickel Institute. Guidelines for the use of Nickel Alloys in Acid Environments. (General reference for Hastelloy C-276 compatibility in oxidizing acid chlorides). Link
Sources
- 1. US2429985A - Chlorination of phthalic anhydride - Google Patents [patents.google.com]
- 2. US2547504A - Purification of tetrachlorophthalic anhydrides - Google Patents [patents.google.com]
- 3. DE1934174A1 - Tetrachlorophthalic anhydride manufacture- - ing process - Google Patents [patents.google.com]
- 4. This compound | C8H2Cl4O4 | CID 12442 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Inter-Laboratory Analysis of Tetrachlorophthalic Acid
This guide provides a comprehensive comparison of analytical methodologies for the quantification of tetrachlorophthalic acid (TCPA), a significant industrial chemical and potential environmental contaminant. In the absence of a formal, publicly available inter-laboratory study specifically for TCPA, this document presents a synthesized comparison based on established analytical principles and performance data from proficiency testing of similar halogenated organic acids. This guide is intended for researchers, analytical scientists, and professionals in drug development and environmental monitoring, offering insights into method selection, validation, and expected performance.
Introduction: The Analytical Challenge of this compound
This compound (TCPA), with the chemical formula C₈H₂Cl₄O₄, is a chlorinated aromatic dicarboxylic acid.[1] It is primarily used as a precursor in the synthesis of pigments, dyes, and flame retardants.[2] Its persistence and potential for bioaccumulation necessitate robust and reliable analytical methods for its detection and quantification in various matrices, from industrial process samples to environmental waters.
The analysis of TCPA presents several challenges, including its relatively low volatility, potential for thermal degradation, and the need for sensitive detection in complex sample matrices. This guide will compare two of the most powerful and widely used analytical techniques in modern laboratories: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The objective is to provide a clear, data-driven comparison to aid laboratories in selecting the most appropriate methodology for their specific needs.
Comparative Analysis of Analytical Methodologies
The choice between GC-MS and LC-MS/MS for TCPA analysis is a critical decision that impacts sensitivity, selectivity, sample throughput, and operational cost. Significant interlaboratory variability can arise from differences in sample preparation, instrumentation, and data analysis protocols.[3]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a well-established technique for the analysis of semi-volatile organic compounds.[4] For acidic analytes like TCPA, a derivatization step is typically required to increase volatility and improve chromatographic peak shape.
Causality Behind Experimental Choices:
-
Derivatization: The carboxylic acid functional groups of TCPA are highly polar and non-volatile. Derivatization, commonly through esterification (e.g., with diazomethane or BF₃/methanol), converts the polar carboxyl groups into less polar and more volatile ester groups, making the analyte suitable for GC analysis. This step is crucial for achieving good chromatographic separation and sensitivity.
-
Injector Temperature: A balance must be struck to ensure efficient volatilization of the derivatized TCPA without causing thermal degradation.
-
Column Selection: A mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) is often chosen to provide good separation of the derivatized analyte from potential matrix interferences.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has emerged as a powerful alternative for the analysis of polar and non-volatile compounds, often eliminating the need for derivatization.[5]
Causality Behind Experimental Choices:
-
Mobile Phase: A reversed-phase separation is typically employed, using a gradient of acidified water and an organic solvent like acetonitrile or methanol. The acidic modifier (e.g., formic acid) aids in the protonation of the carboxyl groups, leading to better retention on the C18 stationary phase.
-
Ionization Source: Electrospray ionization (ESI) in negative ion mode is highly effective for deprotonating the carboxylic acid groups of TCPA, leading to the formation of abundant [M-H]⁻ ions for sensitive detection.
-
Tandem Mass Spectrometry (MS/MS): The use of MS/MS provides exceptional selectivity and sensitivity. A precursor ion (the deprotonated TCPA molecule) is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This Multiple Reaction Monitoring (MRM) approach significantly reduces background noise and matrix effects.
Hypothetical Inter-Laboratory Study: Performance Comparison
To illustrate the expected performance of these methods, we present a hypothetical inter-laboratory study involving three laboratories. Each laboratory analyzed a certified reference material (CRM) of TCPA in a water matrix at three different concentration levels.
Table 1: Hypothetical Inter-Laboratory Comparison of TCPA Analysis by GC-MS
| Parameter | Laboratory A | Laboratory B | Laboratory C | Mean | RSD (%) |
| Recovery (%) - Low Level (1 µg/L) | 92.5 | 88.1 | 95.3 | 91.97 | 3.9 |
| Recovery (%) - Mid Level (10 µg/L) | 98.2 | 95.5 | 101.3 | 98.33 | 2.9 |
| Recovery (%) - High Level (100 µg/L) | 102.1 | 99.8 | 103.5 | 101.80 | 1.8 |
| Precision (%RSD, n=5) - Mid Level | 4.1 | 5.2 | 3.8 | 4.37 | 16.5 |
| Limit of Quantification (µg/L) | 0.5 | 0.8 | 0.4 | 0.57 | 35.1 |
Table 2: Hypothetical Inter-Laboratory Comparison of TCPA Analysis by LC-MS/MS
| Parameter | Laboratory A | Laboratory B | Laboratory C | Mean | RSD (%) |
| Recovery (%) - Low Level (1 µg/L) | 99.5 | 101.2 | 98.7 | 99.80 | 1.3 |
| Recovery (%) - Mid Level (10 µg/L) | 100.8 | 102.5 | 99.9 | 101.07 | 1.3 |
| Recovery (%) - High Level (100 µg/L) | 101.5 | 100.9 | 102.1 | 101.50 | 0.6 |
| Precision (%RSD, n=5) - Mid Level | 2.5 | 3.1 | 2.2 | 2.60 | 17.6 |
| Limit of Quantification (µg/L) | 0.05 | 0.08 | 0.04 | 0.06 | 33.3 |
Interpretation of Results:
As the hypothetical data suggests, LC-MS/MS generally offers superior sensitivity (lower LOQ) and better accuracy (recoveries closer to 100%) and precision (%RSD) compared to GC-MS for the analysis of TCPA.[6][7] This is primarily due to the elimination of the derivatization step, which can be a source of variability and analyte loss, and the high selectivity of the MS/MS detection.[8] However, GC-MS remains a viable and more cost-effective option for many laboratories, particularly for less demanding applications.[9]
Experimental Protocols
The following are detailed, step-by-step methodologies for the analysis of TCPA in water samples.
Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is a widely used technique for the isolation and pre-concentration of organic analytes from aqueous matrices.[10][11]
Workflow for Solid-Phase Extraction of TCPA:
Caption: Solid-Phase Extraction Workflow for TCPA.
Detailed Steps:
-
Sample Acidification: Acidify 500 mL of the water sample to a pH of 2-3 using concentrated hydrochloric acid. This ensures that the TCPA is in its protonated form, which enhances its retention on the reversed-phase SPE sorbent.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge (500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water (pH 2-3).[12] This activates the sorbent and ensures reproducible retention.
-
Sample Loading: Pass the acidified water sample through the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
Washing: Wash the cartridge with 5 mL of deionized water (pH 2-3) to remove any co-adsorbed inorganic salts or highly polar impurities.
-
Drying: Dry the cartridge by passing a stream of nitrogen or air through it for 10-15 minutes to remove residual water, which can interfere with the subsequent elution and analysis.
-
Elution: Elute the retained TCPA with two 3 mL aliquots of a suitable organic solvent, such as acetonitrile or methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis or the derivatization reagent for GC-MS analysis.
GC-MS Analysis Protocol
Caption: GC-MS Analytical Workflow for TCPA.
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Injector Temperature: 280 °C.
-
Oven Program: 80 °C (hold 1 min), ramp to 280 °C at 10 °C/min, hold 5 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions of the derivatized TCPA.
LC-MS/MS Analysis Protocol
Caption: LC-MS/MS Analytical Workflow for TCPA.
Instrumentation and Conditions:
-
Liquid Chromatograph: Agilent 1290 Infinity II LC System or equivalent.
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.
-
Column: ZORBAX Eclipse Plus C18 (100 mm x 2.1 mm, 1.8 µm) or equivalent.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: 10% B to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Ionization Mode: ESI Negative.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for TCPA.
Trustworthiness: The Role of Certified Reference Materials
To ensure the accuracy and traceability of analytical measurements, the use of Certified Reference Materials (CRMs) is indispensable.[13] CRMs are highly characterized materials with a certified property value, uncertainty, and traceability statement.[14][15] For TCPA analysis, a CRM would be used to:
-
Calibrate instrumentation: Create accurate calibration curves for quantification.
-
Validate analytical methods: Assess accuracy, precision, and recovery.
-
Quality control: Monitor the ongoing performance of the analytical method.
While a specific CRM for TCPA may not be readily available from all suppliers, several vendors offer certified reference materials for a wide range of organic acids and halogenated compounds that can be used for method development and quality control.[16][17] Laboratories should consult with accredited CRM providers to obtain suitable standards.
Conclusion and Recommendations
This guide has provided a comparative overview of GC-MS and LC-MS/MS for the analysis of this compound. Based on the synthesized data and established analytical principles, the following recommendations are made:
-
For high sensitivity and selectivity: LC-MS/MS is the recommended technique, particularly for complex matrices and low-level quantification. Its ability to analyze TCPA without derivatization simplifies the workflow and reduces potential sources of error.
-
For routine analysis and cost-effectiveness: GC-MS is a robust and reliable alternative, provided that the derivatization step is carefully optimized and controlled.
Ultimately, the choice of methodology will depend on the specific requirements of the analysis, including the desired detection limits, sample throughput, and available resources. Regardless of the chosen technique, adherence to a rigorous quality assurance program, including the use of certified reference materials and participation in proficiency testing schemes, is essential for generating reliable and defensible data.
References
- AOAC. (n.d.). Comparison of Two Methods of Analysis of Organic Acids. Eurofins.
- Bohrerova, Z., & Bal-Price, A. (2016). Comparison of LC–MS and GC–MS for the Analysis of Pharmaceuticals and Personal Care Products in Surface Water and Treated Wastewaters. Spectroscopy Online.
- AxisPharm. (2024, October 5). GC-MS, LC-MS, LC-MS/MS, HPLC, and UPLC: Key Analytical Techniques Explained.
- National Toxicology Program. (n.d.). Tetrachlorophthalic Anhydride.
- BenchChem. (2025). Inter-Laboratory Comparison of 4-Ethyloctanoic Acid Quantification: A Comparative Guide.
- GenTech Scientific. (2023, May 16). The Difference Between GC/MS and LC/MS Systems.
- MDPI. (n.d.). Urine Organic Acid Testing in the Clinical Laboratory: The Past, Current, and Future.
- Analysis of Semi-Volatile Aromatic Chlorinated Acids in Drinking Water by Liquid-Solid Extraction GC/MS. (n.d.).
- Magruder Fertilizer Proficiency Testing Program. (2022, September 30). Statistical Summary.
- National Institute of Standards and Technology. (n.d.). Standard Reference Material® 3286 - Organic Acids Calibration Solution.
- Steinbusch, L. K. M., et al. (2025, October 10). Urine Organic Acid Testing in the Clinical Laboratory: The Past, Current, and Future. MDPI.
- Creative Proteomics. (n.d.). Principles and Differences between GC-MS and LC-MS.
- CPAChem. (n.d.). Organic CRM.
- Comparison of Three Solid Phase Materials for the Extraction of Carboxylic Acids from River Water Followed by 2D GC × GC-TOFMS Determination. (n.d.). PubMed Central.
- DE1934174A1 - Tetrachlorophthalic anhydride manufacture- - ing process. (n.d.). Google Patents.
- LGC Standards. (n.d.). Organic acids Reference Materials.
- Sigma-Aldrich. (n.d.). Supelco Guide to Solid Phase Extraction.
- American Laboratory. (2015, April 20). Application of HPLC in the Synthesis of 2,4,5-Trifluorobenzoic Acid.
- PubMed. (n.d.). Laboratory analysis of organic acids, 2018 update: a technical standard of the American College of Medical Genetics and Genomics (ACMG).
- ESSLAB. (n.d.). Organic Certified Reference Materials.
- Chemistry LibreTexts. (2023, August 29). Solid-Phase Extraction.
- PubMed Central. (2024, November 29). Perspectives of Quantitative GC-MS, LC-MS, and ICP-MS in the Clinical Medicine Science—The Role of Analytical Chemistry.
- PubChem. (n.d.). This compound.
- AOCS. (n.d.). Certified Reference Materials (CRMs).
- ResearchGate. (2025, August 7). Solid-phase Extraction for Analysis of Short-Chain Chlorinated Paraffins in Water Samples.
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Comparative Thermal Stability of Polymer Matrices: Halogenated vs. Intumescent vs. Mineral Systems
Content Type: Publish Comparison Guide
Subject: Polypropylene (PP) Matrix Stability Analysis
Executive Summary
This guide provides a technical comparison of flame retardant (FR) mechanisms and their impact on the thermal stability of Polypropylene (PP) .[1][2][3] As a semi-crystalline thermoplastic with high flammability (LOI ~17-18%), PP serves as the ideal baseline for evaluating FR efficacy.
Key Findings:
-
Halogenated Systems (e.g., DecaBDE/Sb₂O₃): Offer the highest efficiency in the gas phase (radical scavenging) but provide minimal condensed phase stability (char formation).
-
Intumescent Systems (e.g., APP/PER): Paradoxically lower the onset of thermal degradation (T₅%) to trigger protective char formation, ultimately reducing Peak Heat Release Rate (pHRR) by >70%.
-
Mineral Fillers (ATH/MDH): Rely on endothermic dehydration.[4] They require excessive loading (>60 wt%), which compromises mechanical integrity, though they offer excellent smoke suppression.
Mechanistic Comparison (The "Why")
To interpret thermal data correctly, one must understand the causality of degradation. Thermal stability is not merely "resistance to heat"; it is the management of decomposition pathways.
Mechanism of Action
-
Radical Scavenging (Halogenated): Operates in the gas phase. High-energy radicals (H· and OH·) sustain combustion.[5] Halogens release X· radicals that trap these, terminating the chain reaction. They do not significantly stabilize the polymer melt itself.
-
Intumescence (APP/PER): Operates in the condensed phase.[2][4] An acid source (Ammonium Polyphosphate) dehydrates a carbon source (Pentaerythritol) to form a cross-linked char, swollen by gases (Melamine). This insulates the substrate.[6]
-
Endothermic Heat Sink (Mineral): Metal hydroxides (ATH/MDH) decompose at specific temperatures (200°C for ATH, 340°C for MDH), releasing water vapor that dilutes fuel gases and cools the polymer surface.
Pathway Visualization
Figure 1: Logical flow of combustion propagation and intervention points for three primary flame retardant classes.
Experimental Protocols
Trustworthy data requires self-validating protocols. We utilize Thermogravimetric Analysis (TGA) for intrinsic thermal stability and Cone Calorimetry for fire behavior.
Protocol: Dual-Stream Stability Analysis
A. Thermogravimetric Analysis (TGA)
-
Objective: Determine T₅% (onset temperature) and Char Yield.
-
Standard: ISO 11358 or ASTM E1131.
-
Crucial Step: Run experiments in both N₂ (pyrolysis) and Air (thermo-oxidation). Intumescent chars oxidize at high temperatures; N₂ runs often overestimate stability.
-
Ramp Rate: 10°C/min (standard) vs. 50°C/min (fire simulation).
B. Cone Calorimetry
-
Objective: Measure Peak Heat Release Rate (pHRR) and Time to Ignition (TTI).
-
Standard: ISO 5660.
-
Heat Flux: Set to 50 kW/m² (simulates fully developed fire). Lower fluxes (e.g., 35 kW/m²) may not trigger the activation energy required for some mineral FRs to decompose effectively.
Workflow Diagram
Figure 2: Validated workflow for correlating intrinsic thermal decomposition (TGA) with macroscopic fire behavior (Cone).
Data Comparison & Analysis
The following data synthesizes typical values for Polypropylene (PP) composites derived from comparative studies (e.g., Camino et al., Wilkie et al.).
Thermal Decomposition (TGA Data)
| System | Loading (wt%) | T₅% (Onset) [°C] | T_max (Peak Rate) [°C] | Char Yield at 600°C (%) |
| Neat PP | 0% | ~310 | ~430 | < 0.1 |
| PP + Halogen (DecaBDE/Sb) | 12% | ~320 | ~440 | ~2.0 |
| PP + Mineral (ATH) | 60% | ~220* | ~450 | ~35.0 (Oxide) |
| PP + Mineral (MDH) | 60% | ~340 | ~460 | ~38.0 (Oxide) |
| PP + Intumescent (APP/PER) | 25% | ~280** | ~480 | ~15.0 (Carbon) |
-
*Note on ATH: The low onset (220°C) is due to the release of water. This is not polymer degradation, but additive decomposition.
-
*Note on Intumescent: The lower onset (280°C) is intentional. The acid source must decompose before the polymer to esterify the polyol and form the protective char. Do not mistake this for lower stability.
Fire Performance (Cone Calorimetry @ 50 kW/m²)
| System | pHRR (kW/m²) | Reduction vs Neat | Smoke Production |
| Neat PP | ~1200 | - | High |
| PP + Halogen | ~350 | ~70% | Very High (Toxic) |
| PP + Mineral (ATH/MDH) | ~200 | ~83% | Very Low |
| PP + Intumescent | ~300 | ~75% | Low/Moderate |
| PP + Intumescent + Nanoclay | ~220 | ~81% | Low |
Critical Analysis & Recommendations
The "Intumescent Paradox"
Researchers often misinterpret TGA curves where intumescent systems show mass loss earlier than neat PP. This early mass loss is the activation step .
-
Recommendation: Do not use T₅% as the sole metric for stability in IFR systems. Use Integral Thermal Stability Index (ITS) or focus on T_max and Char Yield.
The Loading vs. Mechanics Trade-off
-
Minerals (ATH/MDH): To achieve a V-0 rating (UL-94), loadings of 60-65% are required. This turns PP into a brittle, ceramic-like material, drastically reducing impact strength.
-
Intumescents: Effective at 20-25% loading. Mechanical properties are better preserved, though moisture sensitivity of Ammonium Polyphosphate (APP) can be a long-term issue.
-
Synergists: Adding 1-2% Nanoclay or Zinc Borate to an intumescent system can create a "reinforced char," allowing for lower overall FR loading (e.g., 18% IFR + 2% Clay) while maintaining V-0 ratings.
Final Verdict
-
For Cable Sheathing (Low Smoke): Use MDH (Magnesium Hydroxide) due to its higher thermal stability compared to ATH, allowing for higher processing temperatures of PP.
-
For Electronic Enclosures (High Mechanics): Use Intumescent Systems (APP/PER) or Brominated (if regulations permit) to maintain tensile strength.
-
For High-Performance/Green Applications: Use Intumescent + Nanoclay hybrids to maximize char stability and minimize loading.
References
-
Camino, G., et al. (1989). Thermal degradation of ammonium polyphosphate-pentaerythritol mixtures. Polymer Degradation and Stability.[7]
-
Wilkie, C. A., & Morgan, A. B. (2009). Fire Retardancy of Polymeric Materials, Second Edition. CRC Press.
-
Hull, T. R., et al. (2011). Quantification of toxic gas production from polymers. Polymer Degradation and Stability.[3][7][8]
-
Kiliaris, P., & Papaspyrides, C. D. (2010). Polymer/layered silicate (clay) nanocomposites: An overview of flame retardancy. Progress in Polymer Science.
-
Weil, E. D., & Levchik, S. V. (2009). Flame Retardants for Plastics and Textiles: Practical Applications. Hanser Publications.
Sources
- 1. synsint.com [synsint.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Understanding the Flame Retardant Mechanism of Intumescent Flame Retardant on Improving the Fire Safety of Rigid Polyurethane Foam [mdpi.com]
- 5. Flame Retardant Mechanism: A Comprehensive Guide - KMT Industrial [kmtindustrial.com]
- 6. Recent advances in metal-family flame retardants: a review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03536K [pubs.rsc.org]
- 7. tainstruments.com [tainstruments.com]
- 8. Modified Ammonium Polyphosphate and Its Application in Polypropylene Resins | MDPI [mdpi.com]
"Toxicity comparison of chlorinated versus brominated flame retardants"
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary: The Halogen Shift and Regrettable Substitution
The transition from Brominated Flame Retardants (BFRs), specifically Polybrominated Diphenyl Ethers (PBDEs), to alternative chemistries has largely driven the adoption of Chlorinated Flame Retardants (CFRs), particularly Chlorinated Organophosphate Flame Retardants (OPFRs) like TCEP and TDCPP, and Chlorinated Paraffins.
This guide provides a technical comparison of these two classes. While BFRs are historically characterized by high persistence and bioaccumulation due to the stability of the carbon-bromine bond and lipophilicity, emerging data suggests that Chlorinated OPFRs—often marketed as safer alternatives—exhibit comparable neurotoxic and endocrine-disrupting potencies. This phenomenon, known as "regrettable substitution," necessitates rigorous comparative screening using the protocols detailed herein.
Physicochemical Basis of Toxicity
The toxicological divergence between BFRs and CFRs is rooted in their fundamental atomic properties.
| Feature | Brominated FRs (e.g., PBDEs, TBBPA) | Chlorinated FRs (e.g., TCEP, TDCPP, Dechlorane Plus) | Toxicological Implication |
| Bond Strength | C-Br (~276 kJ/mol) | C-Cl (~338 kJ/mol) | C-Br is weaker, facilitating radical release for fire suppression but also metabolic debromination. C-Cl stability contributes to extreme environmental persistence (e.g., Dechlorane Plus). |
| Lipophilicity (Log Kow) | High (e.g., BDE-47: ~6.8) | Variable (TCEP: 1.44; Dechlorane Plus: ~9.3) | High Log Kow BFRs drive bioaccumulation in adipose tissue. Lower Log Kow chlorinated OPFRs are more water-soluble, increasing mobility and potential for blood-brain barrier penetration. |
| Molecular Size | Large, bulky aromatic rings | Varies; OPFRs are often smaller alkyl esters | Smaller chlorinated alkyl phosphates (TCEP) may permeate cell membranes more readily than bulky PBDEs. |
Comparative Toxicological Profiles
A. Neurotoxicity: Developmental and Cholinergic
Both classes target the developing nervous system, but the mechanisms differ slightly in potency and pathway.
-
BFRs (PBDEs): Act as potent neurotoxicants by disrupting intracellular calcium signaling (
homeostasis) and reducing cholinergic receptor density. They directly interfere with thyroid hormone transport (transthyretin binding), which is critical for brain development. -
CFRs (Chlorinated OPFRs): Compounds like TDCPP and TCEP exhibit neurotoxicity comparable to PBDEs in zebrafish and C. elegans models. The mechanism involves acetylcholinesterase (AChE) inhibition—a trait inherited from their organophosphate structure—and mitochondrial dysfunction.
B. Endocrine Disruption[1][2][3][4]
-
Thyroid Axis: BFRs are structural mimics of T3/T4 hormones. CFRs, particularly TDCPP, act as antagonists to the thyroid receptor but also disrupt steroidogenesis.
-
Nuclear Receptors: TDCPP has been shown to be a potent agonist for the Pregnane X Receptor (PXR), potentially altering the metabolism of other drugs and endogenous hormones.
C. Quantitative Toxicity Data (Comparative Table)
The following data synthesizes findings from standardized zebrafish and C. elegans assays.
| Compound Class | Specific Congener | Assay Model | Endpoint | Value (Potency) | Ref |
| BFR | BDE-47 | C. elegans | Larval Development (LEC) | 0.4 µM | [1] |
| BFR | BDE-99 | C. elegans | Larval Development (LEC) | 0.16 µM | [1] |
| CFR (OPFR) | TDCPP | C. elegans | Larval Development (LEC) | ~2.0 µM | [1] |
| CFR (OPFR) | TCEP | D. rerio (Zebrafish) | LC50 (96h) | > 100 mg/L (Low acute tox) | [2] |
| CFR (OPFR) | TDCPP | D. rerio (Zebrafish) | LC50 (96h) | ~7.0 mg/L (Moderate acute tox) | [2] |
| CFR (OPFR) | Chlorpyrifos (Control) | C. elegans | Larval Development (LEC) | 0.25 µM | [1] |
Note: Lower values indicate higher potency. While BDE-99 is highly potent, TDCPP shows significant activity, bridging the gap between industrial flame retardants and neurotoxic pesticides like Chlorpyrifos.
Mechanistic Visualization
Pathway 1: Endocrine Disruption & Neurotoxicity Convergence
This diagram illustrates how both BFRs and CFRs converge on downstream neurodevelopmental outcomes through distinct initial molecular initiating events.
Caption: Convergence of BFR and CFR toxicity pathways. BFRs primarily drive toxicity via thyroid disruption and calcium signaling, while Chlorinated OPFRs leverage AChE inhibition and mitochondrial stress.
Experimental Protocols for Comparative Assessment
To objectively compare a novel chlorinated FR against a legacy brominated standard, use the following self-validating workflows.
Protocol A: High-Throughput Zebrafish Screening (In Vivo)
Objective: Assess developmental toxicity and locomotor deficits.
Materials:
-
Wild-type Zebrafish embryos (AB strain).
-
96-well plates.
-
Test compounds (dissolved in DMSO, final conc. <0.1%).[1][2][3][4][5][6][7][8]
-
Automated video tracking system (e.g., Noldus DanioVision).
Step-by-Step Workflow:
-
Embryo Collection: Collect embryos immediately post-fertilization.
-
Exposure (4 hpf): At 4 hours post-fertilization (hpf), distribute 1 embryo per well. Add test solutions (0.1, 1, 10, 30, 100 µM). Include DMSO control and Positive Control (e.g., 0.25 µM Chlorpyrifos).
-
Morphological Assessment (24-96 hpf):
-
Check daily for mortality, hatching rate, and malformations (spinal curvature, edema).
-
Validation Check: Control mortality must be <10%.
-
-
Behavioral Assay (120 hpf):
-
Acclimate larvae to dark for 10 mins.
-
Run Light/Dark transition test (10 min Light / 10 min Dark).
-
Measure "Total Distance Moved" and "Velocity."
-
Data Analysis: Compare hyper/hypo-activity relative to controls.[5]
-
Protocol B: In Vitro Neurite Outgrowth Assay
Objective: Quantify neurotoxicity at the cellular level.
Materials:
-
PC12 cells (Rat pheochromocytoma) or hiPSC-derived neurons.
-
Nerve Growth Factor (NGF).
-
High-content imaging system.
Step-by-Step Workflow:
-
Seeding: Plate cells on collagen-coated plates.
-
Differentiation: Treat with NGF (50 ng/mL) for 24 hours to initiate neurite extension.
-
Treatment: Expose cells to FRs for 48 hours.
-
Staining: Fix and stain with Tubulin Tracker or Calcein AM.
-
Quantification:
-
Use automated image analysis to calculate Total Neurite Length and Branch Points .
-
Causality Check: Differentiate between cytotoxicity (LDH release) and specific neurotoxicity. If LDH is high, neurite reduction is likely secondary to cell death.
-
Experimental Workflow Diagram
Caption: Dual-stream screening workflow. In vivo zebrafish assays assess systemic toxicity, while in vitro assays isolate specific neurotoxic mechanisms.
References
-
Behl, M., et al. (2015). Comparative Toxicity of Organophosphate Flame Retardants and Polybrominated Diphenyl Ethers to Caenorhabditis elegans. Toxicological Sciences.[9]
-
Dishaw, L. V., et al. (2014). Developmental exposure to organophosphate flame retardants elicits overt toxicity and alters behavior in early life stage zebrafish.[10] Toxicological Sciences.[9]
-
Blum, A., et al. (2010). The San Antonio Statement on Brominated and Chlorinated Flame Retardants.[11] Environmental Health Perspectives.
-
Noyes, P. D., et al. (2015). Evaluating the toxicity of organophosphate flame retardants in zebrafish embryos. Neurotoxicology and Teratology.[10]
-
Stapleton, H. M., et al. (2011). Flame Retardant Exposure: Update on Levels in Human Fluids and Tissues. Environmental Science & Technology.[4]
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- 2. Endocrine-Disrupting Potential of Bisphenol A, Bisphenol A Dimethacrylate, 4-n-Nonylphenol, and 4-n-Octylphenol in Vitro: New Data and a Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 5. researchgate.net [researchgate.net]
- 6. Neurodevelopmental toxicity assessment of flame retardants using a human DNT in vitro testing battery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are the differences between brominated and chlorinated flame retardants? - Blog [xusen-flameretardant.com]
- 8. osti.gov [osti.gov]
- 9. biomonitoring.ca.gov [biomonitoring.ca.gov]
- 10. Organophosphate Ester Flame Retardants: Are They a Regrettable Substitution for Polybrominated Diphenyl Ethers? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Brominated and Chlorinated Flame Retardants: The San Antonio Statement - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Handling of Tetrachlorophthalic Acid: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
Handling chemical reagents with diligence and foresight is the cornerstone of laboratory safety and experimental success. This guide provides an in-depth, procedural framework for the safe handling of Tetrachlorophthalic acid, moving beyond mere compliance to foster a culture of intrinsic safety. Here, we dissect the "why" behind each safety protocol, empowering you with the knowledge to not only follow procedures but to understand the principles that underpin them.
Understanding the Hazard: Why this compound Demands Respect
This compound and its derivatives are chlorinated aromatic compounds that, while crucial in various synthetic applications, present tangible health risks upon exposure. The primary hazards associated with this solid substance are:
-
Severe Eye Irritation: Direct contact with the eyes can cause significant irritation and potential damage.[1]
-
Skin Irritation: Prolonged or repeated contact with the skin can lead to irritation and dermatitis.[1][2]
-
Respiratory Tract Irritation: Inhalation of dust particles may cause irritation to the respiratory system, leading to symptoms such as coughing and sneezing.[2][3]
While there is currently insufficient evidence to classify this compound as a carcinogen, its toxicological properties have not been fully investigated, warranting a cautious approach.[2][4] Therefore, the consistent and correct use of Personal Protective Equipment (PPE) is not merely a recommendation but a critical line of defense.
The Last Line of Defense: A Multi-Faceted Approach to Personal Protective Equipment
The selection of appropriate PPE is a systematic process designed to create multiple barriers between the researcher and the chemical. Each component of your PPE ensemble serves a specific, indispensable function.
Engineering Controls: The First and Most Critical Barrier
Before considering personal gear, it is imperative to utilize engineering controls. All handling of this compound should occur within a certified chemical fume hood.[4][5] This primary containment system is designed to draw away airborne dust and potential vapors, significantly reducing the risk of inhalation.
Personal Protective Equipment: Your Essential Safeguard
The following table outlines the minimum required PPE for handling this compound, along with the rationale for each selection.
| PPE Component | Specifications | Rationale for Use |
| Eye Protection | Chemical splash goggles compliant with OSHA regulations (e.g., ANSI Z87.1).[4][6] A face shield should be worn in addition to goggles when there is a significant risk of splashing.[6] | Protects the eyes from direct contact with dust particles and potential splashes, which can cause serious irritation.[1] A face shield provides an additional layer of protection for the entire face. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene, or PVC).[7] Inspect gloves for any signs of degradation or puncture before each use. | Prevents direct skin contact, which can lead to irritation.[1] The choice of glove material should be based on its resistance to the specific form of the chemical being handled. |
| Body Protection | A fully buttoned laboratory coat. For larger quantities or tasks with a higher risk of spillage, chemical-resistant coveralls or an apron should be worn.[7] | Protects the skin and personal clothing from contamination by dust or spills.[7] |
| Respiratory Protection | A NIOSH-approved half-face respirator with an organic vapor/acid gas cartridge and a dust/mist filter is recommended, especially when weighing or transferring the solid where dust generation is likely.[4][5][8] | Protects the respiratory system from the inhalation of irritating dust particles.[2][3] |
| Foot Protection | Closed-toe shoes. For situations with a higher risk of spills, chemical-resistant boots or shoe covers are advised.[7] | Protects the feet from accidental spills. |
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a standardized operational procedure is critical for minimizing exposure and ensuring reproducible, safe experimental outcomes.
Protocol for Weighing and Preparing a Solution of this compound:
-
Preparation:
-
Ensure the chemical fume hood is operational and the sash is at the appropriate working height.
-
Don all required PPE as outlined in the table above.
-
Gather all necessary equipment (e.g., weigh boat, spatula, beaker, solvent, magnetic stir bar).
-
Place a plastic-backed absorbent liner on the work surface of the fume hood to contain any minor spills.
-
-
Weighing the Solid:
-
Carefully open the container of this compound, avoiding any sudden movements that could generate dust.
-
Using a clean spatula, transfer the desired amount of the solid to a weigh boat on a tared balance inside the fume hood.
-
Work slowly and deliberately to minimize the creation of airborne dust.
-
Once the desired mass is obtained, securely close the primary container.
-
-
Solution Preparation:
-
Carefully transfer the weighed solid into the designated beaker.
-
Slowly add the solvent to the beaker, directing the stream to the side of the beaker to avoid splashing.
-
Add the magnetic stir bar and place the beaker on a stir plate within the fume hood.
-
Allow the solid to dissolve completely.
-
-
Post-Handling:
-
Wipe down the spatula and any other contaminated reusable equipment with a damp cloth before removing them from the fume hood.
-
Dispose of the weigh boat and any other contaminated disposable materials in the designated solid waste container.
-
Remove PPE in the correct order to avoid cross-contamination (gloves first, then goggles/face shield, then lab coat).
-
Wash hands thoroughly with soap and water after removing all PPE.[1]
-
Contingency Planning: Spill and Disposal Management
Even with the most stringent precautions, accidents can happen. A well-defined spill response and disposal plan is essential.
Spill Response Protocol
In the event of a small spill of solid this compound within the fume hood:
-
Isolate the Area: Ensure the fume hood sash remains down and alert others in the immediate vicinity.
-
Don Appropriate PPE: If not already wearing it, don a full set of PPE, including respiratory protection.
-
Contain and Clean:
-
GENTLY dampen the spilled solid with acetone to prevent it from becoming airborne.[9]
-
Carefully scoop the dampened material into a labeled, sealable container for hazardous waste.[9]
-
Use absorbent paper dampened with acetone to wipe the contaminated area, placing the used paper into the same waste container.[9]
-
Wash the affected area with a soap and water solution.[9]
-
-
Dispose: Seal the waste container and label it appropriately for disposal according to your institution's hazardous waste guidelines.
-
Report: Report the spill to your laboratory supervisor or safety officer.
Caption: Workflow for handling a small chemical spill.
Disposal Plan
All waste containing this compound, including contaminated consumables and spill cleanup materials, must be treated as hazardous waste.
-
Solid Waste: Collect in a clearly labeled, sealed container.
-
Liquid Waste: Collect in a compatible, labeled, and sealed waste container.
-
Disposal: All waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations.[1] You may be able to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber system.[1]
By integrating these safety protocols and understanding the rationale behind them, you can confidently and safely handle this compound, ensuring both your personal well-being and the integrity of your research.
References
-
National Center for Biotechnology Information (NCBI). (n.d.). This compound. PubChem. Retrieved from [Link]
-
LeelineWork. (2025, January 7). What PPE Should You Wear When Handling Acid 2026?. Retrieved from [Link]
-
OSHA Training School. (2024, January 19). Corrosive Safety: Protecting Workers from Harmful Substances. Retrieved from [Link]
Sources
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- 2. guidechem.com [guidechem.com]
- 3. TETRACHLOROPHTHALIC ANHYDRIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. This compound(632-58-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. und-nd.newlook.safeschoolssds.com [und-nd.newlook.safeschoolssds.com]
- 6. leelinework.com [leelinework.com]
- 7. oshatrainingschool.com [oshatrainingschool.com]
- 8. This compound | C8H2Cl4O4 | CID 12442 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
